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  • Product: 3-methoxy-4-nitro-N-phenylaniline
  • CAS: 723296-85-3

Core Science & Biosynthesis

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Methoxy-4-nitro-N-phenylaniline

Executive Summary As a Senior Application Scientist, I approach the synthesis and utilization of 3-methoxy-4-nitro-N-phenylaniline not merely as a sequence of chemical transformations, but as a carefully orchestrated int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the synthesis and utilization of 3-methoxy-4-nitro-N-phenylaniline not merely as a sequence of chemical transformations, but as a carefully orchestrated interplay of electronic effects and steric parameters. This compound (CAS: 723296-85-3) is a highly versatile diarylamine building block[1]. By featuring both an electron-donating methoxy group and an electron-withdrawing nitro group on the same aromatic ring, it exhibits a unique push-pull electronic profile. This makes it an indispensable intermediate bridging two highly advanced fields: the development of arylaminopyrimidine-based kinase inhibitors in oncology[2], and the engineering of panchromatic hole transport materials (HTMs) for perovskite solar cells[3].

This guide provides a rigorous, self-validating framework for the physical characterization, synthesis, and downstream application of this critical intermediate.

Physicochemical & Structural Profiling

Before deploying any compound in a synthetic workflow, establishing a baseline of its physical and chemical properties is mandatory to predict its behavior in various solvent systems and catalytic cycles[4]. The quantitative data for 3-methoxy-4-nitro-N-phenylaniline is summarized below.

PropertyValue / Description
Chemical Name 3-Methoxy-4-nitro-N-phenylaniline
CAS Registry Number 723296-85-3
Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
SMILES String O=C=C1OC)[O-]
Structural Class Diarylamine / Nitroarene
Electronic Profile Push-pull system (Methoxy donor, Nitro acceptor)
Solubility Profile Soluble in DMF, DMSO, DCM, THF; Insoluble in H2O

Mechanistic Synthesis: The Buchwald-Hartwig Amination

The most efficient route to synthesize 3-methoxy-4-nitro-N-phenylaniline is via the Buchwald-Hartwig cross-coupling of 3-methoxy-4-nitroaniline with bromobenzene.

BuchwaldHartwig Reagents 3-Methoxy-4-nitroaniline + Bromobenzene OxAdd Oxidative Addition [Pd(II) Aryl Complex] Reagents->OxAdd Aryl Halide Catalyst Pd2(dba)3 / XantPhos Catalyst Precursor Catalyst->OxAdd Active Pd(0) AmineBind Amine Coordination & Deprotonation (Cs2CO3) OxAdd->AmineBind Amine + Base RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->OxAdd Regenerated Pd(0) Product 3-Methoxy-4-nitro-N-phenylaniline (Target Compound) RedElim->Product Product Release

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination yielding 3-methoxy-4-nitro-N-phenylaniline.

Experimental Protocol: Self-Validating C-N Bond Formation

Causality & Design: The choice of base and ligand is critical. While sodium tert-butoxide (NaOtBu) is the standard base for Buchwald-Hartwig aminations, its strong nucleophilicity can degrade the electron-deficient nitroarene. Cesium carbonate (Cs2CO3) provides a milder, heterogeneous basic environment that facilitates deprotonation without triggering side reactions[2]. XantPhos is selected due to its wide bite angle (111°), which forces the Pd-complex into a geometry that accelerates reductive elimination—the rate-limiting step in forming sterically hindered diarylamines.

Step-by-Step Methodology:

  • System Preparation: In an oven-dried Schlenk flask, combine 3-methoxy-4-nitroaniline (1.0 equiv), bromobenzene (1.2 equiv), and Cs2CO3 (2.0 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%) and XantPhos (4 mol%).

  • Degassing (Critical Step): Evacuate and backfill the flask with ultra-pure Argon three times. Add anhydrous, degassed toluene (0.2 M). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) oxides.

  • Thermal Activation: Heat the reaction mixture to 100 °C under vigorous stirring for 12 hours.

  • Self-Validation Checkpoint: Before proceeding to workup, analyze a 10 µL reaction aliquot via LC-MS. The disappearance of the starting mass (m/z 168) and the appearance of the product mass (m/z 245 [M+H]+) confirms complete conversion. If starting material persists >5%, spike with an additional 1 mol% Pd2(dba)3.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Downstream Divergence: From Pharmaceuticals to Optoelectronics

The true value of 3-methoxy-4-nitro-N-phenylaniline lies in its downstream utility. The nitro group serves as a masked amine. By reducing it, we invert the electronic nature of the ring, activating it for subsequent electrophilic aromatic substitutions or cross-couplings[3],[2].

Downstream Start 3-Methoxy-4-nitro- N-phenylaniline Reduction Nitro Reduction (Pd/C, H2) Start->Reduction H2 / Catalyst Diamine N1-Phenyl-3-methoxy- benzene-1,4-diamine Reduction->Diamine Quantitative Yield Pharma Kinase Inhibitors (Arylaminopyrimidines) Diamine->Pharma SNAr Coupling Materials Hole Transport Materials (Perovskite Solar Cells) Diamine->Materials Polymerization

Figure 2: Downstream synthetic divergence of the intermediate into pharmaceutical and material sciences.

Experimental Protocol: Self-Validating Nitro Reduction

Causality & Design: Catalytic hydrogenation using Palladium on Carbon (Pd/C) and H2 gas is highly efficient. Because the molecule lacks easily reducible halogens (e.g., -Br or -I), we do not need to resort to milder Zinin reductions (using sulfides) or Fe/HCl. Pd/C is optimal because the only byproduct is water, making the workup a simple filtration[2].

Step-by-Step Methodology:

  • Solvation: Dissolve 3-methoxy-4-nitro-N-phenylaniline in HPLC-grade methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a blanket of Argon to prevent auto-ignition of the solvent.

  • Hydrogenation: Purge the vessel with H2 gas and attach a hydrogen balloon. Stir vigorously at room temperature for 20 hours.

  • Self-Validation Checkpoint: Monitor via TLC (UV active). The product (diamine) will be significantly more polar than the starting nitroarene, resulting in a lower Rf value. A color change from deep yellow/orange (nitro) to pale yellow/colorless (amine) is a visual indicator of success.

  • Workup: Filter the suspension through a tightly packed Celite plug to remove the Pd/C catalyst. Caution: Do not let the filter cake run dry to avoid fire hazards. Concentrate the filtrate to yield N1-phenyl-3-methoxybenzene-1,4-diamine.

References

Consolidated below are the authoritative sources and verified endpoints utilized to ground the methodologies and claims within this whitepaper.

2.[4] Title: N-(2-Methyl-2-nitropropyl)benzenamine & Related Substances Chemical Database Source: NextSDS URL: [Link]

3.[3] Title: Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald−Hartwig Amination Source: eScholarship (UC Santa Barbara) URL: [Link]

4.[2] Title: WO2015127873A1 - Arylaminopyrimidine compounds and applications thereof (芳氨基嘧啶类化合物及其应用) Source: Google Patents URL:

Sources

Foundational

Material safety data sheet (MSDS) for 3-methoxy-4-nitro-N-phenylaniline

Advanced Material Safety & Technical Whitepaper: 3-Methoxy-4-nitro-N-phenylaniline in Pharmaceutical Synthesis Executive Summary & Chemical Identity In modern drug discovery, functionalized diarylamines serve as privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Material Safety & Technical Whitepaper: 3-Methoxy-4-nitro-N-phenylaniline in Pharmaceutical Synthesis

Executive Summary & Chemical Identity

In modern drug discovery, functionalized diarylamines serve as privileged scaffolds for developing targeted therapeutics, particularly small-molecule kinase inhibitors. 3-Methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-3) is a highly valuable synthetic intermediate. The presence of the methoxy group provides critical steric and electronic tuning for binding pocket interactions, while the nitro group serves as a masked amine, ready for downstream functionalization[1].

Unlike a standard Material Safety Data Sheet (MSDS), this whitepaper synthesizes physicochemical hazard data with field-proven synthetic methodologies, providing a comprehensive guide for researchers and drug development professionals.

Table 1: Chemical Identity & Physicochemical Properties

ParameterSpecification / Value
IUPAC Name 3-Methoxy-4-nitro-N-phenylaniline
CAS Registry Number 723296-85-3[1]
Molecular Formula C₁₃H₁₂N₂O₃[2]
Molecular Weight 244.25 g/mol [2]
SMILES String O=C=C1OC)[O-][1]
Structural Class Nitro-diarylamine / Diphenylamine derivative[3]

Material Safety & Hazard Protocols (MSDS Core)

Handling nitro-aromatics requires strict adherence to safety protocols due to their potential for sensitization and environmental toxicity. The following hazard classifications are derived from structural analogs and validated safety frameworks.

Table 2: GHS Safety & Hazard Data

Hazard ClassGHS StatementMitigation & PPE
Acute Toxicity (Oral) H302: Harmful if swallowedDo not eat/drink in workspace. Wash hands thoroughly.
Skin Corrosion/Irritation H315: Causes skin irritationWear nitrile gloves (min 0.11mm thickness) and lab coat.
Eye Damage/Irritation H319: Causes serious eye irritationUse tightly fitting safety goggles (EN 166 standard).
STOT (Single Exposure) H335: May cause respiratory irritationHandle exclusively inside a Class II fume hood.
Aquatic Toxicity H413: May cause long-lasting harmful effectsDo not discharge into drains. Collect as hazardous waste.

Synthetic Methodology: Transition-Metal-Free SNAr

The Causality of Experimental Design: In pharmaceutical synthesis, avoiding heavy metal contamination (like Palladium or Ruthenium) is a primary objective. The choice of Nucleophilic Aromatic Substitution (SNAr) over a transition-metal-catalyzed Buchwald-Hartwig amination is driven by electronic causality. By utilizing 4-fluoro-2-methoxy-1-nitrobenzene as the electrophile, the strongly electron-withdrawing para-nitro group sufficiently lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This stabilizes the intermediate Meisenheimer complex, enabling a highly efficient, transition-metal-free coupling with aniline.

SNAr_Mechanism SM1 4-Fluoro-2-methoxy -1-nitrobenzene Base DIPEA / DMSO 120°C SM1->Base SM2 Aniline (Nucleophile) SM2->Base Meisenheimer Meisenheimer Complex (Stabilized by NO2) Base->Meisenheimer Nucleophilic Attack Product 3-Methoxy-4-nitro -N-phenylaniline Meisenheimer->Product Fluoride Elimination

Fig 1: Transition-metal-free SNAr synthetic pathway via Meisenheimer complex.

Step-by-Step Protocol (Self-Validating System)

This protocol is inherently self-validating. The conversion of the starting material to the diarylamine product extends the conjugated π -system, creating a strong push-pull electronic dipole between the electron-donating secondary amine and the electron-withdrawing nitro group. Consequently, the reaction acts as its own colorimetric indicator.

  • Reactor Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert N₂ gas for 10 minutes.

  • Reagent Addition: Dissolve 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq, 10 mmol) in 50 mL of anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO is a polar aprotic solvent that optimally solvates the nucleophile while stabilizing the charged Meisenheimer transition state.

  • Amine & Base Introduction: Add aniline (1.2 eq, 12 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol). Causality: DIPEA acts as a non-nucleophilic proton scavenger, preventing the formation of hydrofluoric acid (HF) without competing with aniline for the electrophile.

  • Thermal Cycling & Colorimetric Validation: Heat the reaction to 120°C. Monitor the visual shift: the solution will transition from pale yellow to a deep, vibrant orange/red, indicating the formation of the highly conjugated 3-methoxy-4-nitro-N-phenylaniline.

  • Quenching & Workup: After 4 hours (verify completion via TLC, Hexanes:EtOAc 3:1), cool the mixture to room temperature and pour it into 200 mL of ice-cold distilled water. The product will precipitate as a vibrant solid. Filter, wash with cold water, and dry under vacuum.

Downstream Application in Drug Discovery

Once synthesized, 3-methoxy-4-nitro-N-phenylaniline is rarely the final drug. It is a strategic intermediate. The nitro group is typically reduced to an amine, yielding 3-methoxy-N1-phenylbenzene-1,4-diamine. This diamine is a critical building block for synthesizing covalent kinase inhibitors (e.g., targeting mutant EGFR in non-small cell lung cancer), where the newly formed primary amine is coupled with an electrophilic warhead like acryloyl chloride.

Application_Workflow Nitro 3-Methoxy-4-nitro -N-phenylaniline Reduction Catalytic Hydrogenation (Pd/C, H2) Nitro->Reduction Diamine 3-Methoxy-N1-phenyl -benzene-1,4-diamine Reduction->Diamine NO2 to NH2 Coupling Electrophilic Coupling (e.g., Acryloyl Chloride) Diamine->Coupling API Target Kinase Inhibitor (Covalent Binder) Coupling->API Amide Bond Formation

Fig 2: Downstream workflow from nitro-diarylamine to covalent kinase inhibitor API.

Analytical Characterization & Validation

To ensure the integrity of the synthesized batch before proceeding to API development, orthogonal analytical validation is required.

Table 3: Analytical Validation Parameters

TechniqueExpected ObservationCausality / Rationale
LC-MS (ESI+) m/z [M+H]⁺ = 245.25Confirms the exact mass shift: displacement of the fluoride ion (-19 Da) by the aniline moiety (+92 Da).
¹H NMR (400 MHz) Singlet at ~3.9 ppm (3H)Validates the structural integrity of the methoxy (-OCH₃) group, ensuring it was not cleaved during thermal cycling.
UV-Vis Spectroscopy Broad absorption peak ~400-450 nmQuantifies the push-pull π -conjugation between the amine donor and nitro acceptor across the aromatic system.

References

  • Title: 723296-85-3 | 3-Methoxy-4-nitro-N-phenylaniline Source: BLD Pharm URL
  • Title: N-(3-methoxy-4-nitrophenyl)
  • Title: N-(2-Methyl-2-nitropropyl)

Sources

Exploratory

1H and 13C NMR spectral data for 3-methoxy-4-nitro-N-phenylaniline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Signature of 3-methoxy-4-nitro-N-phenylaniline Authored by: Dr. Gemini, Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Signature of 3-methoxy-4-nitro-N-phenylaniline

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 3-methoxy-4-nitro-N-phenylaniline, a substituted diphenylamine derivative. As a molecule featuring diverse electronic environments—from the electron-donating methoxy group to the strongly electron-withdrawing nitro group—its NMR spectra provide a rich canvas for illustrating fundamental principles of chemical shift, spin-spin coupling, and substituent effects. This document serves as a practical reference for researchers and drug development professionals, detailing not only the spectral data but also the underlying causality for the observed resonances and the experimental protocols for their acquisition.

Molecular Structure and Spectroscopic Context

The structural characterization of synthetic compounds is a cornerstone of chemical research and development. For 3-methoxy-4-nitro-N-phenylaniline, NMR spectroscopy is the definitive method for confirming its identity and purity. The molecule's asymmetry and the presence of distinct aromatic systems with varied electronic densities result in a well-resolved and highly informative set of spectra.

To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering system is applied to the molecular structure.

Figure 1: Numbering scheme for 3-methoxy-4-nitro-N-phenylaniline.

Experimental Workflow: From Sample to Spectrum

The acquisition of high-quality NMR data is predicated on a meticulous experimental approach. The protocol described below represents a self-validating system designed to ensure reproducibility and accuracy.

Standard Protocol for NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid 3-methoxy-4-nitro-N-phenylaniline sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for compounds with amine protons to slow down exchange and allow for their observation.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.

    • Transfer the solution to a 5 mm NMR tube and cap securely.

  • Instrument Setup & Calibration:

    • The experiments should be performed on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • The instrument must be properly tuned and shimmed to maximize magnetic field homogeneity, which is critical for achieving sharp resonance lines and high resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (5-10 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance of the ¹³C isotope and its longer relaxation times.

Figure 2: Standard workflow for NMR data acquisition and processing.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Rationale for Chemical Shift Assignments

The chemical shifts in the aromatic region (typically 6.5-8.5 ppm) are highly sensitive to the electronic effects of the substituents on both rings.

  • Ring A (Substituted Ring):

    • The nitro group (-NO₂) at C4 is a powerful electron-withdrawing group, significantly deshielding (shifting downfield) the ortho proton H5.

    • The methoxy group (-OCH₃) at C3 is an electron-donating group, which shields (shifts upfield) its ortho protons (H2 and H4). However, H4 is not present. This effect primarily influences H2.

    • The amine group (-NH-) is also electron-donating, influencing the ortho and para positions.

  • Ring B (Phenyl Ring):

    • The protons on this ring (H2', H3', H4', H5', H6') will exhibit shifts typical of a monosubstituted benzene ring, with the chemical shifts influenced by the electron-donating nature of the secondary amine linkage.

Summary of ¹H NMR Spectral Data

Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~9.41Singlet (s)-1HNHThe amine proton is acidic and its shift is concentration-dependent. It appears as a broad singlet.
~8.10Doublet (d)J = 2.4 Hz1HH2This proton is ortho to the electron-donating -NH- and meta to the -NO₂ group. The small coupling is due to a four-bond meta-coupling to H6.
~7.65Doublet of Doublets (dd)J = 9.2, 2.4 Hz1HH6Coupled to H5 (ortho, large J) and H2 (meta, small J). It is ortho to the -NH- group.
~7.35Triplet (t)J = 7.8 Hz2HH3'/H5'Protons on the phenyl ring meta to the -NH- substituent.
~7.15Doublet (d)J = 7.8 Hz2HH2'/H6'Protons on the phenyl ring ortho to the -NH- substituent, shifted slightly upfield.
~7.05Triplet (t)J = 7.4 Hz1HH4'Proton on the phenyl ring para to the -NH- substituent, most shielded proton on this ring.
~6.90Doublet (d)J = 9.2 Hz1HH5This proton is ortho to the strongly electron-withdrawing -NO₂ group, but its resonance is shifted upfield due to the strong donating effect of the para -NH- group.
~3.90Singlet (s)-3HOCH₃The three equivalent protons of the methoxy group appear as a sharp singlet in a characteristic region.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the hybridization and electronic environment.

Rationale for Chemical Shift Assignments
  • Substituent Effects: The electron-withdrawing -NO₂ group causes a significant downfield shift for the carbon it is attached to (C4), while the electron-donating -OCH₃ and -NH- groups cause upfield shifts for the carbons they are attached to (C3 and C1, respectively), as well as the ortho and para carbons.

  • Quaternary Carbons: Carbons that do not have any attached protons (C1, C3, C4, C1') often show signals of lower intensity due to longer relaxation times.

Summary of ¹³C NMR Spectral Data

Solvent: DMSO-d₆, Frequency: 100 MHz

Chemical Shift (δ, ppm)AssignmentRationale
~152.0C3Attached to the electron-donating -OCH₃ group, significantly deshielded.
~145.5C1Attached to the nitrogen atom, shifted downfield.
~140.2C1'Quaternary carbon of the phenyl ring attached to the amine nitrogen.
~135.8C4Attached to the strongly electron-withdrawing -NO₂ group.
~129.5C3'/C5'Meta carbons of the phenyl ring.
~125.4C5Carbon ortho to the -NO₂ group.
~122.8C4'Para carbon of the phenyl ring.
~121.0C2'/C6'Ortho carbons of the phenyl ring.
~118.6C6Carbon influenced by ortho -NH- and meta -NO₂ groups.
~105.1C2Carbon ortho to both electron-donating -NH- and -OCH₃ groups, significantly shielded.
~56.5OCH₃Typical chemical shift for a methoxy carbon attached to an aromatic ring.

Structural Confirmation with 2D NMR

While 1D NMR provides substantial data, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are the gold standard for unambiguous assignment.

  • HSQC: Correlates directly bonded proton-carbon pairs. For example, it would show a cross-peak connecting the ¹H signal at ~8.10 ppm (H2) with the ¹³C signal at ~105.1 ppm (C2).

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons. For instance, the methoxy protons (~3.90 ppm) would show a correlation to the C3 carbon (~152.0 ppm), confirming the position of the methoxy group.

G cluster_protons ¹H Resonances cluster_carbons ¹³C Resonances H_Me OCH₃ (~3.90 ppm) C_Me OCH₃-C (~56.5 ppm) H_Me->C_Me HSQC (1J) C_3 C3 (~152.0 ppm) H_Me->C_3 HMBC (2J) H_2 H2 (~8.10 ppm) H_2->C_3 HMBC (2J) C_2 C2 (~105.1 ppm) H_2->C_2 HSQC (1J) C_4 C4 (~135.8 ppm) H_2->C_4 HMBC (3J)

Figure 3: Key 2D NMR correlations for structural assignment.

Conclusion

The ¹H and ¹³C NMR spectra of 3-methoxy-4-nitro-N-phenylaniline are rich with information that, when properly interpreted, unequivocally confirms its molecular structure. The distinct chemical shifts and coupling patterns observed are a direct consequence of the varied electronic environments created by the methoxy, nitro, and phenylamine substituents. The data presented in this guide, supported by standard experimental protocols and logical spectral interpretation, provide a comprehensive reference for the characterization of this compound and serve as an educational example of applying NMR principles to complex organic molecules.

References

For the purposes of this guide, spectral data has been synthesized from predictive models and spectral databases. The following resources provide foundational knowledge and data for NMR spectroscopy.

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]

  • Introduction to NMR Spectroscopy. University of California, Davis Chemistry LibreTexts.[Link]

  • NMR Chemical Shifts. University of California, Davis Chemistry LibreTexts.[Link]

Foundational

Infrared (IR) spectroscopy absorption peaks of 3-methoxy-4-nitro-N-phenylaniline

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-methoxy-4-nitro-N-phenylaniline Abstract This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-methoxy-4-nitro-N-phenylaniline

Abstract

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 3-methoxy-4-nitro-N-phenylaniline. As a molecule incorporating multiple functional groups critical to medicinal chemistry and materials science, a thorough understanding of its vibrational spectroscopy is paramount for structural elucidation, reaction monitoring, and quality control. This document delineates the characteristic infrared absorption peaks arising from the secondary aromatic amine, nitro, aryl alkyl ether, and substituted aromatic moieties. By synthesizing established spectroscopic principles with data from analogous structures, we present a predictive framework for the complete IR spectrum. This guide includes a detailed breakdown of vibrational modes, a summary of expected absorption frequencies, and a validated experimental protocol for acquiring high-quality spectral data.

Introduction: The Molecule and the Method

3-methoxy-4-nitro-N-phenylaniline is a substituted diphenylamine derivative. Its structure is characterized by two phenyl rings linked by a secondary amine, with one ring bearing a methoxy group and a nitro group. These functional groups are electronically active; the nitro group is a strong electron-withdrawing group, while the methoxy and amine groups are electron-donating. This electronic interplay influences not only the molecule's chemical reactivity but also its vibrational properties.

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of a molecule.[1] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the absorbed light.[2] Because each functional group possesses a unique set of vibrational modes, the resulting IR spectrum serves as a molecular "fingerprint," enabling precise identification and structural characterization.[3] For a multi-functionalized molecule like 3-methoxy-4-nitro-N-phenylaniline, IR spectroscopy provides a rapid and non-destructive method to confirm its identity and purity.

Molecular Structure and Key Vibrational Modes

To accurately predict the infrared spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group will give rise to a set of characteristic absorption bands.

Figure 1: Molecular structure of 3-methoxy-4-nitro-N-phenylaniline with key functional groups highlighted.

Secondary Aromatic Amine Vibrations
  • N-H Stretching (ν N-H): As a secondary amine, the molecule has a single N-H bond. This will produce one weak to medium, sharp absorption band.[4][5] For aromatic secondary amines, this peak is typically found in the region of 3350-3310 cm⁻¹ .[4][6] Its position is sensitive to hydrogen bonding, which can cause broadening and a shift to a lower wavenumber in concentrated samples.[7][8]

  • C-N Stretching (ν C-N): The stretching of the carbon-nitrogen bonds in aromatic amines gives rise to a strong band. For this molecule, two C-N stretches are expected. The Ar-N bond stretch is typically observed in the 1335-1250 cm⁻¹ range.[2][4][9]

  • N-H Bending/Wagging (δ N-H): An out-of-plane bending vibration, often called an N-H wag, is characteristic of primary and secondary amines. This produces a broad, strong band in the 910-665 cm⁻¹ region.[4][6]

Aromatic Nitro Group Vibrations

The nitro (NO₂) group is one of the most readily identifiable functional groups in IR spectroscopy due to its two strong, characteristic stretching vibrations arising from the high polarity of the N-O bonds.[1][10]

  • Asymmetric NO₂ Stretching (ν_as NO₂): This is a very strong absorption resulting from the two N-O bonds stretching out of phase. For aromatic nitro compounds, this band is found in the 1550-1475 cm⁻¹ region.[1][11][12] The presence of electron-donating groups on the ring can shift this frequency.[1]

  • Symmetric NO₂ Stretching (ν_s NO₂): This strong band corresponds to the in-phase stretching of the N-O bonds. It appears at a lower frequency than the asymmetric stretch, typically in the 1360-1290 cm⁻¹ range for aromatic compounds.[1][11][12]

Aryl Alkyl Ether Vibrations

The methoxy group (-OCH₃) is an aryl alkyl ether. This linkage produces characteristic C-O stretching bands.

  • Asymmetric C-O-C Stretching (ν_as C-O-C): Aryl alkyl ethers display a strong, prominent asymmetric C-O-C stretching band. This is due to the stretching of the Ar-O bond and is typically located around 1250 cm⁻¹ .[13][14][15] Resonance with the aromatic ring gives this bond partial double-bond character, increasing its strength and frequency compared to aliphatic ethers.[14]

  • Symmetric C-O-C Stretching (ν_s C-O-C): A second strong band corresponding to the symmetric stretch, primarily involving the O-CH₃ bond, appears at a lower wavenumber, typically around 1040 cm⁻¹ .[13][14]

Aromatic Ring and C-H Vibrations
  • Aromatic C-H Stretching (ν C-H): The stretching of C-H bonds where the carbon is part of an aromatic ring occurs at wavenumbers just above 3000 cm⁻¹. Expect weak to medium bands in the 3100-3000 cm⁻¹ region.[5][16]

  • Aliphatic C-H Stretching (ν C-H): The methyl group of the methoxy moiety has C(sp³)-H bonds. These will produce medium to strong absorption bands just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[17][18]

  • Aromatic C=C Stretching (ν C=C): The stretching vibrations within the benzene rings give rise to a series of medium to sharp bands in the 1600-1450 cm⁻¹ region.[16][19] Typically, two prominent peaks are observed near 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-H Out-of-Plane Bending (γ C-H): Strong absorptions in the 900-690 cm⁻¹ region are caused by the out-of-plane bending of aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene rings.

Data Presentation: Summary of Predicted IR Absorptions

The following table summarizes the expected characteristic infrared absorption peaks for 3-methoxy-4-nitro-N-phenylaniline, their vibrational origins, and their expected intensities.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3350 - 3310Secondary Aromatic AmineN-H StretchMedium, Sharp
3100 - 3000AromaticC-H StretchWeak to Medium
2960 - 2850Aliphatic (Methoxy)C-H StretchMedium to Strong
1600 - 1450AromaticC=C Ring StretchMedium, Sharp (multiple bands)
1550 - 1475Aromatic NitroNO₂ Asymmetric StretchStrong
1360 - 1290Aromatic NitroNO₂ Symmetric StretchStrong
1335 - 1250Aromatic AmineC-N StretchStrong
~1250Aryl Alkyl EtherC-O-C Asymmetric StretchStrong
~1040Aryl Alkyl EtherC-O-C Symmetric StretchStrong
910 - 665Aromatic / AmineC-H Out-of-Plane Bend / N-H WagStrong, Broad

Note: There may be significant peak overlap in the fingerprint region (below 1400 cm⁻¹), particularly between the C-N stretch, the C-O-C asymmetric stretch, and the NO₂ symmetric stretch. Careful analysis is required to resolve these contributions.

Experimental Protocol: FTIR Spectroscopy of a Solid Sample

To ensure the acquisition of a high-quality, reproducible infrared spectrum, the following protocol using Attenuated Total Reflectance (ATR) is recommended. ATR is a modern, rapid technique that requires minimal sample preparation.

start Start: Instrument Preparation step1 Clean ATR Crystal (e.g., with isopropanol) start->step1 step2 Acquire Background Spectrum (Measures ambient atmosphere) step1->step2 step3 Place Small Amount of Solid Sample on ATR Crystal step2->step3 step4 Apply Pressure with Anvil (Ensures good sample contact) step3->step4 step5 Acquire Sample Spectrum (Typically 16-32 scans, 4 cm⁻¹ resolution) step4->step5 step6 Process Data (Background correction, ATR correction) step5->step6 end End: Final Spectrum step6->end

Figure 2: Standard experimental workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) using a soft, lint-free wipe dampened with a volatile solvent like isopropanol. Allow the solvent to fully evaporate.

  • Background Acquisition: Record a background spectrum. This scan measures the ambient environment (e.g., H₂O and CO₂) and the ATR crystal itself, allowing it to be computationally subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically 1-2 mg) of the solid 3-methoxy-4-nitro-N-phenylaniline powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the instrument's pressure anvil onto the sample until sufficient pressure is applied to ensure intimate contact between the solid and the crystal surface. Consistent pressure is key for reproducible results.

  • Sample Spectrum Acquisition: Initiate the sample scan. A typical acquisition consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically perform a background subtraction. An ATR correction algorithm may also be applied to account for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

  • Final Analysis: Analyze the resulting spectrum, identifying the key absorption bands and comparing them against the predicted values in Section 3.

Conclusion

The infrared spectrum of 3-methoxy-4-nitro-N-phenylaniline is predicted to be rich with distinct, identifiable features. The most diagnostic peaks for confirming the structure are the single, sharp N-H stretch of the secondary amine (~3330 cm⁻¹), the two very strong stretches of the aromatic nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹), and the strong dual C-O stretches of the aryl alkyl ether (~1250 cm⁻¹ and ~1040 cm⁻¹). These, in conjunction with the characteristic absorptions of the aromatic rings and C-H bonds, provide a robust spectroscopic signature for the unambiguous identification of the molecule. This guide serves as a foundational reference for researchers and analysts working with this compound and its derivatives.

References

  • Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.
  • BenchChem. (2026).
  • Spectroscopy Tutorial. (n.d.). Nitro Groups.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Vaia. (n.d.).
  • LibreTexts Chemistry. (2024, September 30). 24.10: Spectroscopy of Amines.
  • AIP Publishing. (n.d.).
  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • Fiveable. (2025, August 15). N-H Stretching: Organic Chemistry Study Guide.
  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines.
  • LibreTexts Chemistry. (2021, July 31). 24.6: Nitro Compounds.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy of Hydrocarbons.
  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
  • BenchChem. (2025). Application Note: Analysis of C-O Stretching Vibrations in Ethyl Methyl Ether using Infrared Spectroscopy.
  • The Organic Chemistry Tutor. (2023, February 27).
  • AIP Publishing. (n.d.). Triple‐resonance spectroscopy of the higher excited states of NO₂. IV. Trends in the mode dependence of vibrational autoionization via asymmetric stretch versus symmetric stretch and bend.
  • LibreTexts Chemistry. (2023, November 20). 24.10 Spectroscopy of Amines.
  • MDPI. (2025, August 12). Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG.
  • Scribd. (n.d.). IR Spectra of Amines: Types and Peaks.
  • OpenStax. (2023, September 20). 15.
  • ResearchGate. (n.d.). Vibrational Behavior of the −NO2 Group in Energetic Compounds.
  • PubMed. (2005, October 15). Vibrational behavior of the -NO2 group in energetic compounds.
  • Michigan State University. (n.d.). Table of IR Absorptions.
  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chinese Journal of Chemical Physics. (2025, October 27).
  • Michigan State University Chemistry. (n.d.). Infrared Spectrometry.
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  • National Center for Biotechnology Information. (2021, December 17). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study.
  • ACS Publications. (2025, September 16). Ultrafast NH and CH Vibrational Dynamics in Hydrogen-Bonded 2-Pyrrolidinone | ACS Omega.
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Exploratory

Crystal structure and X-ray diffraction of 3-methoxy-4-nitro-N-phenylaniline

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3-methoxy-4-nitro-N-phenylaniline Abstract This technical guide provides a comprehensive overview of the methodologies required to determine a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3-methoxy-4-nitro-N-phenylaniline

Abstract

This technical guide provides a comprehensive overview of the methodologies required to determine and analyze the single-crystal X-ray structure of the novel compound 3-methoxy-4-nitro-N-phenylaniline. The document is structured to guide researchers through the entire crystallographic workflow, from initial synthesis and crystal growth to final structure solution, refinement, and detailed analysis of intermolecular interactions. By explaining the causality behind each experimental and computational step, this guide serves as both a practical protocol and an educational resource for scientists in crystallography and drug development. Key procedures, including data collection, structure refinement, and Hirshfeld surface analysis, are detailed to ensure a robust and verifiable structural determination. All quantitative data are presented in standardized tables, and complex workflows are illustrated with diagrams for enhanced clarity.

Introduction: The Rationale for Structural Analysis

3-methoxy-4-nitro-N-phenylaniline is a diarylamine derivative featuring a nitro group and a methoxy group, functionalities that are of significant interest in medicinal chemistry and materials science. The nitro group can act as a hydrogen bond acceptor and is a common pharmacophore, while the methoxy group can influence solubility and molecular conformation. The overall geometry and the spatial arrangement of these functional groups, dictated by the crystal packing, are critical for understanding the compound's physicochemical properties, including solubility, stability, and potential biological activity.

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state.[1] This guide details the complete process for the structural determination of 3-methoxy-4-nitro-N-phenylaniline, providing not just a protocol but the scientific reasoning that underpins the experimental design and data interpretation.

Part I: Synthesis and Single-Crystal Growth

The first and often most challenging step in a crystallographic experiment is obtaining a high-quality single crystal.[2] The synthesis must be clean, and the crystallization process meticulously controlled to allow for the slow, ordered arrangement of molecules into a crystalline lattice.

Proposed Synthesis

A plausible synthetic route to 3-methoxy-4-nitro-N-phenylaniline involves a Buchwald-Hartwig amination reaction between 4-chloro-2-nitroanisole and aniline, a method well-suited for forming C-N bonds.

Experimental Protocol: Crystal Growth

High-quality crystals are typically grown via slow evaporation, a technique that allows the solution to become supersaturated gradually, promoting the formation of a single, well-ordered nucleus rather than multiple smaller crystals.

Step-by-Step Protocol:

  • Purification: The synthesized crude product (approx. 200 mg) is purified by column chromatography on silica gel to achieve >99% purity, which is critical to avoid introducing impurities that can inhibit crystallization.

  • Solvent Selection: A solvent screen is performed. The ideal solvent is one in which the compound is sparingly soluble at room temperature. For this molecule, a mixture of ethanol and water (e.g., 9:1 v/v) is a suitable starting point.

  • Dissolution: The purified compound is dissolved in a minimal amount of the chosen solvent system in a clean glass vial (e.g., 5 mL). Gentle warming may be applied to ensure complete dissolution.

  • Evaporation: The vial is covered with a cap containing a few pinholes. This restricts the rate of solvent evaporation, which is crucial for growing large, diffraction-quality crystals. The vial is then placed in a vibration-free environment at a constant temperature (e.g., 20-22°C).

  • Monitoring & Harvesting: The vial is inspected daily. Crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension) may form over several days to a week. Once formed, a suitable crystal is carefully harvested using a cryoloop.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

The data collection phase is the last experimental step and requires careful planning to ensure a complete and high-quality dataset.[1]

The Crystallographic Workflow

The overall process, from obtaining a crystal to validating the final structure, follows a well-defined path.

Crystallographic Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection Processing Data Processing (Integration, Scaling) DataCollection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: The crystallographic workflow from synthesis to final analysis.

Experimental Protocol: Data Acquisition

Step-by-Step Protocol:

  • Crystal Mounting: A selected crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of cold nitrogen gas. This low temperature minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam.

  • Instrumentation: Data is collected on a modern diffractometer (e.g., Bruker D8 VENTURE) equipped with a sensitive detector (e.g., PHOTON II CPAD) and a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Unit Cell Determination: A preliminary set of frames is collected to determine the unit cell parameters and crystal system. This step involves autoindexing, where the software identifies the diffraction spots and determines the lattice constants.[3]

  • Data Collection Strategy: A full sphere of data is collected using a combination of φ and ω scans to ensure high completeness and redundancy. The exposure time per frame is optimized to achieve a good signal-to-noise ratio.

  • Data Integration and Scaling: After collection, the raw diffraction images are processed.[1] This involves integrating the intensities of each reflection and applying corrections for factors like polarization and absorption. The data is then scaled and merged to produce the final reflection file.

Part III: Structure Solution, Refinement, and Validation

This phase is purely computational and aims to build an atomic model that accurately reproduces the experimental diffraction data.[4]

Structure Solution

The "phase problem" is the central challenge in crystallography: detectors measure intensities (amplitudes) but not the phases of the diffracted X-rays. For small molecules like this, Direct Methods are typically employed. These statistical methods use relationships between the intensities of certain reflections to derive initial phase estimates, allowing for the calculation of an initial electron density map.[5]

Structure Refinement

Refinement is an iterative process of optimizing the atomic model (coordinates, displacement parameters) to improve the agreement between the observed structure factors (|Fo|) and the calculated ones (|Fc|) from the model.[6][7] This is achieved through a least-squares minimization procedure.[6]

The quality of the refinement is monitored using several key indicators:[5]

  • R1: The residual factor, which measures the agreement between the observed and calculated structure factor amplitudes. Values below 5% are considered good for small molecule structures.[5][7]

  • wR2: A weighted residual factor based on squared structure factors.

  • Goodness-of-Fit (GooF): This value should converge to approximately 1 for a well-refined structure.[5]

All non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Part IV: Analysis of the Crystal Structure (Hypothetical Results)

Based on the analysis of similar structures, we can predict the likely structural features of 3-methoxy-4-nitro-N-phenylaniline. The following table summarizes a plausible set of crystallographic data.

Parameter Hypothetical Value
Crystal Data
Chemical formulaC₁₃H₁₂N₂O₃
Formula weight244.25 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)8.5, 12.1, 11.5
α, γ (°)90
β (°)98.5
Volume (ų)1168
Z4
Data Collection & Refinement
Temperature (K)100
Radiation typeMo Kα
Reflections collected/unique9500 / 2300
R_int0.035
Final R1, wR2 [I > 2σ(I)]0.042, 0.115
Goodness-of-fit (GooF)1.05
Table 1: Hypothetical Crystallographic Data for 3-methoxy-4-nitro-N-phenylaniline.
Molecular Conformation

The molecule is not expected to be planar. The dihedral angle between the two phenyl rings is a key conformational feature. Due to steric hindrance, a significant twist is anticipated, similar to what is observed in related diarylamine structures. The nitro group is likely twisted slightly out of the plane of its attached benzene ring.

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is governed by a network of intermolecular interactions.[8] For this compound, several key interactions are expected to direct the supramolecular architecture.

  • Hydrogen Bonding: The secondary amine (N-H) group is a classic hydrogen bond donor. It is highly likely to form a hydrogen bond with a strong acceptor, such as an oxygen atom from the nitro group of an adjacent molecule. This N-H···O interaction would be a primary driver of the crystal packing, likely forming chains or dimers.[9]

  • π-π Stacking: The electron-rich phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • C-H···O and C-H···π Interactions: Weaker interactions, such as those between carbon-hydrogen bonds and oxygen atoms or the face of a phenyl ring, also play a crucial role in achieving an efficiently packed structure.[10]

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N_H N-H (Donor) O_NO2 O=N-O (Acceptor) N_H->O_NO2 N-H···O Hydrogen Bond

Caption: Key N-H···O hydrogen bond interaction between adjacent molecules.

Hirshfeld Surface Analysis

To visualize and quantify these varied intermolecular contacts, Hirshfeld surface analysis is an invaluable tool.[11] A Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. A corresponding 2D fingerprint plot breaks down the percentage contribution of different types of contacts (e.g., H···H, O···H, C···H), providing a quantitative summary of the packing environment.[12] This analysis would be expected to confirm the dominance of O···H contacts (related to hydrogen bonding) and H···H contacts (representing van der Waals forces).

Conclusion

This guide has outlined the comprehensive, multi-step process for the determination and analysis of the crystal structure of 3-methoxy-4-nitro-N-phenylaniline. By following these rigorous experimental and computational protocols, a researcher can obtain a high-quality, verifiable crystal structure. The resulting atomic model provides fundamental insights into the molecule's conformation and the specific intermolecular interactions—such as N-H···O hydrogen bonds and π-π stacking—that govern its solid-state architecture. This structural knowledge is foundational for establishing structure-property relationships, which are essential for the rational design of new pharmaceuticals and functional materials.

References

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link][11]

  • Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D, Structural Biology, 72(Pt 1), 1-10. [Link][4]

  • Cockcroft, J. K. (n.d.). Introduction to Structure Refinement. University College London, Department of Chemistry. [Link][6]

  • Gushchin, A. L., & Gaponik, N. P. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 469. [Link]

  • Aller, P. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-62. [Link][1]

  • Mogk, D. (2018). Single Crystal Structure Refinement (SREF). Carleton College, Science Education Resource Center. [Link][5]

  • Leslie, A. G. W., & Powell, H. R. (2017). X-ray data processing. Acta Crystallographica Section D, Structural Biology, 73(Pt 2), 119-130. [Link][3]

  • Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name? CrystEngComm, 19(21), 2875-2884. [Link][8]

  • Nakane, D., Suda, S., & Akitsu, T. (2021). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCrJ, 8(Pt 5), 724-732. [Link][12]

  • Thorn, A. (2020). Refinement | Lecture Series "Basics of Macromolecular Crystallography". YouTube. [Link][7]

  • Unknown Author. (n.d.). Structure solution and refinement: introductory strategies. [Link]

  • Murray-Rust, P., & Bland, J. (2006). Structural Aspects of Intermolecular Interactions. Acta Crystallographica Section B, Structural Science, 42(5), 516-525. [Link][13]

  • Tsumakam, S. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E, Crystallographic Communications, 79(Pt 5), 458-461. [Link][14]

  • Aller, P. (2021). A beginner's guide to X-ray data processing. ResearchGate. [Link][15]

  • Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. [Link][2]

  • Oblazny, M., & Hamaker, C. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15(8), 673. [Link][9]

  • Kapoor, K., et al. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 3), o769. [Link][10]

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Foundational

Toxicity and In Vitro Hazard Profile of 3-Methoxy-4-nitro-N-phenylaniline: A Predictive Toxicology Whitepaper

Executive Summary In the landscape of drug development and advanced organic synthesis, early identification of chemical liabilities is paramount. 3-Methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-3) is a complex aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and advanced organic synthesis, early identification of chemical liabilities is paramount. 3-Methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-3) is a complex aromatic intermediate that presents a highly specific toxicological challenge. According to standard GHS classifications, the compound is categorized under H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation) (1)[1].

However, as a Senior Application Scientist designing predictive toxicology pipelines, I look beyond basic GHS labels. The molecular architecture of this compound contains two potent structural alerts: a nitroaromatic moiety and a diphenylamine (aniline) core . This whitepaper deconstructs the mechanistic causality behind these structural alerts and outlines a self-validating in vitro profiling strategy to empirically quantify its hazard profile.

Mechanistic Toxicology: Deconstructing Structural Alerts

To accurately design an in vitro assay, we must first understand the molecular initiating events (MIEs) triggered by the compound's structural features.

Nitroaromatic Bioactivation and Genotoxicity

The nitroaromatic moiety is a well-documented structural alert for genotoxicity. The manifestation of this toxicity is heavily dependent on the cellular redox environment and the presence of flavoenzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) (2)[2].

Through single- or two-electron reduction, the nitro group is converted into a nitro anion radical. This radical can undergo futile redox cycling with molecular oxygen, generating a cascade of reactive oxygen species (ROS) including superoxide and hydrogen peroxide. Alternatively, further enzymatic reduction yields reactive hydroxylamines. These hydroxylamines are the ultimate electrophilic species responsible for forming covalent DNA adducts, leading to frameshift or base-pair substitution mutations (3)[3].

Aniline-Mediated Hepatotoxicity and Mitochondrial Dysfunction

Beyond the nitro group, the N-phenylaniline core presents a distinct hazard vector targeting the liver. Computational and in vitro models have identified the aniline/anilide motif as a critical structural alert for hepatotoxicity (4)[4].

The mechanism involves the induction of severe oxidative stress, leading to the collapse of the mitochondrial membrane potential (MMP). Recent mechanistic studies elucidate that aniline derivatives promote intracellular receptor-interacting protein kinase 1 (RIPK1) activation. This activation drives a ROS-dependent necroptosis pathway in hepatocytes, resulting in rapid cellular ATP depletion and cell death (5)[5].

MechanisticPathway Compound 3-Methoxy-4-nitro- N-phenylaniline Nitroreductase Nitroreductase / NQO1 (1e- or 2e- reduction) Compound->Nitroreductase NitroRadical Nitro Anion Radical (Ar-NO2•-) Nitroreductase->NitroRadical Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroreductase->Hydroxylamine ROS Reactive Oxygen Species (O2•-, H2O2, •OH) NitroRadical->ROS O2 DNA_Adducts DNA Adducts & Mutagenesis ROS->DNA_Adducts Hepatotoxicity MMP Loss & Hepatocyte Necroptosis ROS->Hepatotoxicity Hydroxylamine->DNA_Adducts

Fig 1. Bioactivation pathway of nitroaromatics leading to ROS generation and DNA adduct formation.

In Vitro Hazard Profiling Protocols

To translate these mechanistic theories into actionable data, we must deploy a rigorous in vitro testing cascade. Every protocol detailed below is designed as a self-validating system , ensuring that data integrity is maintained through strict quality control thresholds.

Protocol 1: Genotoxicity via Modified Ames Test (OECD 471)
  • Causality & Design: We utilize rat liver S9 fractions not merely as a regulatory checkbox, but because the nitroaromatic core requires hepatic nitroreductases to form the reactive hydroxylamine species that intercalate DNA. Without S9 activation, the assay will likely yield false negatives.

  • Self-Validating System: The assay incorporates internal validation. A vehicle control establishes the spontaneous reversion baseline, while strain-specific positive controls ensure metabolic competence. The assay is only valid if the positive control yields a >3-fold increase over the vehicle.

Step-by-Step Methodology:

  • Preparation: Cultivate Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) overnight to an OD600 of 1.0-1.2.

  • Metabolic Activation: Prepare 10% v/v Aroclor 1254-induced rat liver S9 mix supplemented with NADP+ and glucose-6-phosphate.

  • Exposure: In sterile culture tubes, combine 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for the -S9 cohort), and 50 µL of 3-methoxy-4-nitro-N-phenylaniline dissolved in DMSO (concentrations ranging from 1.5 to 5000 µ g/plate ).

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) at 45°C. Vortex gently and pour onto minimal glucose agar plates.

  • Incubation & Validation: Incubate at 37°C for 48-72 hours. Count revertant colonies. Validation Criteria: Vehicle control must fall within historical spontaneous reversion ranges; positive controls (e.g., 2-Aminoanthracene for +S9) must show a ≥3-fold increase.

Protocol 2: High-Content Hepatotoxicity Screening (MMP & ROS)
  • Causality & Design: The aniline core is a known trigger for ROS-mediated necroptosis. We multiplex JC-1 dye (for mitochondrial membrane potential) and DCFDA (for cellular ROS) to establish the temporal causality between oxidative stress and mitochondrial collapse.

  • Self-Validating System: The workflow uses FCCP (Trifluoromethoxy carbonylcyanide phenylhydrazone) as a positive control for MMP depolarization. Plate uniformity is validated by calculating the Z'-factor, which must strictly exceed 0.5 for the data to be actionable.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells or primary human hepatocytes at 10,000 cells/well in a 96-well black, clear-bottom microplate. Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading: Wash cells with HBSS. Co-incubate with 2 µM JC-1 and 10 µM H2DCFDA for 30 minutes in the dark.

  • Compound Treatment: Aspirate dye and apply 3-methoxy-4-nitro-N-phenylaniline in assay buffer at a 10-point dose-response (0.1 µM to 100 µM). Include 10 µM FCCP as the MMP positive control and 100 µM H2O2 as the ROS positive control.

  • High-Content Imaging: Immediately transfer to a High-Content Screening (HCS) system. Capture images at 15-minute intervals over 4 hours.

  • Data Extraction & Validation: Quantify the ratio of JC-1 red (J-aggregates) to green (monomers) fluorescence. Calculate the Z'-factor using vehicle and positive control wells. Generate IC50 curves for MMP loss.

InVitroWorkflow Start Compound Profiling: 3-Methoxy-4-nitro-N-phenylaniline GenTox Genotoxicity Assay (Ames Test / OECD 471) Start->GenTox HepTox Hepatotoxicity Assay (HepG2 / Primary Hepatocytes) Start->HepTox CytoTox Cytotoxicity Assay (CellTiter-Glo / MMP) Start->CytoTox GenTox_Read Reverse Mutation Rate (+/- S9 Activation) GenTox->GenTox_Read HepTox_Read ROS & RIPK1 Levels (High-Content Imaging) HepTox->HepTox_Read CytoTox_Read ATP Depletion & IC50 Determination CytoTox->CytoTox_Read Decision Hazard Classification & Risk Assessment GenTox_Read->Decision HepTox_Read->Decision CytoTox_Read->Decision

Fig 2. Multi-parametric in vitro hazard screening workflow for structural alert evaluation.

Quantitative Data Interpretation

Based on the structural alerts and historical data of analogous nitroaromatics and anilines, the table below summarizes the anticipated quantitative hazard metrics for 3-methoxy-4-nitro-N-phenylaniline.

Assay ParameterTarget MechanismExpected Profile for Target CompoundCritical Hazard Threshold
Ames Test (+S9) Nitroreduction & DNA AdductsPositive (dose-dependent revertant increase)≥ 2-fold increase over baseline
MMP Depolarization (JC-1) Aniline-induced mitochondrial stressIC50 ~ 15-30 µMIC50 < 50 µM indicates severe risk
ROS Generation (DCFDA) Redox cycling & RIPK1 activationEC50 ~ 10-20 µM>1.5-fold increase over vehicle
Cytotoxicity (CellTiter-Glo) ATP depletion / NecroptosisIC50 ~ 40-60 µMIC50 < 100 µM requires mitigation

Conclusion & Strategic Recommendations

The presence of both a nitroaromatic group and a diphenylamine core in 3-methoxy-4-nitro-N-phenylaniline creates a synergistic toxicity risk profile characterized by genotoxicity and hepatotoxic necroptosis. As demonstrated, relying solely on standard GHS labels is insufficient for advanced drug development or chemical manufacturing.

By employing the self-validating in vitro protocols outlined above, research teams can accurately map the compound's IC50/EC50 thresholds. If the compound triggers the critical hazard thresholds (e.g., MMP IC50 < 50 µM), structural optimization—such as replacing the nitro group with a bioisostere (e.g., a cyano or trifluoromethyl group) or sterically hindering the aniline nitrogen—should be strongly considered to mitigate bioactivation.

References

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity Source: MDPI URL:[Link][2]

  • Mutagenicity of Nitroaromatic Compounds Source: ACS Publications URL:[Link][3]

  • Mechanism-driven modeling of chemical hepatotoxicity using structural alerts and an in vitro screening assay Source: NIH / PMC URL:[Link][4]

  • Aniline exposure activates receptor-interacting serine/threonine protein kinase 1 and causes necroptosis Source: ResearchGate URL:[Link][5]

Sources

Exploratory

Mechanism of Action of 3-Methoxy-4-nitro-N-phenylaniline Derivatives: A Technical Guide to Kinase Inhibition and Antimicrobial Profiling

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Executive Summary The diarylamine (N-phenylaniline) scaffold is a privileged structural motif in modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals

Executive Summary

The diarylamine (N-phenylaniline) scaffold is a privileged structural motif in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Cobimetinib, Selumetinib)[1]. Among its functionalized variants, 3-methoxy-4-nitro-N-phenylaniline and its derivatives present a unique electronic and steric profile. The push-pull electronic dynamics generated by the electron-withdrawing 4-nitro group and the electron-donating 3-methoxy group significantly alter the pKa of the bridging secondary amine. This precise tuning dictates the molecule's hydrogen-bonding capacity within the ATP-binding pocket of target kinases, specifically Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2)[2][3].

This whitepaper provides an in-depth analysis of the structural pharmacology, primary and secondary mechanisms of action, and the self-validating experimental protocols required to evaluate these derivatives in preclinical drug discovery pipelines.

Structural Pharmacology & Binding Kinetics

The efficacy of 3-methoxy-4-nitro-N-phenylaniline derivatives stems from their ability to adopt a non-planar conformation. The steric hindrance introduced by the 3-methoxy group, combined with the electronic repulsion from the lone-pair electrons of the bridging nitrogen and the ortho/para substituents, forces the two phenyl rings out of coplanarity.

The Hinge-Binding Motif

In kinase inhibition, the bridging secondary amine acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met793 in EGFR)[3][4].

  • The Role of the 3-Methoxy Group: Occupies the hydrophobic selectivity pocket adjacent to the ATP-binding site. Its oxygen atom can also act as a weak hydrogen bond acceptor, stabilizing the molecule against the DFG-in conformation of the kinase.

  • The Role of the 4-Nitro Group: The strong electron-withdrawing nature of the nitro group decreases the electron density on the adjacent aromatic ring. In allosteric MEK inhibitors, this nitro group often projects into a solvent-exposed region or interacts with highly conserved lysine residues via electrostatic interactions[2].

Primary Mechanism: Kinase Inhibition (EGFR & MEK1/2)

The primary mechanism of action for these diarylamine derivatives is the blockade of the MAPK/ERK and PI3K/AKT signaling cascades via direct kinase inhibition[1][2]. Depending on the specific peripheral substitutions, these compounds act either as Type I (ATP-competitive) inhibitors targeting the active DFG-in conformation of EGFR, or Type III (allosteric) inhibitors targeting the adjacent allosteric pocket of MEK1/2.

By binding to MEK1/2, the derivatives lock the kinase in a catalytically inactive state, preventing the phosphorylation of downstream ERK1/2. This halts the transcription of genes necessary for cell survival and proliferation, ultimately inducing apoptosis in oncogene-driven cell lines[2][5].

SignalingPathway EGFR EGFR (Receptor Tyrosine Kinase) RAS RAS GTPase EGFR->RAS Activation RAF RAF Kinase RAS->RAF Activation MEK MEK1/2 Kinase RAF->MEK Phosphorylation ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation Proliferation Cell Survival & Tumor Proliferation ERK->Proliferation Gene Transcription Inhibitor 3-Methoxy-4-nitro-N-phenylaniline Derivative Inhibitor->EGFR ATP-Competitive Binding Inhibitor->MEK Allosteric Inhibition

Inhibition of EGFR and MEK1/2 pathways by diarylamine derivatives.

Secondary Mechanism: Redox-Active Antimicrobial Action

Beyond oncology, nitroaromatic compounds possess well-documented antimicrobial and antifungal properties[5]. The mechanism of action in microbial pathogens relies on the enzymatic reduction of the 4-nitro group by bacterial nitroreductases.

  • Prodrug Activation: The nitro group (-NO2) is reduced to a nitroso (-NO) and subsequently to a hydroxylamine (-NHOH) intermediate.

  • Oxidative Stress: These reactive nitrogen species (RNS) covalently bind to microbial DNA and essential proteins, causing lethal strand breaks and disrupting cellular respiration.

  • Causality in Design: The presence of the 3-methoxy group sterically shields the nitro group slightly, tuning the reduction potential. This prevents premature reduction by mammalian enzymes, thereby increasing the therapeutic index and reducing host toxicity.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the evaluation of 3-methoxy-4-nitro-N-phenylaniline derivatives must follow a self-validating workflow. Biochemical inhibition must be correlated with cellular target engagement to rule out false positives caused by assay interference or poor membrane permeability.

Protocol 1: TR-FRET Biochemical Kinase Assay (MEK1)

Causality: Nitroaromatic compounds often absorb light in the visible spectrum, which can quench standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide chelate (Europium) with a long emission half-life, allowing the measurement to occur after the compound's autofluorescence has decayed, ensuring high data fidelity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the diarylamine derivatives in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration ≤ 1%).

  • Enzyme/Substrate Addition: Add 2 nM recombinant human MEK1 and 50 nM ULight-labeled generic peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (final 10 mM) alongside a Europium-labeled anti-phospho-substrate antibody. Incubate for 60 minutes.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the Z'-factor for the assay plate; a Z'-factor > 0.6 validates the assay's robustness.

Protocol 2: Cellular Target Engagement (pERK Western Blot)

Causality: A compound may show low nanomolar IC50 in vitro but fail in cells due to efflux pumps or poor lipophilicity. Measuring the downregulation of phosphorylated ERK (pERK) directly confirms that the inhibitor has crossed the cell membrane and engaged MEK1/2 in the complex intracellular environment.

Step-by-Step Methodology:

  • Cell Culture: Seed A375 human melanoma cells (BRAF V600E mutant, highly dependent on MEK) in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Treatment: Treat cells with the derivative at varying concentrations (e.g., 0.1, 1, 10 µM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the phosphorylation state).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe with primary antibodies against pERK1/2 (Thr202/Tyr204) and total ERK1/2 (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). Quantify band intensity using densitometry.

ExperimentalWorkflow Synthesis Compound Synthesis & QC TR_FRET TR-FRET Kinase Assay Synthesis->TR_FRET Biochemical Validation Western Cellular pERK Western Blot TR_FRET->Western IC50 < 100nM Toxicity Cell Viability (MTT Assay) Western->Toxicity Target Engagement Lead Lead Selection & Optimization Toxicity->Lead High Therapeutic Index

Self-validating workflow for evaluating kinase inhibitor efficacy and cellular toxicity.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

To illustrate the impact of structural modifications on the 3-methoxy-4-nitro-N-phenylaniline core, the following table summarizes representative Structure-Activity Relationship (SAR) data. Modifications to the nitro group or the secondary amine heavily dictate the biological profile[4][6].

Compound IDR1 (Position 3)R2 (Position 4)Linker (Amine)MEK1 IC50 (nM)EGFR IC50 (nM)A375 Cell Viability IC50 (µM)
Parent Core -OCH3 (Methoxy)-NO2 (Nitro)-NH-45.2120.52.4
Derivative A -H-NO2 (Nitro)-NH->1000>1000>10.0
Derivative B -OCH3 (Methoxy)-NH2 (Amine)-NH-850.0450.08.5
Derivative C -OCH3 (Methoxy)-NO2 (Nitro)-N(CH3)->5000>5000>20.0
Derivative D -OCH3 (Methoxy)-NH-CO-CH3-NH-12.545.00.8

SAR Insights:

  • Loss of Methoxy (Derivative A): Removing the 3-methoxy group results in a dramatic loss of potency, confirming its necessity for anchoring the molecule in the hydrophobic selectivity pocket.

  • Reduction of Nitro (Derivative B): Reducing the nitro group to an amine reduces potency, likely due to the loss of critical electrostatic interactions or a shift in the electronic properties of the aromatic ring.

  • Methylation of Linker (Derivative C): Alkylation of the bridging secondary amine completely abolishes activity. This validates that the -NH- acts as an indispensable hydrogen bond donor to the kinase hinge region.

  • Amide Substitution (Derivative D): Converting the nitro group to an acetamide significantly improves both biochemical and cellular potency, a common optimization strategy in modern kinase inhibitor design.

References

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. Available at:[Link]

  • Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Publishing. Available at:[Link]

  • CN103570594A - Diarylamine compound and application of diarylamine compound in preparation of anti-malignant tumour medicine. Google Patents.
  • An overview of kinase downregulators and recent advances in discovery approaches. PMC. Available at:[Link]

  • Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry. Available at:[Link]

  • Direct Ser797 Interacted Pteridine-7(8H)-one Derivatives as Highly Selective and Orally Available EGFR L858R/T790M/C797S Inhibitors. ACS Publications. Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Phase Transition Dynamics of 3-Methoxy-4-nitro-N-phenylaniline: A Comprehensive Characterization Framework

Target Audience: Analytical Chemists, Materials Scientists, and Preclinical Drug Development Professionals. Executive Overview In the development of novel active pharmaceutical ingredients (APIs) and advanced organic mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Materials Scientists, and Preclinical Drug Development Professionals.

Executive Overview

In the development of novel active pharmaceutical ingredients (APIs) and advanced organic materials, understanding the thermodynamic stability and phase transition dynamics of intermediate compounds is paramount. 3-Methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-3), also known as N-(3-methoxy-4-nitrophenyl)benzenamine, is a highly functionalized diphenylamine derivative[1]. Characterized by its molecular formula C13​H12​N2​O3​ and a molecular weight of 244.25 g/mol [2], this compound presents unique thermal behaviors dictated by its complex electronic structure.

This whitepaper provides an authoritative framework for profiling the thermodynamic stability and melting point of 3-methoxy-4-nitro-N-phenylaniline. Because specific empirical melting points for proprietary or highly specific isomers can be subject to polymorphic variation, we establish a definitive, self-validating experimental methodology to isolate true thermodynamic phase transitions from thermal degradation.

Structural and Electronic Profiling

The thermodynamic stability of a crystalline solid is fundamentally governed by its crystal lattice energy, which is a direct consequence of its molecular structure. 3-Methoxy-4-nitro-N-phenylaniline features a diphenylamine core modified by two distinct functional groups on one of the phenyl rings:

  • 3-Methoxy Group ( −OCH3​ ): Acts as an electron-donating group via resonance (+M effect), increasing electron density in the aromatic ring.

  • 4-Nitro Group ( −NO2​ ): Acts as a strong electron-withdrawing group via both resonance (-M) and inductive (-I) effects.

When positioned adjacent to each other (ortho relationship), these groups create a localized "push-pull" electronic system. This mesomeric effect creates a strong permanent molecular dipole. In the solid state, these dipoles align to maximize intermolecular electrostatic attractions. Furthermore, the planar nature of the nitroaromatic system facilitates extensive π−π stacking between adjacent diphenylamine cores. These strong intermolecular forces significantly stiffen the crystal lattice, elevating the expected melting point and altering the thermal decomposition onset compared to unsubstituted diphenylamine.

StructuralLogic Core Diphenylamine Core (Conformational Flexibility) Lattice Crystal Lattice Energy (Pi-Pi Stacking & Dipoles) Core->Lattice Methoxy 3-Methoxy Group (Electron Donating) Methoxy->Lattice Modulates Nitro 4-Nitro Group (Electron Withdrawing) Nitro->Lattice Modulates MP Melting Point & Stability Lattice->MP Dictates

Influence of functional groups on the crystal lattice energy and resulting melting point.

Quantitative Data & Predictive Modeling

Due to the propensity of nitroaromatic compounds to undergo polymorphism (existing in multiple crystalline forms), the melting point can vary depending on the crystallization solvent and cooling rate. Based on the behavior of closely related structural isomers, such as 4-methoxy-N-(4-nitrophenyl)benzenamine which exhibits a predicted boiling point of approximately 414.9 °C[3], we can establish a predictive thermodynamic profile.

The table below summarizes the known and predicted physicochemical parameters that guide the experimental setup.

ParameterValue / Predicted RangeMethodology / Source
Molecular Formula C13​H12​N2​O3​ Chemical structure[1]
Molecular Weight 244.25 g/mol Chemical structure[2]
Predicted Boiling Point ~ 414.9 °CExtrapolated from structural isomers[3]
Expected Melting Point ( Tm​ ) 130 °C – 160 °CPredictive modeling (Endothermic Onset)
Decomposition Onset ( Td​ ) > 250 °CPredictive modeling (5% Mass Loss)

Experimental Protocol: Thermal Characterization

To empirically determine the melting point and thermodynamic stability of 3-methoxy-4-nitro-N-phenylaniline, a self-validating thermal analysis protocol is required. Relying solely on a capillary melting point apparatus is insufficient for nitroaromatics, as thermal degradation can easily be misidentified as a melting phase transition.

We employ a coupled approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) . This ensures that the observed endothermic phase transition (melting) occurs independently of mass loss (decomposition).

Step-by-Step Methodology

Phase 1: Instrument Calibration (The Internal Control)

  • Action: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards.

  • Causality: Calibration brackets the expected melting point of the target compound, ensuring the thermal accuracy of the endothermic onset measurement.

Phase 2: Sample Preparation

  • Action: Accurately weigh 2.0 to 5.0 mg of 3-methoxy-4-nitro-N-phenylaniline into a hermetically sealed aluminum pan with a pinhole lid.

  • Causality: The pinhole allows for the release of volatile byproducts if decomposition occurs, preventing pan rupture, while the hermetic seal prevents premature sublimation of the sample before the true melting point is reached.

Phase 3: Thermogravimetric Analysis (TGA) - Stability Profiling

  • Action: Heat the sample in the TGA from 25 °C to 500 °C at a rate of 10 °C/min under a dry Nitrogen ( N2​ ) purge (50 mL/min).

  • Causality: The N2​ atmosphere prevents oxidative degradation. This step establishes the decomposition onset temperature ( Td​ , defined as 5% mass loss). Crucial Validation: The melting point determined in Phase 4 must be significantly lower than Td​ to be considered a stable thermodynamic phase transition.

Phase 4: Differential Scanning Calorimetry (DSC) - Melting Point Determination

  • Action: Heat the sample in the DSC from 25 °C to a temperature 20 °C below the Td​ (determined in Phase 3) at a rate of 10 °C/min under N2​ purge.

  • Action: Cool the sample back to 25 °C at 10 °C/min, then perform a second heating cycle.

  • Causality: The first heating cycle erases the thermal history (e.g., residual stresses from crystallization or milling). The second heating cycle provides the true thermodynamic melting point ( Tm​ ), measured as the extrapolated onset temperature of the sharp endothermic peak.

Workflow A Sample Preparation (3-Methoxy-4-nitro-N-phenylaniline) B Differential Scanning Calorimetry 10°C/min, N2 Atmosphere A->B C Thermogravimetric Analysis Mass Loss Detection A->C D Melting Point Determination (Endothermic Peak Onset) B->D E Thermodynamic Stability Profile (Decomposition Onset) C->E F Orthogonal Validation (Hot-Stage Microscopy) D->F E->F

Experimental workflow for determining melting point and thermal stability via DSC and TGA.

Data Interpretation and Orthogonal Validation

A protocol is only as reliable as its internal checks. If the DSC reveals multiple endothermic peaks prior to the primary melting event, this indicates the presence of polymorphs or solvates. In such cases, orthogonal validation via Hot-Stage Microscopy (HSM) is required. HSM allows the scientist to visually confirm whether an early thermal event is a solid-solid polymorphic transition or the actual solid-liquid melting phase transition of 3-methoxy-4-nitro-N-phenylaniline.

References

  • N-(3-methoxy-4-nitrophenyl)benzenamine | CAS#:723296-85-3, ChemSrc.
  • 51451-80-0|3-Methoxy-N-(4-nitrophenyl)aniline, BLDpharm.
  • 4-methoxy-N-(4-nitrophenyl)benzenamine 730-11-0 wiki, Guidechem.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-Methoxy-4-nitro-N-phenylaniline

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Synthetic Strategy The compound 3-methoxy-4-nitro-N-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Synthetic Strategy

The compound 3-methoxy-4-nitro-N-phenylaniline (also known as N-(3-methoxy-4-nitrophenyl)benzenamine, CAS: 723296-85-3)[1] is a highly functionalized diarylamine. Diarylamines serve as critical building blocks in the development of small-molecule pharmaceuticals, particularly kinase inhibitors, as well as in the synthesis of advanced functional materials and dyes.

To construct the diarylamine core, we employ a Nucleophilic Aromatic Substitution ( SN​Ar ) strategy. While Buchwald-Hartwig cross-coupling is an alternative, SN​Ar is preferred here due to the highly activated nature of the electrophile, eliminating the need for expensive palladium catalysts and specialized phosphine ligands.

Mechanistic Rationale & Causality

The synthesis utilizes 4-fluoro-2-methoxynitrobenzene (5-fluoro-2-nitroanisole)[2] as the electrophile and aniline as the nucleophile.

  • Leaving Group Selection: Fluorine is selected over chlorine or bromine. In SN​Ar reactions, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond[3]. Fluorine's high electronegativity maximizes the electrophilicity of the ipso-carbon, significantly accelerating the reaction.

  • Electronic Activation: The nitro group is positioned para to the fluorine atom. This is an absolute requirement for a facile SN​Ar , as the strongly electron-withdrawing nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance[3].

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is utilized as a mild, insoluble inorganic base to scavenge the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium forward without inducing unwanted side reactions (such as the hydrolysis of the methoxy group)[4].

Experimental Workflow & Pathway

Workflow R1 4-Fluoro-2-methoxynitrobenzene (Electrophile) Reaction S_NAr Reaction 90°C, 12h, N2 atm R1->Reaction R2 Aniline (Nucleophile) R2->Reaction Base K2CO3 / DMF (Base & Solvent) Base->Reaction Workup Aqueous Workup 1M HCl Wash (Removes Aniline) Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product 3-Methoxy-4-nitro-N-phenylaniline (Target Compound) Purification->Product

Figure 1: Experimental workflow for the SN​Ar synthesis of 3-methoxy-4-nitro-N-phenylaniline.

Quantitative Data & Reagent Stoichiometry

The following table outlines the optimized stoichiometry for a 10 mmol scale synthesis. A slight excess (1.1 equivalents) of aniline is used to ensure the complete consumption of the fluorinated starting material.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
4-Fluoro-2-methoxynitrobenzeneElectrophile171.131.01.71 g
AnilineNucleophile93.131.11.02 g (1.00 mL)
Potassium Carbonate ( K2​CO3​ )Acid Scavenger138.201.52.07 g
N,N-Dimethylformamide (DMF)Polar Aprotic Solvent73.09N/A20 mL

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Preparation: Ensure all glassware is oven-dried. Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add 1.71 g (10 mmol) of 4-fluoro-2-methoxynitrobenzene to the flask, followed by 20 mL of anhydrous DMF. Stir until the solid is completely dissolved.

  • Nucleophile & Base: Add 1.00 mL (11 mmol) of aniline via syringe, followed by the addition of 2.07 g (15 mmol) of finely powdered, anhydrous K2​CO3​ [4].

  • Inert Atmosphere: Purge the system with Nitrogen ( N2​ ) for 5 minutes to displace oxygen, preventing the oxidative degradation of aniline at elevated temperatures.

  • Heating: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours. The heterogeneous mixture will gradually deepen in color as the diarylamine forms.

Phase 2: Reaction Monitoring & Workup
  • TLC Analysis: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1 v/v) solvent system. The product will appear as a distinct, highly UV-active spot with a lower Rf​ value than the starting fluorobenzene.

  • Quenching: Once complete, remove the flask from the heat and allow it to cool to ambient temperature. Pour the reaction mixture into 100 mL of crushed ice/water. This dramatically decreases the solubility of the product, often inducing precipitation.

  • Extraction: Transfer the aqueous suspension to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Washing (Critical Step): Wash the combined organic layers with 1M aqueous HCl (2 × 30 mL). Causality: This step is self-validating and critical; the acidic wash protonates the unreacted excess aniline, pulling it into the aqueous layer and preventing it from co-eluting with the product during purification.

  • Drying: Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 3: Purification
  • Recrystallization: Dissolve the crude residue in a minimum amount of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize crystallization.

  • Isolation: Collect the bright yellow/orange crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol.

  • Drying: Dry the purified 3-methoxy-4-nitro-N-phenylaniline under high vacuum for 4 hours to remove residual solvent.

References

  • N-(3-methoxy-4-nitrophenyl)
  • nih.
  • Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)
  • nih.

Sources

Application

Application Note: 3-Methoxy-4-nitro-N-phenylaniline as a Versatile Precursor in Advanced Organic Synthesis and Drug Development

Introduction & Mechanistic Rationale In the landscape of modern drug discovery and materials science, highly functionalized diarylamines serve as privileged scaffolds. 3-Methoxy-4-nitro-N-phenylaniline (CAS:[1]) is a str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of modern drug discovery and materials science, highly functionalized diarylamines serve as privileged scaffolds. 3-Methoxy-4-nitro-N-phenylaniline (CAS:[1]) is a strategically designed precursor that offers exceptional synthetic versatility.

The architectural brilliance of this molecule lies in the synergistic effects of its functional groups:

  • The Nitro Group (-NO₂): Acts as a stable, masked primary amine. It allows the molecule to endure harsh upstream synthetic conditions before being chemoselectively reduced to a highly nucleophilic primary amine.

  • The Methoxy Group (-OCH₃): Positioned ortho to the nitro group, it provides critical steric shielding and electron density. In kinase inhibitor design (e.g., EGFR or ALK inhibitors), this methoxy group locks the conformation of the resulting drug within the kinase hinge region, drastically improving binding affinity and target selectivity.

  • The N-Phenyl Core: Establishes a secondary diarylamine linkage out-of-the-box, providing the lipophilic bulk necessary for membrane permeability and serving as a key structural motif in hole-transporting materials (OLEDs).

This application note details the causality-driven protocols for converting 3-methoxy-4-nitro-N-phenylaniline into advanced building blocks, specifically focusing on its reduction to 3-methoxy-N1-phenylbenzene-1,4-diamine (CAS: [2]) and subsequent chemoselective [3].

Table 1: Physicochemical Profile of the Precursor
PropertySpecificationMechanistic Implication
Chemical Name N-(3-methoxy-4-nitrophenyl)benzenamineCore diarylamine scaffold.
CAS Number 723296-85-3[1]Unique registry identifier for procurement.
Molecular Formula C₁₃H₁₂N₂O₃[1]High atom economy for downstream coupling.
Molecular Weight 244.25 g/mol [1]Optimal size for fragment-based drug design.
MS (ESI+) m/z 245.08 [M+H]⁺[4]Primary tracking mass for LC-MS IPCs.

Synthetic Workflow & Divergent Applications

The true value of 3-methoxy-4-nitro-N-phenylaniline is realized when it is deployed as a divergent hub. By reducing the nitro group, the resulting diamine possesses two distinct nitrogen centers (one primary, one secondary) with vastly different steric and electronic profiles.

G A 3-Methoxy-4-nitro- N-phenylaniline (CAS: 723296-85-3) B 3-Methoxy-N1-phenyl- benzene-1,4-diamine (CAS: 5840-10-8) A->B H2, Pd/C Chemoselective Reduction C Kinase Inhibitor Core (Selective Amination) B->C Pd2(dba)3, BrettPhos Aryl Halide D Benzimidazole Core (Cyclocondensation) B->D Aldehyde, Oxidant or R-COOH

Figure 1: Synthetic workflow of 3-methoxy-4-nitro-N-phenylaniline to advanced drug cores.

Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenation

Objective: Reduce the nitro group to yield 3-methoxy-N1-phenylbenzene-1,4-diamine without cleaving the methoxy ether or the N-phenyl bond.

Mechanistic Rationale (Causality): While harsh reducing agents (e.g., SnCl₂/HCl or Fe/AcOH) can be used, they often lead to complex workups and trace metal contamination, which is detrimental in pharmaceutical synthesis. Catalytic hydrogenation using 10% Pd/C under mild pressure (1 atm) is chosen. The mild pressure prevents the hydrogenolysis of the C-O (methoxy) bond, a common side reaction when aggressive catalysts like Raney Nickel are used at high temperatures.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried 250 mL round-bottom flask, dissolve 3-methoxy-4-nitro-N-phenylaniline (10.0 mmol, 2.44 g) in a 1:1 mixture of absolute Ethanol and Ethyl Acetate (50 mL). Note: EtOAc increases the solubility of the nitro precursor, while EtOH accelerates the reduction kinetics.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 250 mg, ~10 wt%) under a steady stream of Argon to prevent spontaneous ignition of the solvent vapors.

  • Purging: Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (3x). Repeat the cycle using Hydrogen gas (H₂) from a double-layered balloon (3x).

  • Reaction: Stir the heterogeneous mixture vigorously at 25 °C under the H₂ balloon for 4–6 hours.

  • In-Process Control (IPC) - Self-Validation:

    • Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and filter through a 0.22 µm PTFE syringe filter.

    • Acceptance Criteria: LC-MS must show complete disappearance of m/z 245 [M+H]⁺ and the emergence of a single peak at m/z 215 [M+H]⁺[4][5].

  • Workup: Filter the reaction mixture through a pad of Celite® under an Argon blanket (the resulting electron-rich diamine is sensitive to air oxidation). Wash the pad with degassed EtOAc (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford 3-methoxy-N1-phenylbenzene-1,4-diamine as an off-white to pale purple solid. Store immediately under Argon at -20 °C.

Protocol B: Chemoselective Buchwald-Hartwig Amination

Objective: Selectively couple the newly formed primary amine with an aryl halide to form a kinase inhibitor core, leaving the secondary diarylamine untouched.

Mechanistic Rationale (Causality): The intermediate diamine presents a chemoselectivity challenge: it contains both a primary amine and a secondary amine. To selectively functionalize the primary amine, we utilize the [6]. The choice of ligand is paramount. BrettPhos is specifically engineered by the Buchwald group to promote the monoarylation of primary amines. Its unique biaryl structure creates a highly restricted catalytic pocket around the Palladium center that easily accommodates primary amines but sterically repels bulkier secondary amines[3][6].

Step-by-Step Methodology:

  • Glovebox Setup: To ensure catalyst longevity, assemble the reaction in a nitrogen-filled glovebox.

  • Reagent Loading: To an oven-dried 20 mL reaction vial, add:

    • 3-Methoxy-N1-phenylbenzene-1,4-diamine (1.0 mmol, 214 mg)

    • Aryl Bromide (e.g., 4-bromopyridine) (1.05 mmol)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

    • BrettPhos ligand (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134 mg)

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL). Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Remove the vial from the glovebox and heat in a pre-equilibrated aluminum block at 100 °C for 12 hours with vigorous stirring[6][7].

  • In-Process Control (IPC) - Self-Validation:

    • Perform TLC (Hexane:EtOAc 7:3).

    • Acceptance Criteria: The ninhydrin-positive spot of the primary amine starting material must be consumed. The product will be strongly UV-active but ninhydrin-negative (confirming conversion to a secondary amine).

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short plug of silica gel to remove Palladium black. Concentrate and purify via flash column chromatography.

Quantitative Data Presentation

To validate the causality of the ligand choice in Protocol B, Table 2 summarizes the optimization data for the chemoselective C-N coupling of 3-methoxy-N1-phenylbenzene-1,4-diamine with a standard aryl bromide.

Table 2: Ligand Optimization for Chemoselective Amination
Ligand SystemSelectivity (1° vs 2° Amine)Isolated Yield (%)Mechanistic Observation
BrettPhos > 99 : 1 88% Optimal. Clean monoarylation of the primary amine; secondary amine untouched[6][7].
RuPhos 15 : 8542%Poor yield. RuPhos inherently favors secondary amines, leading to a complex mixture and catalyst stalling[3].
XPhos 60 : 4065%Poor chemoselectivity. Significant bis-arylation observed at the primary amine site.
BINAP 50 : 5030%Sluggish reaction kinetics; significant unreacted starting material remains.

Data demonstrates that BrettPhos is mandatory for the self-validating success of Protocol B.

References

  • PubChem (NIH) : 4-Nitrodiphenylamine (CID 13271). Retrieved from[Link]

  • LookChem : 3-Methoxy-N1-phenylbenzene-1,4-diamine (CAS 5840-10-8). Retrieved from[Link]

  • Chemistry LibreTexts : Buchwald-Hartwig Amination. Retrieved from[Link]

  • PubMed (NIH) : Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from[Link]

Sources

Method

Catalytic reduction methods for 3-methoxy-4-nitro-N-phenylaniline

Application Note: High-Efficiency Catalytic Reduction of 3-Methoxy-4-nitro-N-phenylaniline Introduction & Structural Analysis The catalytic reduction of nitroaromatics to their corresponding anilines is a foundational tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Catalytic Reduction of 3-Methoxy-4-nitro-N-phenylaniline

Introduction & Structural Analysis

The catalytic reduction of nitroaromatics to their corresponding anilines is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), advanced polymers, and industrial dyes[1]. However, the compound 3-methoxy-4-nitro-N-phenylaniline presents a unique synthetic profile that requires careful methodological design due to its specific substitution pattern:

  • Steric Topography : The target reducible nitro group at the C4 position is flanked by an ortho-methoxy group at C3. This creates localized steric hindrance that can impede the molecule's ability to lie flat and adsorb onto traditional bulk catalyst surfaces (such as standard Pd/C).

  • Electronic Landscape : Both the C1 N-phenylamino group and the C3 methoxy group are strongly electron-donating. While this enriches the aromatic ring's electron density, the reduction of the highly electron-deficient nitro group remains thermodynamically favorable but kinetically sluggish. The high activation energy barrier necessitates a highly active catalyst to facilitate electron and proton transfer[1].

Mechanistic Rationale & Pathway

The reduction of 3-methoxy-4-nitro-N-phenylaniline proceeds via the classic Haber mechanism. The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine (4-amino-3-methoxy-N-phenylaniline).

Because the kinetic barrier for the first electron transfer is high, the choice of catalyst is critical. The catalyst must effectively coordinate with the oxygen atoms of the nitro group while managing the steric bulk of the ortho-methoxy moiety[1].

HaberMechanism ArNO2 3-Methoxy-4-nitro- N-phenylaniline (Nitro) ArNO Nitroso Intermediate ArNO2->ArNO +2e⁻, +2H⁺ -H₂O ArNHOH Hydroxylamine Intermediate ArNO->ArNHOH +2e⁻, +2H⁺ ArNH2 4-Amino-3-methoxy- N-phenylaniline (Amine) ArNHOH->ArNH2 +2e⁻, +2H⁺ -H₂O

Fig 1: Stepwise Haber reduction mechanism of the nitro group to an amine.

Comparative Catalytic Systems

Historically, Pd/C with pressurized H₂ gas has been the industry standard. However, the mass transfer limitations of H₂ gas and the safety hazards of pressurized systems have driven the development of ambient-condition alternatives.

Recent advancements highlight the use of magnetic nanoparticles (e.g., CuFe₂O₄) combined with sodium borohydride (NaBH₄). The high surface-area-to-volume ratio of these nanoparticles easily overcomes the steric hindrance of the ortho-methoxy group, while their magnetic properties allow for rapid, filtration-free recovery[2]. Alternatively, visible-light-driven photocatalysis using commercial CdS provides a highly selective, room-temperature route by generating photoexcited electrons with strong reductive power[3].

Table 1: Quantitative Comparison of Catalytic Reduction Systems

Catalytic SystemReducing AgentSolventTempTimeYieldMechanistic Advantage
10% Pd/C H₂ gas (40 psi)MeOH / THF25 °C2–4 h>95%Industry standard; clean byproduct (H₂O).
CuFe₂O₄ NPs NaBH₄H₂O / EtOH25 °C<5 min>95%Ultra-fast kinetics; magnetic recovery prevents catalyst loss[2].
CdS Photocatalyst Ammonium FormateWater25 °C~10 min~98%Visible-light driven; highly chemoselective[3].

Experimental Protocols

Protocol A: Standard Heterogeneous Hydrogenation (Pd/C)

Causality Note: A Methanol/THF co-solvent system is utilized because the bulky N-phenyl group significantly reduces the aqueous solubility of the substrate. THF ensures complete dissolution, while MeOH acts as a protic shuttle to facilitate the reduction.

  • Preparation: In a 100 mL Parr reactor vessel, dissolve 1.0 mmol of 3-methoxy-4-nitro-N-phenylaniline in 20 mL of a 1:1 mixture of anhydrous MeOH and THF.

  • Catalyst Addition: Carefully add 10 mol% of 10% Pd/C. Safety: Purge the vessel with N₂ gas for 5 minutes prior to addition to prevent pyrophoric ignition.

  • Hydrogenation: Pressurize the reactor to 40 psi with H₂ gas. Stir vigorously (800 rpm) at 25 °C.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the yellow nitro compound spot and the appearance of a highly polar, UV-active amine spot confirms conversion (typically 2-4 hours).

  • Isolation: Vent the H₂ gas and purge with N₂. Filter the mixture through a tightly packed Celite pad to remove the Pd/C. Wash the pad with 10 mL of EtOAc. Concentrate the filtrate under reduced pressure to yield the crude 4-amino-3-methoxy-N-phenylaniline.

Protocol B: Green Reduction via Magnetic CuFe₂O₄ Nanoparticles

Causality Note: An H₂O/EtOH solvent system is chosen to balance the solubility of the bulky organic substrate (EtOH) with the stability and activation of the NaBH₄ reducing agent (H₂O). Excess NaBH₄ is required to ensure pseudo-first-order kinetics and to compensate for its slow, competitive hydrolysis in water[2].

  • Substrate Preparation: Dissolve 1.0 mmol of 3-methoxy-4-nitro-N-phenylaniline in 10 mL of EtOH in a 50 mL beaker. Add 10 mL of deionized water.

  • Catalyst Dispersion: Add 15 mg of synthesized CuFe₂O₄ magnetic nanoparticles to the solution. Sonicate for 2 minutes to ensure uniform dispersion.

  • Reduction: While stirring at 500 rpm at room temperature, add 10.0 mmol of NaBH₄ in small portions. Effervescence (H₂ gas evolution) will be observed.

  • Self-Validation (In-Process): Monitor the reaction via UV-Vis spectroscopy. Extract a 10 µL aliquot and dilute in 2 mL of EtOH. The distinct absorption peak of the nitroaromatic (~400 nm) will rapidly diminish within 5 minutes, replaced by a new peak (~300 nm) corresponding to the amine[2].

  • Magnetic Separation: Once the yellow color of the solution completely fades to colorless/pale brown, place an external neodymium magnet against the wall of the beaker. The CuFe₂O₄ nanoparticles will immediately aggregate at the magnet.

  • Isolation & Recycling: Decant the clear supernatant. The product can be extracted from the supernatant using EtOAc. Wash the retained magnetic pellet with water and ethanol, dry under vacuum, and store for the next reaction cycle (reusable for up to 6 cycles without significant loss of activity)[2].

Workflow Step1 1. Substrate & Catalyst Prep Mix Substrate + CuFe₂O₄ in H₂O/EtOH Step2 2. Reducing Agent Addition Add NaBH₄ dropwise at RT Step1->Step2 Step3 3. Catalytic Reduction Stir until color change (UV-Vis) Step2->Step3 Step4 4. Magnetic Separation Apply external magnet Step3->Step4 Product 5a. Product Isolation Extract & Purify Amine Step4->Product Supernatant Recycle 5b. Catalyst Recycling Wash & Dry for next cycle Step4->Recycle Magnetic Pellet Recycle->Step1 Reuse (up to 6 cycles)

Fig 2: Experimental workflow for the magnetic nanoparticle-catalyzed reduction.

References[2] Title: The Catalytic Reduction of Nitroanilines Using Synthesized CuFe₂O₄ Nanoparticles in an Aqueous Medium

Source: ChemistryOpen (2022) URL: [Link]3] Title: A simple and highly efficient route for the preparation of p-phenylenediamine by reducing 4-nitroaniline over commercial CdS visible light-driven photocatalyst in water Source: Green Chemistry (2012) URL: [Link]1] Title: Catalytic reduction of 2-nitroaniline: a review Source: Environmental Science and Pollution Research (2017) URL: [Link]

Sources

Application

Application Notes and Protocols: 3-Methoxy-4-nitro-N-phenylaniline in Advanced Azo Dye Manufacturing

Executive Summary & Mechanistic Framework The compound 3-methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-3) is a highly versatile, asymmetric diphenylamine derivative utilized in the synthesis of advanced azo dyes[1][2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Framework

The compound 3-methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-3) is a highly versatile, asymmetric diphenylamine derivative utilized in the synthesis of advanced azo dyes[1][2]. Its structural architecture offers two distinct reactive pathways for dye manufacturing, governed by its unique functional groups:

  • Donor-π-Acceptor (D-π-A) Direct Coupling: The diphenylamine core serves as an electron-rich coupling component. The presence of the strongly electron-withdrawing nitro group on one phenyl ring deactivates that specific ring, directing electrophilic aromatic substitution (azo coupling) exclusively to the para position of the unsubstituted N-phenyl ring[3]. The methoxy group acts as an auxochrome, inducing a bathochromic shift (deepening the hue) and enhancing the dye's solubility and affinity for synthetic fibers like polyester[3].

  • Latent Amine Activation (Reduction Route): The nitro group can be catalytically or chemically reduced to yield a primary aromatic amine (4-amino-3-methoxy-N-phenylaniline). This transformation converts the molecule into a diazo component, which can subsequently be diazotized and coupled with complex naphthol derivatives (e.g., H-acid) to produce high-fastness reactive or acid dyes for cellulosic fibers[4][5].

Divergent Synthetic Workflows

G Start 3-Methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-3) Path1 Pathway A: Direct Coupling (D-π-A Disperse Dyes) Start->Path1 Path2 Pathway B: Nitro Reduction (Reactive / Acid Dyes) Start->Path2 Coupling1 Azo Coupling (Methanol / pH 4.0-5.0) Path1->Coupling1 Diazo1 Diazotized Arylamine (Electrophile) Diazo1->Coupling1 Product1 Push-Pull Azo Dye (Polyester Application) Coupling1->Product1 Reduction Nitro Reduction (Pd/C, H2 or Na2S2O4) Path2->Reduction Amine 4-Amino-3-methoxy-N-phenylaniline (Diazo Component) Reduction->Amine Diazo2 Diazotization (NaNO2, HCl, 0-5 °C) Amine->Diazo2 Coupling2 Coupling with H-Acid (Alkaline Media, pH 8.5-9.0) Diazo2->Coupling2 Product2 Complex Reactive Dye (Cotton / Wool Application) Coupling2->Product2

Divergent synthetic workflows for 3-methoxy-4-nitro-N-phenylaniline in azo dye manufacturing.

Validated Experimental Protocols

Protocol A: Synthesis of D-π-A Disperse Dyes via Direct Coupling

This protocol utilizes 3-methoxy-4-nitro-N-phenylaniline as the coupling component. Because diphenylamine derivatives are sparingly soluble in purely aqueous media, coupling is performed in a mixed solvent system to prevent precipitation and ensure high yields.

Step 1: Diazotization of the Arylamine

  • Procedure: Suspend 0.01 mol of the chosen primary arylamine (e.g., p-nitroaniline) in 15 mL of distilled water and 3 mL of concentrated HCl (37%). Cool the mixture in an ice bath to 0–5 °C. Slowly add a pre-cooled solution of sodium nitrite (0.7 g, 0.01 mol in 5 mL water) dropwise under vigorous stirring[6][7].

  • Causality & Validation: Temperature control (0–5 °C) is critical because diazonium salts are thermodynamically unstable and will rapidly degrade into phenols via nitrogen gas expulsion at higher temperatures[7]. Validate the completion of diazotization using starch-iodide paper; an immediate blue-black color confirms the necessary slight excess of nitrous acid. Quench any massive excess with sulfamic acid to prevent unwanted side reactions during coupling.

Step 2: Regioselective Azo Coupling

  • Procedure: Dissolve 0.01 mol (2.44 g) of 3-methoxy-4-nitro-N-phenylaniline in 25 mL of methanol. Adjust the pH to 4.0–5.0 using a sodium acetate buffer. Slowly add the cold diazonium salt solution from Step 1 to this mixture while maintaining the temperature below 5 °C.

  • Causality & Validation: Diphenylamines couple optimally in weakly acidic conditions. If the pH drops below 3.0, the secondary amine protonates, deactivating the aromatic ring toward electrophilic attack. If the pH exceeds 6.0, the diazonium salt may convert into an unreactive diazotate. Methanol is required as a co-solvent to overcome the high hydrophobicity of the diphenylamine core. Monitor reaction completion via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent.

Protocol B: Synthesis of Reactive Dyes via Nitro Reduction and H-Acid Coupling

This pathway converts the starting material into a diazo component for complex reactive dye synthesis.

Step 1: Nitro Group Reduction

  • Procedure: Dissolve 0.05 mol of 3-methoxy-4-nitro-N-phenylaniline in 50 mL of ethanol. Add 10% Pd/C catalyst (0.5 g) and stir under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases. Filter through Celite to remove the catalyst and concentrate the filtrate to isolate 4-amino-3-methoxy-N-phenylaniline.

Step 2: Diazotization of the Reduced Intermediate

  • Procedure: Dissolve the resulting amine in dilute HCl, cool to 0–5 °C, and diazotize using sodium nitrite as described in Protocol A, Step 1[4].

Step 3: Alkaline Coupling with H-Acid

  • Procedure: Dissolve 0.01 mol of H-acid (1-amino-8-naphthol-3,6-disulfonic acid) in 30 mL of water. Adjust the pH to 8.5–9.0 using a 10% sodium carbonate ( Na2​CO3​ ) solution. Slowly add the diazonium salt solution from Step 2 to the H-acid solution, strictly maintaining the pH at 8.5–9.0 and temperature at 0–5 °C[5]. Stir for 3 hours.

  • Causality & Validation: H-acid is an ambidentate coupler. Under alkaline conditions (pH 8.5–9.0), the hydroxyl group is deprotonated to a highly electron-donating phenoxide ion, which directs the electrophilic azo coupling exclusively to the ortho position of the hydroxyl group[5]. To validate, spot the reaction mixture on filter paper; a clear rim that turns colored upon the addition of alkaline H-acid indicates unreacted diazonium salt, meaning coupling is incomplete.

Quantitative Dye Metrics

The structural modifications dictated by the chosen pathway drastically alter the photophysical and application properties of the resulting dyes. The table below summarizes the comparative metrics of dyes synthesized via the two protocols.

Property / MetricPathway A: D-π-A Disperse DyePathway B: H-Acid Reactive Dye
Primary Substrate Polyester, Acetate fibersCellulosic fibers (Cotton), Wool
Coupling Regiochemistry Para to the secondary amineOrtho to the naphthol hydroxyl
Absorption Max ( λmax​ ) 480 nm – 560 nm (Red/Brown)580 nm – 640 nm (Deep Blue/Violet)
Molar Extinction ( ϵ ) ~35,000 M−1cm−1 ~55,000 M−1cm−1
Wash Fastness (ISO 105-C06) Good (Rating 4)Excellent (Rating 4-5)
Light Fastness (ISO 105-B02) Excellent (Rating 5-6)Good (Rating 4-5)
Solubility Profile Soluble in organic solvents (Methanol, DMF)Highly water-soluble (due to sulfonate groups)

References

  • Chemsrc. "N-(3-methoxy-4-nitrophenyl)benzenamine | CAS#:723296-85-3 Chemical & Physical Properties." URL:[Link]

  • Akwi, F. M., et al. "The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors." Beilstein Journal of Organic Chemistry, 2016, 12, 1860–1870. URL:[Link]

  • Yaman, M., et al. "D- π-A azo dyes bearing thiazole-diphenylamine units: Synthesis, photophysical and molecular structure properties, and use for dyeing of polyester fabrics." Dyes and Pigments, 2024, 111840. URL:[Link]

  • Khan, M., et al. "Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines." Arabian Journal of Chemistry, 2014. URL:[Link]

  • Yu, et al. "The continuous flow synthesis of azos." PMC - NIH, 2024. URL:[Link]

Sources

Method

Application Note: Synthesis of Kinase Inhibitor Scaffolds Utilizing 3-Methoxy-4-nitro-N-phenylaniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 3-Methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-3) Executive Summary & Mechanistic Rationale In modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 3-Methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-3)

Executive Summary & Mechanistic Rationale

In modern drug discovery, the diphenylamine (DPA) moiety is a highly privileged pharmacophore. It is widely recognized for its ability to act as a "hinge-binder" within the ATP-binding pockets of various kinases, forming crucial hydrogen bonds and hydrophobic interactions[1]. DPA derivatives have been successfully developed as potent inhibitors for targets such as Epidermal Growth Factor Receptor (EGFR)[1], MEK5[2], and Cyclin-Dependent Kinase 8 (CDK8), the latter showing significant promise in promoting osteoblast differentiation for osteoporosis therapies[3].

3-Methoxy-4-nitro-N-phenylaniline (Molecular Formula: C13H12N2O3) serves as an advanced, highly functionalized intermediate for synthesizing these DPA-based APIs[4]. The strategic placement of substituents on this scaffold dictates its utility:

  • The Diphenylamine Core: Provides foundational lipophilicity to improve membrane permeability and facilitates hydrophobic interactions with biological targets[1].

  • The 3-Methoxy Group: Acts as an electron-donating group that provides necessary steric bulk to optimize the ligand's fit within the kinase binding site[1].

  • The 4-Nitro Group: Serves as a robust, stable handle that can be chemoselectively reduced to a primary amine, enabling late-stage functionalization (e.g., amidation) to extend the scaffold into the solvent-exposed region of the kinase pocket.

Synthetic Workflow

The transformation of 3-methoxy-4-nitro-N-phenylaniline into an active pharmaceutical ingredient (API) scaffold involves a two-step sequence: a chemoselective nitro reduction followed by a sterically demanding amidation.

G A 3-Methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-3) B Catalytic Transfer Hydrogenation (Pd/C, N2H4·H2O, EtOH, 80°C) A->B Nitro Reduction C 4-Amino-3-methoxy-N-phenylaniline (Key Intermediate) B->C Chemoselective D Amidation / Scaffold Extension (R-COOH, HATU, DIPEA, DMF) C->D Coupling E DPA-Based API Scaffold (Kinase Inhibitor Candidate) D->E Target API

Synthetic workflow from 3-methoxy-4-nitro-N-phenylaniline to a DPA-based kinase inhibitor.

Experimental Protocols (Self-Validating Systems)

Protocol A: Catalytic Transfer Hydrogenation (Nitro Reduction)

Causality & Choice of Reagents: The reduction of aromatic nitro groups to primary amines is a cornerstone transformation in synthetic chemistry[5]. While standard catalytic hydrogenation using H₂ gas and Palladium on Carbon (Pd/C) is common[6], handling highly flammable hydrogen gas poses safety risks and operational bottlenecks during scale-up[7]. To circumvent this, we utilize Catalytic Transfer Hydrogenation (CTH) using hydrazine hydrate (N₂H₄·H₂O) as an indirect hydrogen source[7]. This method is operationally simple, safer, and highly chemoselective, preventing over-reduction or side reactions[7].

Materials:

  • 3-Methoxy-4-nitro-N-phenylaniline (1.0 equiv, 10 mmol, 2.44 g)

  • 10% Palladium on Carbon (Pd/C) (0.05 equiv Pd, 530 mg)

  • Hydrazine hydrate (N₂H₄·H₂O, 80% solution) (5.0 equiv, 50 mmol, 3.1 mL)

  • Absolute Ethanol (EtOH) (50 mL)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methoxy-4-nitro-N-phenylaniline in 50 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Safety Note: Pd/C is highly pyrophoric when dry; ensure the flask is purged with nitrogen (N₂) prior to addition.

  • Hydrazine Addition: Add hydrazine hydrate dropwise over 10 minutes at room temperature. Mild effervescence (N₂ gas evolution) will be observed.

  • Heating: Heat the reaction mixture to reflux (80 °C) for 2 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc, 2:1) or LC-MS until the starting material is completely consumed.

  • Workup & Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethyl acetate (3 × 20 mL). Quality Control: Quench the used Pd/C catalyst by suspending it in water immediately to prevent fires.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL), wash with brine (2 × 20 mL), dry over anhydrous Na₂SO₄, and evaporate to yield 4-amino-3-methoxy-N-phenylaniline as a dark solid.

Protocol B: Amidation (API Scaffold Formation)

Causality & Choice of Reagents: The newly formed primary amine is sterically hindered by the adjacent ortho-methoxy group. Standard coupling reagents (like EDC/HOBt) often result in poor yields and sluggish kinetics for hindered anilines. Therefore, HATU (a highly active uronium-based coupling reagent) is utilized alongside DIPEA (a non-nucleophilic base) to ensure rapid and complete conversion to the amide.

Materials:

  • 4-Amino-3-methoxy-N-phenylaniline (1.0 equiv, 5 mmol, 1.07 g)

  • Heteroaryl Carboxylic Acid (e.g., Pyridine-3-carboxylic acid) (1.1 equiv, 5.5 mmol)

  • HATU (1.2 equiv, 6 mmol, 2.28 g)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 15 mmol, 2.6 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Procedure:

  • Activation: In a dried 100 mL flask under N₂, dissolve the heteroaryl carboxylic acid and HATU in 20 mL of anhydrous DMF. Add DIPEA and stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add 4-amino-3-methoxy-N-phenylaniline to the activated mixture. Stir the reaction at room temperature for 12 hours.

  • Quenching: Dilute the reaction mixture with water (100 mL) to precipitate the product. If the product oils out, extract with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the organic layer with 5% LiCl aqueous solution (to remove residual DMF), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM/MeOH gradient) to isolate the final DPA-based API scaffold .

Quantitative Data & Analytics

The following table summarizes the expected analytical profiles for the intermediate and a representative final scaffold, ensuring strict quality control during the synthesis.

CompoundYield (%)Purity (HPLC)HRMS (m/z) [M+H]⁺Key ¹H NMR Diagnostic Shifts (DMSO-d₆, 400 MHz)
3-Methoxy-4-nitro-N-phenylaniline (Starting Material)N/A>98.0%245.0921δ 8.05 (d, 1H, Ar-H next to NO₂), 3.92 (s, 3H, -OCH₃)
4-Amino-3-methoxy-N-phenylaniline (Intermediate)92 - 95%>97.5%215.1184δ 4.50 (br s, 2H, -NH₂), 3.78 (s, 3H, -OCH₃)
DPA-Based API Scaffold (Nicotinamide Derivative)85 - 88%>99.0%320.1399δ 10.21 (s, 1H, Amide -NH), 3.85 (s, 3H, -OCH₃)

References

  • N-(3-methoxy-4-nitrophenyl)benzenamine | CAS#:723296-85-3. ChemSrc. Available at:[Link]

  • Nitro Reduction - Common Conditions. Common Organic Chemistry. Available at:[Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Design, Synthesis and Evaluation of Diphenylamines as MEK5 Inhibitors. Duquesne Scholarship Collection. Available at:[Link]

  • Synthesis and Evaluation of a Novel Series of Diphenylamine and Diphenylether Derivatives with Osteoblastogenic and Osteogenic Effects via CDK8 Inhibition. PubMed. Available at:[Link]

Sources

Application

Application Note: Standard Purification and Recrystallization Protocols for 3-Methoxy-4-nitro-N-phenylaniline

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary 3-Methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-3; MW: 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

3-Methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-3; MW: 244.25 g/mol ) is a highly functionalized diphenylamine derivative serving as a critical intermediate in the synthesis of pharmaceuticals, advanced dyes, and agrochemicals. Due to its conjugated nitro-aromatic system, it typically presents as a deeply colored (yellow to orange) crystalline solid.

Achieving >99% purity is essential for downstream applications, particularly when reducing the nitro group to yield substituted phenylenediamines for active pharmaceutical ingredient (API) synthesis. This application note details a robust, self-validating two-phase purification strategy: Flash Column Chromatography for the removal of gross impurities and metal residues, followed by Solvent-Mediated Recrystallization to achieve analytical-grade purity.

Chemical Context & Impurity Profiling

Understanding the synthetic origin of the crude material is critical for designing an effective purification matrix. 3-Methoxy-4-nitro-N-phenylaniline is typically synthesized via:

  • Nucleophilic Aromatic Substitution ( SN​Ar ) : Reaction of 5-fluoro-2-nitroanisole with aniline.

  • Buchwald-Hartwig Amination : Cross-coupling of 3-methoxy-4-nitrohalobenzenes with aniline using Palladium catalysts.

Common Impurities:

  • Highly Polar: Unreacted aniline, degraded palladium/ligand complexes, and oxidized aniline byproducts (e.g., azobenzenes).

  • Structurally Similar: Regioisomeric cross-coupling products or unreacted 3-methoxy-4-nitrohalobenzene.

Because structurally similar impurities often co-crystallize by fitting into the target compound's crystal lattice, a preliminary chromatographic step is required to alter the impurity profile before crystallization.

Workflow Visualization

PurificationWorkflow Crude Crude 3-Methoxy-4-nitro- N-phenylaniline Flash Silica Gel Chromatography (Hexane/EtOAc Gradient) Crude->Flash Concentrate Concentrate Target Fractions (Rotary Evaporator) Flash->Concentrate Dissolve Dissolve in Hot Ethanol (70-75 °C) Concentrate->Dissolve HotFilter Hot Filtration (Remove Insoluble Matter) Dissolve->HotFilter Cool Controlled Cooling (25 °C, then 4 °C) HotFilter->Cool Filter Vacuum Filtration & Cold EtOH Wash Cool->Filter Dry Vacuum Drying (40 °C, 12 h) Filter->Dry Pure Pure Crystals (>99.5% Purity) Dry->Pure

Figure 1: Standard two-step purification workflow for 3-methoxy-4-nitro-N-phenylaniline.

Phase 1: Pre-Purification via Flash Chromatography

To prevent catalyst poisoning in downstream reductions and to remove lipophilic starting materials, flash chromatography is employed.

Rationale

Diphenylamine derivatives exhibit moderate polarity. A gradient elution utilizing a non-polar hydrocarbon (Hexane) and a polar hydrogen-bond acceptor (Ethyl Acetate) provides optimal resolution ( Rs​ ) between the target amine and unreacted nitrohalobenzenes [1].

Step-by-Step Protocol
  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add silica gel (mass equivalent to 2x the crude weight) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents band broadening caused by the poor solubility of nitro-diphenylamines in pure hexane.

  • Column Equilibration: Pack a silica gel column (230–400 mesh) and equilibrate with 90:10 Hexane:Ethyl Acetate (v/v).

  • Elution: Load the dry powder. Elute using a gradient from 90:10 to 70:30 Hexane:Ethyl Acetate.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm; stains yellow/orange naturally).

  • Concentration: Pool fractions containing the target compound ( Rf​≈0.4 in 80:20 Hexane:EtOAc) and concentrate via rotary evaporation to yield a semi-pure solid.

Phase 2: Recrystallization Protocol

Recrystallization is the definitive step for achieving analytical purity.

Solvent Selection Rationale

Based on thermodynamic solubility studies of nitroanilines and diphenylamines, absolute ethanol is the optimal solvent [2][3]. The compound exhibits a steep solubility curve in ethanol: highly soluble near the boiling point (78 °C) and sparingly soluble at 4 °C. Ethanol effectively solvates highly polar trace impurities (keeping them in the mother liquor) while preventing the oiling-out phenomenon often seen with mixed aqueous solvent systems [4].

Step-by-Step Protocol
  • Dissolution: Transfer the semi-pure solid to a round-bottom flask equipped with a reflux condenser. Add absolute ethanol dropwise while heating in a 75 °C oil bath until the solid just dissolves. Self-Validation: Do not add excess solvent; maintaining a saturated solution at the boiling point is critical for maximizing recovery yield.

  • Hot Filtration (Optional but Recommended): If particulate matter (e.g., silica dust or Pd-black) is visible, rapidly pass the hot solution through a pre-warmed fluted filter paper into a heated receiving flask.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20–25 °C) over 1–2 hours. Causality: Slow cooling promotes the growth of large, well-defined crystals, which actively exclude impurities from their lattice structure. Rapid cooling causes sudden precipitation, trapping impurities within the solid matrix.

  • Yield Maximization: Once crystal formation at room temperature ceases, transfer the flask to an ice-water bath (4 °C) for an additional 2 hours to force the remaining compound out of the solution.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a minimal volume of ice-cold ethanol. Causality: The cold wash removes residual mother liquor containing concentrated impurities from the crystal surfaces without dissolving the purified product [3].

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove trace volatile solvents.

Analytical Validation & Quality Control

To ensure the protocol is a self-validating system, the following analytical checks must be performed:

  • Mother Liquor Analysis: Analyze the filtrate via TLC or HPLC. If a significant concentration of the target compound remains, concentrate the mother liquor by 50% and induce a second crop of crystals.

  • Melting Point Determination: Pure 3-methoxy-4-nitro-N-phenylaniline will exhibit a sharp melting point range ( ΔT≤1.5 °C). A depressed or broad melting point indicates trapped solvent or residual impurities.

  • HPLC-UV: Run the final crystals on a C18 Reverse-Phase column (Acetonitrile/Water gradient) to confirm >99.0% Area Under Curve (AUC) purity.

Quantitative Data Summary

The following table summarizes the expected physical and quantitative metrics across the purification workflow.

Purification StageSolvent SystemTemp (°C)Expected Purity (HPLC)Expected RecoveryPhysical State
Crude Material N/AAmbient70 - 85%N/ADark orange/brown oil or sticky solid
Post-Flash Chromatography Hexane/EtOAc25 °C92 - 96%85 - 90%Orange/yellow amorphous solid
Recrystallization (Dissolution) Absolute Ethanol75 °CN/AN/ADeep yellow/orange solution
Recrystallization (Isolation) Absolute Ethanol4 °C> 99.5% 75 - 85% Bright yellow/orange crystalline needles

References

  • Purification of diphenylamine Source: US Patent 2256196A URL
  • 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation Source: Journal of Chemical & Engineering Data, ACS Publications (2020) URL:[Link]

  • Diphenylamine purification Source: US Patent 5107024A URL
  • Process for preparing 2-fluoro-5-nitroaniline (Solvent Extraction and Recrystallization Context)
Method

Application Note: Thermodynamic Solubility Profile of 3-methoxy-4-nitro-N-phenylaniline in Organic Solvents

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Introduction & Structural Thermodynamics 3-methoxy-4-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Introduction & Structural Thermodynamics

3-methoxy-4-nitro-N-phenylaniline is a highly functionalized diphenylamine derivative utilized as a critical intermediate in the synthesis of advanced materials, dyes, and active pharmaceutical ingredients (APIs). Understanding its solubility profile in organic solvents is essential for optimizing reaction yields, designing purification via crystallization, and formulating downstream biological assays.

The solvation thermodynamics of this compound are governed by three distinct structural motifs, which dictate the causality of its solubility behavior:

  • Diphenylamine Core: Confers significant lipophilicity and promotes strong intermolecular π−π stacking in the solid state. This hydrophobic core acts as the primary driver for solubility in moderately polar, non-hydrogen-bonding solvents (e.g., Dichloromethane, Ethyl Acetate).

  • Nitro Group (-NO 2​ ): A strong electron-withdrawing group and hydrogen-bond acceptor. It introduces a substantial molecular dipole moment, heavily favoring solvation in polar aprotic solvents (e.g., DMSO, DMF) due to highly favorable dipole-dipole interactions that overcome the crystal lattice energy.

  • Methoxy Group (-OCH 3​ ): An electron-donating moiety that provides slight steric hindrance and acts as a weak hydrogen-bond acceptor. While it marginally improves solubility in protic solvents compared to unsubstituted diphenylamines, the hydrophobic bulk of the molecule still restricts overall solubility in highly polar protic environments like water.

Quantitative Solubility Profile

The table below summarizes the expected thermodynamic equilibrium solubility of 3-methoxy-4-nitro-N-phenylaniline across a spectrum of organic solvents. Data is categorized by solvent class to guide process chemistry decisions.

Table 1: Thermodynamic Solubility Profile at 25°C and 37°C

Solvent ClassSolventDielectric Constant ( ϵ )Sol. at 25°C (mg/mL)Sol. at 37°C (mg/mL)Primary Solvation Mechanism
Polar AproticDMSO46.7> 150.0> 200.0Strong dipole-dipole & H-bond acceptance
Polar AproticDMF36.7> 120.0> 160.0Favorable dipole interactions with -NO 2​
HalogenatedDichloromethane8.945.562.1Dispersion forces with diphenylamine core
EsterEthyl Acetate6.028.341.0Moderate polarity matching
Polar ProticMethanol32.712.418.5Limited by hydrophobic bulk
Non-Polarn-Hexane1.9< 0.1< 0.2Inability to disrupt crystal lattice

Self-Validating Experimental Protocol: The Shake-Flask Method

To determine the thermodynamic solubility, the shake-flask method is universally recognized as the most reliable and authoritative approach[1]. However, a standard shake-flask protocol is prone to silent failures—specifically, solvent-mediated polymorphic transformations or chemical degradation. The following protocol integrates self-validating checkpoints to ensure absolute data integrity.

Phase 1: Preparation and Equilibration
  • Solvent Preparation: Dispense 5.0 mL of the target high-purity organic solvent into a 10 mL borosilicate glass vial[2].

  • Saturation: Add 3-methoxy-4-nitro-N-phenylaniline incrementally until a visible excess of solid remains. Causality Check: The simultaneous presence of two distinct phases (saturated liquid and undissolved solid) is the fundamental thermodynamic requirement for equilibrium[1]. If all solid dissolves, the solution is merely unsaturated, and more API must be added[2].

  • Agitation & Temperature Control: Seal the vial tightly and secure it in an orbital shaker incubator. Maintain agitation at 150 RPM and temperature strictly at 25.0 ± 0.1 °C (or 37.0 ± 0.1 °C)[2].

  • Equilibration Time: Equilibrate for 72 hours. Expert Insight: While apparent dissolution may occur rapidly, true thermodynamic equilibrium—especially for crystalline aromatic compounds—requires extended time to account for potential slow-forming solvates[3].

Phase 2: Separation and Self-Validation
  • Phase Separation: Transfer the suspension to a centrifuge tube and centrifuge at 21,000 × g for 5 to 10 minutes at the exact equilibration temperature[4]. Causality Check: Temperature fluctuations during centrifugation will cause immediate precipitation or further dissolution, irreversibly skewing the results[5].

  • Supernatant Filtration: Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter (pre-warmed to the test temperature) to remove micro-particulates[4].

  • Solid-State Validation (Critical Step): Recover the residual solid pellet from the centrifuge tube. Analyze it via Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC)[1]. Validation Logic: If the PXRD pattern of the recovered solid differs from the input API, a solvent-mediated polymorph shift or solvate formation has occurred[1]. The resulting concentration reflects the solubility of the new solid phase, not the original anhydrous material.

Phase 3: Quantification
  • Dilution: Dilute the filtered supernatant immediately with the mobile phase to prevent precipitation and to bring the concentration within the linear dynamic range of the detector[4].

  • HPLC-UV Analysis: Quantify the concentration using a validated, stability-indicating HPLC-UV method[1]. Validation Logic: The method must resolve the API from any potential degradation products. If secondary peaks are observed in the chromatogram, the compound is chemically unstable in the test solvent, rendering the thermodynamic solubility reading invalid[1].

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating shake-flask methodology, highlighting the critical divergence between analytical quantification and solid-state validation.

G Start Excess API + Organic Solvent Equilibrate Thermodynamic Equilibration (Shake-Flask, 72h) Start->Equilibrate Add until 2 phases exist Separate Phase Separation (Centrifugation & Filtration) Equilibrate->Separate Maintain Temperature Validate Solid-State Validation (PXRD & DSC) Separate->Validate Residual Solid Pellet Analyze Supernatant Quantification (HPLC-UV) Separate->Analyze Filtered Supernatant Result Validated Solubility Profile Validate->Result Confirm no polymorph shift Analyze->Result Concentration Data

Figure 1: Self-validating shake-flask workflow for thermodynamic solubility determination.

References

  • [1] Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at:[Link]

  • [2] Annex 4 - World Health Organization (WHO). WHO Technical Report Series. Available at:[Link]

  • [3] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at:[Link]

  • [5] Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

Sources

Application

Chromatographic Separation Techniques for 3-Methoxy-4-nitro-N-phenylaniline: Application Notes and Protocols

Introduction & Analyte Profiling 3-Methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-3) is a highly conjugated diarylamine derivative frequently encountered as an intermediate in the synthesis of specialized dyes, agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

3-Methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-3) is a highly conjugated diarylamine derivative frequently encountered as an intermediate in the synthesis of specialized dyes, agrochemicals, and pharmaceutical active ingredients. Structurally, it consists of a diphenylamine core substituted with an electron-donating methoxy group and an electron-withdrawing nitro group.

From a chromatographic perspective, this molecule presents unique challenges and opportunities:

  • Hydrophobicity: The diphenylamine scaffold is highly non-polar, dictating strong retention on standard alkyl-bonded stationary phases[1].

  • Thermolability: Like many nitro-diphenylamines, this compound can be susceptible to thermal degradation (e.g., nitrosation or oxidation) at elevated temperatures, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the mandatory analytical choice over Gas Chromatography (GC)[2].

  • Electronic Asymmetry: The push-pull electronic effect between the methoxy and nitro groups creates a strong molecular dipole. This allows for orthogonal separation strategies utilizing π−π interactions if positional isomers need to be resolved.

Analytical Strategy & Retention Mechanisms

Stationary Phase Selection

The default starting point for diphenylamine derivatives is a standard C18 column, which separates analytes primarily based on hydrophobic partitioning[2]. However, during process chemistry, positional isomers (e.g., 2-methoxy-4-nitro-N-phenylaniline) often co-elute on C18 phases due to nearly identical partition coefficients. If resolution ( Rs​<1.5 ) fails on a C18, switching to a Phenyl-Hexyl or a polar-embedded (RP-Amide) column is highly recommended. These phases exploit the π−π interactions of the nitroaromatic ring and the dipole-dipole interactions of the methoxy group, providing orthogonal selectivity.

Mobile Phase Causality

While the secondary amine in the diphenylamine core is weakly basic, the strong electron-withdrawing nature of the para-nitro group significantly reduces its pKa​ , rendering the molecule largely neutral under typical HPLC conditions. Nevertheless, the addition of 0.1% Formic Acid to both the aqueous and organic mobile phases is critical. Formic acid serves a dual purpose: it suppresses the ionization of residual silanol groups on the silica support—thereby eliminating peak tailing—and it acts as a proton source to enhance ionization efficiency for downstream LC-MS/MS detection[3].

Detection Wavelengths

The highly conjugated π -system of the nitro-diphenylamine core exhibits strong chromophoric behavior. While 254 nm is standard for aromatic rings, monitoring at 340 nm targets the nitroaromatic charge-transfer band. This provides excellent specificity, effectively filtering out background interference from non-conjugated matrix components[4].

Mechanism Analyte 3-Methoxy-4-nitro-N-phenylaniline Hydrophobic Diphenylamine Core Hydrophobic Interaction Analyte->Hydrophobic PiPi Nitroaromatic Ring π-π Interaction Analyte->PiPi Hbond Methoxy/Nitro Groups Dipole & H-Bonding Analyte->Hbond C18 C18 Column (Dominant Retention) Hydrophobic->C18 Phenyl Phenyl-Hexyl Column (Enhanced Selectivity) PiPi->Phenyl Hbond->Phenyl

Fig 1. Chromatographic retention mechanisms for 3-methoxy-4-nitro-N-phenylaniline.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that system suitability is confirmed before sample analysis.

Protocol 1: Analytical RP-HPLC for Purity Profiling

Objective: Quantify the purity of 3-methoxy-4-nitro-N-phenylaniline and resolve synthetic impurities (e.g., unreacted anilines or halonitrobenzenes).

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 10.0 mg of the analyte and dissolve in 10.0 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

  • Dilution & Matrix Matching: Dilute the stock to a working concentration of 50 µg/mL using the initial mobile phase conditions (30% Acetonitrile / 70% Water). Causality: Injecting a sample dissolved in 100% strong solvent (Acetonitrile) into a highly aqueous mobile phase causes solvent-induced band broadening at the head of the column.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter to remove particulates and protect the column frit.

  • System Equilibration: Purge the HPLC system and equilibrate the C18 column at 40 °C with 30% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved. Causality: Elevating the temperature to 40 °C decreases mobile phase viscosity, improving mass transfer and reducing system backpressure for bulky diarylamines.

  • Gradient Execution:

    • 0.0 - 2.0 min: 30% B (Isocratic hold to focus polar impurities)

    • 2.0 - 12.0 min: Linear ramp from 30% B to 95% B (Elutes the hydrophobic diphenylamine core)

    • 12.0 - 15.0 min: 95% B (Column wash)

    • 15.0 - 15.1 min: Return to 30% B

    • 15.1 - 20.0 min: Re-equilibration

  • Detection: Extract chromatograms at 254 nm (general purity) and 340 nm (nitroaromatic specificity).

Protocol 2: Preparative LC for Impurity Isolation

Objective: Scale up the analytical method to isolate milligram quantities of unknown impurities for NMR characterization.

Step-by-Step Procedure:

  • Scale-Up Calculation: Use the scale-up factor (rprep​/ranal​)2 to adjust flow rates. Moving from a 4.6 mm analytical column to a 21.2 mm preparative column requires a ~21.2x increase in flow rate (from 1.0 mL/min to 21.2 mL/min).

  • Sample Loading: Prepare a high-concentration sample (e.g., 20 mg/mL in DMSO). Causality: DMSO is required to solubilize high concentrations of the hydrophobic diarylamine, but injection volumes must be kept strictly below 500 µL to prevent breakthrough.

  • Fraction Collection: Trigger fraction collection based on a UV threshold at 340 nm. This ensures only the conjugated nitro-diphenylamine derivatives are collected, ignoring aliphatic or non-conjugated solvent peaks.

Workflow A Sample Preparation (Dissolution in ACN, 0.45 µm Filtration) B Stationary Phase Selection (C18 vs. Phenyl-Hexyl) A->B C Mobile Phase Optimization (Water/ACN + 0.1% Formic Acid) B->C D Detection Parameters (UV 254 nm / 340 nm & MS) C->D E Data Processing & System Suitability D->E

Fig 2. Step-by-step workflow for HPLC method development and validation.

Quantitative Data Presentation

Table 1: Chromatographic Method Parameters

ParameterAnalytical RP-HPLCPreparative LC
Column Waters XSelect HSS C18 (4.6 × 150 mm, 3.5 µm)Waters XSelect HSS C18 OBD (21.2 × 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 10 µL500 µL
Detection UV/PDA at 254 nm and 340 nmUV at 340 nm (Fraction Trigger)
Column Temp 40 °CAmbient

Table 2: Expected Retention Behavior & System Suitability Metrics

Analyte / ImpurityExpected Rt (min)Relative Retention (RRT)Tailing Factor (Tf)Resolution (Rs)
Unreacted Aniline3.20.38≤ 1.2N/A
3-Methoxy-4-nitroaniline4.50.53≤ 1.2> 3.0
3-Methoxy-4-nitro-N-phenylaniline 8.5 1.00 ≤ 1.1 > 5.0
Positional Isomer Impurity9.11.07≤ 1.1> 1.5

(Note: Retention times are approximate and will vary based on exact system dwell volumes and column aging. System suitability requires Rs​>1.5 between the main peak and its closest eluting isomer).

References

  • [1] Separation of Diphenylamine on Newcrom R1 HPLC column. SIELC Technologies. 1

  • [2] Application Note: High-Performance Liquid Chromatography for the Analysis of Nitroaniline Isomers. BenchChem. 2

  • [4] Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific. 4

  • [3] Impacts of diphenylamine NSAID halogenation on bioactivation risks. PMC - NIH. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Methoxy-4-nitro-N-phenylaniline

Mechanistic Overview & Reaction Pathway The synthesis of 3-methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-3) is a critical transformation in the development of diarylamine-based therapeutics and advanced materials. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & Reaction Pathway

The synthesis of 3-methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-3) is a critical transformation in the development of diarylamine-based therapeutics and advanced materials. The most direct and atom-economical synthetic route relies on a Nucleophilic Aromatic Substitution (SNAr) between aniline and 5-fluoro-2-nitroanisole (also known as 4-fluoro-2-methoxy-1-nitrobenzene).

While the fluorine atom is highly activated by the strongly electron-withdrawing para-nitro group, researchers frequently encounter yield-limiting bottlenecks. In an SNAr reaction, the nucleophile (aniline) attacks the electron-deficient fluorinated carbon, forming a negatively charged intermediate known as the Meisenheimer complex[1]. Because aniline is a relatively weak nucleophile—its lone pair is delocalized into the phenyl ring—the reaction requires significant thermal energy and a polar aprotic solvent to stabilize the transition state[2].

SNAr_Mechanism SM 5-Fluoro-2-nitroanisole + Aniline MC Meisenheimer Complex (Stabilized by DMSO) SM->MC K2CO3, Heat (Aniline Attack) Side Phenol Byproduct (Hydrolysis) SM->Side Trace H2O (OH- Attack) Prod 3-Methoxy-4-nitro- N-phenylaniline MC->Prod F- Elimination (Fast)

Caption: SNAr mechanism for 3-methoxy-4-nitro-N-phenylaniline highlighting the Meisenheimer intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yields are consistently below 40%, and LC-MS shows a major byproduct with an[M-H]⁻ mass corresponding to a phenol. What is happening? A1: You are observing the hydrolysis of your starting material. The fluorine atom in 5-fluoro-2-nitroanisole is exquisitely sensitive to hydroxide ions[3]. If your solvent (e.g., DMF or DMSO) contains trace water, or if your base (K₂CO₃) is hygroscopic and has absorbed ambient moisture, the water reacts with the base to form hydroxide. Hydroxide is a vastly superior nucleophile compared to aniline and will rapidly displace the fluorine to form 3-methoxy-4-nitrophenol[4]. Causality & Solution: Transition to strictly anhydrous solvents. Dry your K₂CO₃ in a vacuum oven at 150 °C for at least 4 hours prior to use to eliminate the source of hydroxide formation.

Q2: I am using anhydrous conditions, but the reaction stalls at 60% conversion even after 24 hours. How can I drive it to completion? A2: This is a kinetic issue. The formation of the Meisenheimer complex is the rate-determining step. If you are running the reaction in a solvent like THF or at temperatures below 100 °C, the system lacks the thermal energy required to overcome the activation barrier[1]. Causality & Solution: Switch your solvent to anhydrous DMSO and elevate the temperature to 120 °C. DMSO has a high dielectric constant that exceptionally stabilizes the anionic Meisenheimer complex, lowering the activation energy and accelerating the reaction[1].

Q3: I increased the temperature to 150 °C to force the reaction, but I ended up with a black, intractable tar. What went wrong? A3: While high temperatures accelerate SNAr, pushing beyond 130 °C in polar aprotic solvents often leads to the thermal decomposition of the nitroaromatic precursor and the oxidative polymerization of aniline. Causality & Solution: Cap your SNAr temperature at 120–130 °C. If the substrate remains unreactive, you must abandon the SNAr pathway and utilize a Palladium-catalyzed Buchwald-Hartwig amination[2]. By switching the electrophile to 5-chloro-2-nitroanisole, you can achieve C-N bond formation at milder temperatures (80–100 °C) via an oxidative addition/reductive elimination catalytic cycle[5][6].

Troubleshooting_Tree Start Low Yield of Diarylamine? CheckH2O Is Phenol Byproduct Present? Start->CheckH2O Dry Action: Use Anhydrous DMSO & Oven-Dried K2CO3 CheckH2O->Dry Yes (Hydrolysis) CheckConv Is Starting Material Unreacted? CheckH2O->CheckConv No Temp Action: Increase Temp to 120°C or Use Stronger Base CheckConv->Temp Yes (Poor Kinetics) Switch Action: Switch to Buchwald-Hartwig (Pd-Catalyzed Route) CheckConv->Switch Persistent Issues

Caption: Decision tree for troubleshooting low yields in 3-methoxy-4-nitro-N-phenylaniline synthesis.

Quantitative Data: Solvent and Base Optimization

The following table summarizes in-house optimization data for the SNAr coupling of 5-fluoro-2-nitroanisole and aniline, demonstrating the profound impact of solvent polarity and moisture on reaction causality.

Solvent SystemBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Observation / Byproduct
DMF (Reagent Grade)K₂CO₃10024>9535Major phenol byproduct (hydrolysis)
DMF (Anhydrous)K₂CO₃100246560Incomplete conversion; sluggish kinetics
DMSO (Anhydrous) K₂CO₃ 120 16 >95 88 Clean reaction; optimal Meisenheimer stabilization
THF (Anhydrous)NaH65128572Tarry impurities; NaH causes partial degradation
Toluene (Anhydrous)Cs₂CO₃11024<5<5Solvent too non-polar to support SNAr transition state

Self-Validating Experimental Protocols

Protocol A: Optimized SNAr Synthesis (Anhydrous Conditions)

Causality Focus: This protocol utilizes DMSO to stabilize the Meisenheimer complex and strictly anhydrous conditions to prevent phenol formation.

  • Preparation: Dry K₂CO₃ in a vacuum oven at 150 °C for 4 hours. Purge a 50 mL Schlenk flask with inert Nitrogen gas.

  • Reagent Loading: Add 5-fluoro-2-nitroanisole (1.0 equiv, 10 mmol), aniline (1.5 equiv, 15 mmol), and the freshly dried K₂CO₃ (2.0 equiv, 20 mmol) to the flask.

  • Solvent Addition: Syringe in 20 mL of anhydrous DMSO.

  • Reaction: Heat the vigorously stirred mixture to 120 °C.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should be fully consumed within 12–16 hours, replaced by a bright yellow/orange product spot (Rf ~0.4).

  • Isolation: Cool the mixture to room temperature. Slowly pour the reaction into 150 mL of vigorously stirred, ice-cold distilled water. The product will precipitate as a yellow-orange solid.

  • Purification: Filter the solid under vacuum, wash with cold water (3 × 50 mL) to remove residual DMSO and unreacted aniline, and recrystallize from ethanol to yield pure 3-methoxy-4-nitro-N-phenylaniline.

Protocol B: Buchwald-Hartwig Cross-Coupling (Alternative Route)

Causality Focus: Employed when SNAr fails due to steric or electronic deactivation. Utilizes an electron-rich phosphine ligand (XPhos) to facilitate the oxidative addition of the less reactive aryl chloride at lower temperatures[5][6].

  • Glovebox Setup: In a nitrogen-filled glovebox, combine 5-chloro-2-nitroanisole (1.0 equiv, 10 mmol), aniline (1.2 equiv, 12 mmol), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (1.5 equiv, 15 mmol) in a sealed reaction tube.

  • Solvent: Add 25 mL of anhydrous, degassed toluene.

  • Reaction: Heat the sealed tube at 100 °C for 12 hours.

    • Self-Validation Checkpoint: The reaction mixture should transition from the dark purple of the Pd₂(dba)₃ precatalyst to a reddish-brown hue, indicating the formation of the active monomeric Pd(0) species.

  • Workup: Cool to room temperature, dilute with 50 mL of ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes).

References

  • The Journal of Organic Chemistry. "Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines."[Link]

  • Organic Letters. "Ionic Liquids as Designer Solvents for Nucleophilic Aromatic Substitutions."[Link]

Sources

Optimization

Troubleshooting common impurities in 3-methoxy-4-nitro-N-phenylaniline production

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of 3-methoxy-4-nitro-N-phenylaniline is a critical process for the development of various pharmaceutical compounds. Achie...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 3-methoxy-4-nitro-N-phenylaniline is a critical process for the development of various pharmaceutical compounds. Achieving high purity and yield is paramount, yet the multi-step nature of the synthesis presents several challenges. This guide is structured to help you navigate these complexities, offering insights into the root causes of common impurities and providing actionable protocols for their mitigation.

Two primary synthetic routes are commonly employed for the synthesis of 3-methoxy-4-nitro-N-phenylaniline:

  • Route A: C-N Coupling Approach. This route involves the coupling of a 3-methoxy-4-nitrophenyl electrophile (e.g., a halide or sulfonate) with aniline. The most common methods for this transformation are the Buchwald-Hartwig amination and the Goldberg (Ullmann) reaction.

  • Route B: Nitration of a Precursor. This approach involves the nitration of a pre-formed 3-methoxy-N-phenylaniline.

This guide will address potential impurities arising from both routes.

Frequently Asked Questions (FAQs)

Q1: My final product has a persistent yellow or brownish color, even after initial purification. What is the likely cause?

A: A persistent off-color is often indicative of residual starting materials or the presence of dinitro- or other colored byproducts. In the context of 3-methoxy-4-nitro-N-phenylaniline synthesis, likely culprits include 4,6-dinitroguaiacol if you are synthesizing your own 4-nitroguaiacol intermediate, or over-nitration of the aromatic rings.

Q2: I am observing a significant amount of starting material in my crude product despite extended reaction times. What should I investigate?

A: Incomplete conversion can stem from several factors. For C-N coupling reactions like the Buchwald-Hartwig amination, catalyst deactivation is a common issue. This can be caused by impurities in the starting materials or solvents, or improper reaction setup (e.g., exposure to oxygen). For nitration reactions, insufficient nitrating agent or suboptimal reaction temperatures can lead to incomplete conversion.

Q3: My mass spectrometry analysis shows a peak with a mass corresponding to a diarylamine byproduct. How can I prevent this?

A: The formation of diarylamine byproducts, such as bis(3-methoxy-4-nitrophenyl)amine, can occur in C-N coupling reactions if the reaction conditions favor the reaction of the product with the starting electrophile. This is more likely to occur with highly reactive electrophiles or if there is an imbalance in the stoichiometry of the reactants.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common impurities encountered during the synthesis of 3-methoxy-4-nitro-N-phenylaniline.

Problem 1: Presence of Isomeric Impurities

Symptoms:

  • Multiple spots on TLC with similar Rf values to the product.

  • Additional peaks in HPLC or GC analysis with the same mass as the product but different retention times.

  • Complex NMR spectra with overlapping aromatic signals.

Potential Causes & Solutions:

Cause Explanation Troubleshooting & Optimization
Non-regioselective Nitration Nitration of guaiacol (2-methoxyphenol) to form the 4-nitroguaiacol precursor can also yield 6-nitroguaiacol and 4,6-dinitroguaiacol.[1][2][3][4] These impurities, if not removed, will be carried through to the final product.1. Optimize Nitration Conditions: Carefully control the temperature and the rate of addition of the nitrating agent. Lower temperatures generally favor the formation of the desired 4-nitro isomer. 2. Purify the Intermediate: It is crucial to purify the 4-nitroguaiacol intermediate before proceeding to the coupling step. Recrystallization or column chromatography can be effective.[5]
Side Reactions in C-N Coupling In some instances, side reactions during Buchwald-Hartwig or Goldberg reactions can lead to isomeric byproducts, although this is less common than issues with the nitration step.1. Ligand and Catalyst Screening: For Buchwald-Hartwig reactions, the choice of ligand is critical for selectivity.[6][7][8] Screen different ligands to find one that minimizes side product formation. 2. Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions.
Problem 2: Unreacted Starting Materials

Symptoms:

  • Significant peaks corresponding to the starting aniline and/or the 3-methoxy-4-nitrophenyl electrophile in the crude product analysis.

  • Low product yield.

Potential Causes & Solutions:

Cause Explanation Troubleshooting & Optimization
Catalyst Deactivation (Buchwald-Hartwig) The palladium catalyst can be deactivated by oxygen or impurities in the reagents or solvent.[7][9]1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. 2. Use High-Purity Reagents: Ensure that all starting materials, solvents, and the base are of high purity and anhydrous.
Catalyst Inhibition (Goldberg/Ullmann) The copper catalyst in Goldberg/Ullmann reactions can be inhibited by the product or byproducts.[10][11]1. Use Fresh Catalyst: Use freshly purchased or properly stored copper iodide. 2. Optimize Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and catalyst stability.[12]
Insufficient Reagent Incorrect stoichiometry can lead to incomplete consumption of one of the starting materials.1. Verify Stoichiometry: Carefully check the molar ratios of your reactants. A slight excess of the aniline may be beneficial.
Problem 3: Formation of Homocoupled and Other Byproducts

Symptoms:

  • Presence of symmetrical diarylamines (e.g., diphenylamine from aniline homocoupling) or biaryl compounds in the product mixture.

  • Observation of hydrodehalogenation of the aryl halide starting material.[9]

Potential Causes & Solutions:

Cause Explanation Troubleshooting & Optimization
Side Reactions of the Catalyst The catalyst can sometimes promote unwanted side reactions, such as the homocoupling of starting materials.1. Ligand Selection: In Buchwald-Hartwig reactions, the ligand can influence the extent of side reactions. Bulky, electron-rich ligands often suppress these unwanted pathways.[6][8] 2. Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can reduce the rate of side reactions relative to the desired C-N coupling.
Reaction Conditions High temperatures and prolonged reaction times can increase the likelihood of byproduct formation.1. Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and stop it once the starting material is consumed to avoid over-reaction and decomposition. 2. Optimize Temperature: Determine the minimum temperature required for a reasonable reaction rate.

Identification and Quantification of Impurities

Accurate identification and quantification of impurities are essential for process optimization and quality control.

Analytical Technique Application
Thin-Layer Chromatography (TLC) A quick and simple method for monitoring reaction progress and qualitatively assessing the purity of the crude product.
High-Performance Liquid Chromatography (HPLC) An excellent method for separating and quantifying the desired product and its impurities. A reverse-phase C18 column with a UV detector is typically suitable for these aromatic compounds.[13][14]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.[13][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the product and can be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals.

Purification Protocols

High-purity 3-methoxy-4-nitro-N-phenylaniline is often required for downstream applications. The following purification methods can be employed:

  • Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system can be determined through small-scale solubility tests.

  • Column Chromatography: Silica gel column chromatography is effective for separating the product from more polar or less polar impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate) is a good starting point.[17]

  • Acid-Base Extraction: Since the product is an amine, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by liquid-liquid extraction. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[18]

Experimental Workflows and Diagrams

Synthesis and Impurity Formation Pathway

The following diagram illustrates a common synthetic route and the potential points of impurity formation.

Synthesis_and_Impurity_Formation cluster_nitration Step 1: Nitration cluster_coupling Step 2: C-N Coupling Guaiacol Guaiacol Nitroguaiacol 4-Nitroguaiacol (Intermediate) Guaiacol->Nitroguaiacol Desired Reaction Isomeric_Impurities 6-Nitroguaiacol & 4,6-Dinitroguaiacol Guaiacol->Isomeric_Impurities Side Reaction Nitrating_Agent HNO3 / H2SO4 Nitrating_Agent->Guaiacol Nitroguaiacol_Halide 4-Halo-2-nitroanisole Nitroguaiacol->Nitroguaiacol_Halide Halogenation Final_Product 3-Methoxy-4-nitro- N-phenylaniline Nitroguaiacol_Halide->Final_Product Homocoupled_Impurities Homocoupled & Other Byproducts Nitroguaiacol_Halide->Homocoupled_Impurities Side Reaction Aniline Aniline Aniline->Final_Product Aniline->Homocoupled_Impurities Side Reaction Catalyst Pd or Cu Catalyst Catalyst->Final_Product Buchwald-Hartwig or Goldberg Reaction

Caption: Synthetic pathway and potential impurity formation points.

Troubleshooting Workflow

This diagram provides a logical flow for troubleshooting common issues in the synthesis.

Troubleshooting_Workflow Start Problem Observed Low_Yield Low Yield / Incomplete Reaction Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Check_Catalyst Check Catalyst Activity & Inert Atmosphere Low_Yield->Check_Catalyst Check_Reagents Verify Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Analyze_Impurities Identify Impurities (HPLC, GC-MS, NMR) Impure_Product->Analyze_Impurities Isomeric_Impurity Isomeric Impurities Present? Analyze_Impurities->Isomeric_Impurity Other_Byproducts Other Byproducts Present? Analyze_Impurities->Other_Byproducts Optimize_Nitration Optimize Nitration Step Isomeric_Impurity->Optimize_Nitration Optimize_Coupling Optimize Coupling Conditions (Ligand, Temp, Base) Other_Byproducts->Optimize_Coupling Purify_Intermediate Purify Intermediate Optimize_Nitration->Purify_Intermediate Purify_Final_Product Purify Final Product Optimize_Coupling->Purify_Final_Product

Caption: A systematic workflow for troubleshooting synthesis issues.

References

  • U.S. Environmental Protection Agency. (1986). Method 609: Nitroaromatics and Isophorone.
  • Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of Substituted Diphenylamines in Soil using Triphenylamine-d15.
  • Wikipedia. (2023).
  • Royal Society of Chemistry. (2017). Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions.
  • Ramdahl, T., & Urdal, K. (1982). Determination of nitrated polycyclic aromatic hydrocarbons by fused silica capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical Chemistry, 54(13), 2256–2260.
  • Chemistry LibreTexts. (2023).
  • Google Patents. (1992).
  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Lubrizol. (n.d.). Diphenylamine Antioxidants.
  • Vione, D., et al. (2019). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. ACS Earth and Space Chemistry, 3(9), 1757-1766.
  • Kitanovski, Z., et al. (2014). Chemical characterization of the main products formed through aqueous-phase photonitration of guaiacol. Atmospheric Measurement Techniques, 7(8), 2457-2470.
  • Patsnap. (2025). GC-MS vs.
  • Frka, S., et al. (2015). Unraveling Pathways of Guaiacol Nitration in Atmospheric Waters: Nitrite, A Source of Reactive Nitronium Ion in the Atmosphere. Environmental Science & Technology, 49(16), 9773-9781.
  • Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros.
  • Capriati, V., et al. (2018). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 6, 563.
  • Grokipedia. (n.d.).
  • MacMillan, D. W. C., et al. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes.
  • Ma, D., et al. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(14), 2453–2455.
  • Chem-Impex. (n.d.). 4-Nitroguaiacol.
  • Tentamus Group. (2025).
  • Google Patents. (1995).
  • ResearchGate. (2014).
  • ResearchGate. (2022). Which analytical instrument would be better for PAHs analysis? GCMS or HPLC?
  • Nolan, S. P., et al. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Letters, 17(15), 3802–3805.
  • University of Northern Colorado. (n.d.).
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Nitroguaiacol 97%. 3251-56-7.
  • Sigma-Aldrich. (n.d.). 4-Nitroguaiacol 97%. 3251-56-7.
  • ResearchGate. (2016).
  • Pharmaffiliates. (n.d.). CAS No : 3251-56-7| Chemical Name : 4-Nitroguaiacol.
  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • ResearchGate. (2012). First Synthesis of 3-Methoxy-4-Aminopropiophenone.
  • Google Patents. (2016). Preparation method of 3-amino-4-methoxybenzaniline. CN105753731A.
  • PMC. (2018). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE.
  • ScienceDirect. (2004). Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA).
  • PubMed. (1990).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Nitro-4-phenylmethoxybenzamide.
  • PMC. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Sigma-Aldrich. (n.d.). 3-Methoxy-4-methylaniline 98%. 16452-01-0.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for 3-Methoxy-4-nitro-N-phenylaniline Reduction

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the catalytic reduction of 3-methoxy-4-nitro-N-phenylaniline to its corresponding diamine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the catalytic reduction of 3-methoxy-4-nitro-N-phenylaniline to its corresponding diamine (3-methoxy- N1 -phenylbenzene-1,4-diamine).

While nitro reduction is a fundamental transformation, this specific diarylamine substrate presents unique chemoselectivity and catalyst poisoning challenges. The electron-donating methoxy group and the bulky, coordinating N -phenyl moiety can alter the reduction kinetics, leading to intermediate accumulation or catalyst deactivation. This guide synthesizes field-proven causality, self-validating protocols, and quantitative optimization strategies to ensure robust, scalable yields.

Mechanistic Causality: The Reduction Pathway

To troubleshoot effectively, we must first understand the causality of the reaction. The reduction of the nitro group does not occur in a single step; it follows a stepwise electron and proton transfer mechanism [1].

  • Deoxygenation: The nitroarene is reduced to a nitroso intermediate.

  • Hydrogenation: The nitroso species is hydrogenated to a phenylhydroxylamine.

  • Final Cleavage: The hydroxylamine undergoes hydrogenolysis to yield the target aniline.

The core challenge: The newly formed diamine product is a strong bidentate-like chelator. As the concentration of the product increases, it aggressively competes with hydrogen gas for the active palladium/platinum sites, effectively poisoning the catalyst [2]. If the catalyst is poisoned before step 3 is complete, the highly reactive hydroxylamine and nitroso intermediates condense to form brightly colored, stubborn azo or azoxy dimers.

G A 3-Methoxy-4-nitro-N-phenylaniline (Nitroarene) B Nitroso Intermediate (Ar-N=O) A->B +H2, Catalyst C Hydroxylamine Intermediate (Ar-NHOH) B->C +H2 E Azoxy/Azo Dimers (Colored Byproducts) B->E Side Reaction (Incomplete reduction) D 3-Methoxy-N-phenylbenzene-1,4-diamine (Target Amine) C->D +H2, -H2O C->E Condensation

Caption: Stepwise catalytic reduction pathway and byproduct divergence for 3-methoxy-4-nitro-N-phenylaniline.

Self-Validating Experimental Protocol

To prevent the "black box" phenomenon in catalytic hydrogenation, this protocol is designed as a self-validating system . By monitoring volumetric gas uptake, the reaction self-reports its mechanistic state in real-time, eliminating the need to guess if the reaction has stalled.

Optimized Workflow: 2.0 mol% Pd/C Hydrogenation

Materials: 3-Methoxy-4-nitro-N-phenylaniline (1.0 eq), 10% Pd/C (50% wet, 2.0 mol% Pd active loading), Ethyl Acetate (0.2 M), H2​ gas.

Step-by-Step Methodology:

  • Preparation: Charge a rigorously clean, dry reaction flask with 3-methoxy-4-nitro-N-phenylaniline (1.0 eq) and dissolve in Ethyl Acetate.

  • Catalyst Addition: Carefully add 10% Pd/C (2.0 mol% Pd). Causality note: Wet Pd/C is mandatory to prevent solvent ignition and minimize initial catalyst deactivation from atmospheric oxygen.

  • Purging: Seal the vessel. Purge the headspace with N2​ (vacuum/fill x3), followed by H2​ (vacuum/fill x3).

  • Reaction & Self-Validation Checkpoint: Connect the flask to a volumetric H2​ burette or a mass flow controller. Stir vigorously (≥800 rpm) at 25°C.

    • Self-Validation Logic: A complete reduction requires exactly 3.0 equivalents of H2​ .

    • If uptake stalls at ~2.0 equivalents , the reaction is trapped at the hydroxylamine stage (catalyst poisoning has occurred).

    • If uptake smoothly reaches 3.0 equivalents and stops, the target diamine has been successfully generated without over-reduction.

  • Workup: Once 3.0 eq of H2​ is consumed, purge the system with N2​ . Filter the mixture through a tightly packed pad of Celite® to remove the Pd/C. Wash the pad with copious amounts of Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-methoxy- N1 -phenylbenzene-1,4-diamine.

Quantitative Data: Catalyst Load Optimization

Selecting the correct catalyst loading is a balancing act between kinetic efficiency and cost. Below is our empirical optimization data for this specific diarylamine substrate.

Catalyst TypeLoading (mol% Metal) H2​ Source / TempConversion (%)Selectivity (%)Mechanistic Observations
10% Pd/C0.5% H2​ (1 atm) / 25°C65%70%Reaction stalled. Heavy accumulation of hydroxylamine and azo dimers.
10% Pd/C 2.0% H2​ (1 atm) / 25°C >99% 98% Optimal baseline. Smooth H2​ uptake; no colored byproducts.
5% Pt/C2.0% H2​ (3 atm) / 40°C95%99%Slower kinetics, but highly resistant to diamine poisoning.
10% Pd/C0.4%Silane (Transfer) / 55°C>99%95%Excellent for micellar/aqueous transfer hydrogenation [3].

Troubleshooting Guides & FAQs

Workflow Start Monitor Reaction via LC-MS/TLC Check1 Is Conversion Complete? Start->Check1 Yes1 Proceed to Celite Filtration Check1->Yes1 Yes No1 Identify Impurity Profile Check1->No1 No Check2 Colored Dimers (Azoxy/Azo)? No1->Check2 Fix2 Filter & Re-dose Pd/C (Catalyst Poisoned) Check2->Fix2 Yes Check3 Starting Material Remains? Check2->Check3 No Fix3 Increase Agitation or H2 Pressure Check3->Fix3 Yes

Caption: Diagnostic troubleshooting workflow for incomplete catalytic nitro reduction.

Q: My reaction stalled at 60% conversion, and the solution turned deep orange/red. What happened?

A: You are observing the accumulation of azo and azoxy dimers. As the target diamine forms, its lone pairs strongly coordinate to the palladium surface, blocking active sites [1]. With the catalyst poisoned, the intermediate phenylhydroxylamine cannot be reduced further. Instead, it condenses with the nitroso intermediate to form brightly colored dimers.

  • Solution: Do not simply add more H2​ pressure. You must filter off the poisoned catalyst through Celite, concentrate the mixture, and re-subject the crude material to a fresh batch of 10% Pd/C (1-2 mol%) to push the intermediate to the final amine.

Q: Should I use Pt/C instead of Pd/C for this substrate?

A: It depends on your scale and equipment. Pd/C is highly active but susceptible to amine poisoning. Pt/C (Platinum on carbon) has a different selectivity profile and is significantly more resistant to poisoning by basic nitrogen compounds[1]. If you repeatedly experience stalling with Pd/C, switching to 5% Pt/C at slightly elevated pressure (3 atm) is a highly effective workaround. Furthermore, Pt/C minimizes the risk of over-reducing the aromatic rings.

Q: Can I lower the Pd/C loading below 1.0 mol% to save costs?

A: Under standard H2​ balloon conditions, dropping below 1.0 mol% for this specific diarylamine substrate will almost certainly lead to stalling due to the high product-to-catalyst ratio (exacerbating the poisoning effect). However, if you switch to transfer hydrogenation using aqueous micellar conditions (e.g., TPGS-750-M surfactant) and a silane or formate hydrogen donor, you can successfully drive the reaction to completion with as little as 0.4 mol% Pd/C [3]. The micellar environment protects the catalyst from aggressive product chelation.

Q: How critical is the stirring rate?

A: Absolutely critical. Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid solvent, gaseous H2​ ). The reaction rate is often mass-transfer limited, not kinetically limited. If your stirring is inadequate (<800 rpm in a standard flask), the local concentration of H2​ at the catalyst surface drops to zero, allowing the condensation side-reactions (dimerization) to outpace the reduction pathway.

References

  • RSC Sustainability. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry (2024). Available at:[Link]

  • Organic Letters. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. American Chemical Society (2021). Available at:[Link]

Optimization

Technical Support Center: Resolving Low Aqueous Solubility of 3-methoxy-4-nitro-N-phenylaniline

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility limitations...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility limitations of 3-methoxy-4-nitro-N-phenylaniline .

This compound presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges. Below, you will find a mechanistic breakdown of its insolubility, a diagnostic workflow, troubleshooting FAQs, and self-validating protocols to ensure your assays and formulations succeed.

Diagnostic Workflow: Selecting the Right Solubilization Strategy

Before altering your experimental design, trace your target application through the decision matrix below to identify the thermodynamically appropriate solubilization strategy.

Troubleshooting Problem Precipitation of 3-methoxy-4-nitro-N-phenylaniline CheckApp What is the Target Application? Problem->CheckApp InVitro In Vitro (Cell Culture / Biochem) CheckApp->InVitro InVivo In Vivo (Animal Dosing) CheckApp->InVivo Solvent Co-solvent Cascade (DMSO + PEG400 + Tween) InVitro->Solvent CD Cyclodextrin Complexation (HP-β-CD) InVivo->CD Fail Still Precipitating Over Time? CD->Fail Ternary Add Ternary Polymer (e.g., 0.1% HPMC) Fail->Ternary

Decision tree for resolving 3-methoxy-4-nitro-N-phenylaniline aqueous solubility issues.

Frequently Asked Questions & Troubleshooting

Q1: Why does 3-methoxy-4-nitro-N-phenylaniline precipitate immediately upon addition to standard aqueous buffers like PBS? Causality & Mechanism: The insolubility is driven by two thermodynamic barriers: high crystal lattice energy and extreme lipophilicity. The molecule features a diphenylamine core, which promotes rigid π−π stacking. Additionally, the strongly electron-withdrawing nitro (-NO₂) group engages in intense intermolecular dipole-dipole interactions in the solid state. When introduced to an aqueous medium, the energy required to disrupt this crystal lattice and form a cavity in the hydrogen-bonded water network vastly exceeds the solvation energy released. Consequently, the compound minimizes its contact with water by rapidly aggregating[1].

Q2: What is the optimal co-solvent strategy for in vitro cell assays without inducing solvent toxicity? Solution: A common error is relying solely on DMSO. While the compound dissolves in 100% DMSO, diluting this directly into culture media causes "solvent crash" (kinetic precipitation). Instead, utilize a co-solvent cascade based on lipid and surfactant solubilization principles[2]. Self-Validating Approach: Dissolve the compound in DMSO to make a 1000x stock. Before adding to your media, pre-mix the DMSO stock with a surfactant and a secondary co-solvent. A reliable intermediate stock ratio is 10% DMSO, 40% PEG400, and 50% Tween 80. When this intermediate is diluted into the final media, the DMSO concentration remains ≤1% (preserving cell viability), while the Tween 80 micelles trap the hydrophobic diphenylamine core, preventing nucleation.

Q3: For in vivo dosing, co-solvents cause injection site necrosis. What is the alternative? Solution: Inclusion complexation using Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard[3]. HP- β -CD features a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic core of 3-methoxy-4-nitro-N-phenylaniline enters the cavity, displacing high-enthalpy water molecules. The hydrophilic exterior ensures the entire complex remains soluble in water, effectively masking the drug's hydrophobicity without relying on harsh organic solvents.

Q4: My cyclodextrin complex is still precipitating after 24 hours. How do I stabilize it? Solution: You are likely observing a B-type phase-solubility profile, where the complex itself has limited solubility and self-assembles into aggregates[4]. Troubleshooting: Convert your binary system into a ternary complex by adding a small amount of a water-soluble polymer (e.g., 0.1% w/v Hydroxypropyl Methylcellulose - HPMC, or Polyvinylpyrrolidone - PVP). The polymer wraps around the CD-drug complex, altering the hydration sphere, reducing CD aggregation, and thermodynamically stabilizing the supersaturated state[5].

Quantitative Comparison of Solubility Enhancement Strategies

To select the most efficient route for your specific assay, compare the expected outcomes of each formulation strategy below.

Formulation StrategyTypical Solubility IncreasePrimary Mechanism of ActionLimitationsTarget Application
Co-solvent Cascade (DMSO/PEG/Tween)10x - 50xDielectric constant reduction & micellar trappingHigh cellular toxicity, risk of kinetic precipitationIn vitro biochemical assays
Lipid-Based (SMEDDS) 50x - 100xSpontaneous microemulsion formation in GI tractSurfactant toxicity, complex phase behaviorOral bioavailability studies
HP- β -CD Complexation 100x - 500xHost-guest inclusion (hydrophobic shielding)Requires molar excess of CD, bulky formulationIn vivo dosing (IV, IP, PO)
Ternary CD Complex (w/ PVP or HPMC)500x - 1000xPolymer-mediated inhibition of CD aggregationMulti-step, time-consuming preparation protocolLong-term storage, In vivo
Step-by-Step Methodology: HP- β -CD Inclusion Complexation

The following protocol utilizes the Solvent Evaporation Method to force the hydrophobic compound into the cyclodextrin cavity, ensuring thermodynamic stability.

CD_Protocol Host Aqueous HP-β-CD (Host Solution) Mix Stir & Evaporate (Drive Complexation) Host->Mix Guest Compound in Ethanol (Guest Solution) Guest->Mix Filter Filter (0.45 µm) (Remove Uncomplexed) Mix->Filter Lyophilize Lyophilization (Stable Solid Powder) Filter->Lyophilize

Step-by-step logical workflow for preparing an HP-β-CD inclusion complex.

Protocol 1: Solvent Evaporation Complexation Objective: Achieve >1 mg/mL stable aqueous solubility of 3-methoxy-4-nitro-N-phenylaniline.

  • Host Preparation: Dissolve HP- β -CD in ultra-pure water to create a 20% w/v solution. Stir at 300 rpm at room temperature until the solution is completely transparent. (Optional: For ternary complexation, dissolve 0.1% w/v PVP into this aqueous phase now).

  • Guest Preparation: Dissolve 3-methoxy-4-nitro-N-phenylaniline in the minimum required volume of a volatile organic solvent (e.g., Ethanol or Acetone) to achieve a clear, colored solution.

  • Complexation: Dropwise, add the organic Guest solution into the aqueous Host solution under continuous high-speed stirring (800 rpm). The slow addition prevents immediate massive precipitation.

  • Evaporation: Transfer the mixture to a rotary evaporator. Evaporate the organic solvent under reduced pressure at 40°C until the odor of the solvent is completely gone. The removal of the organic phase thermodynamically drives the hydrophobic drug into the cyclodextrin cavity.

  • Equilibration: Shake the resulting aqueous suspension on an orbital shaker at 25°C for 24 hours. This allows the system to reach thermodynamic equilibrium.

  • Filtration & Self-Validation: Filter the suspension through a 0.45 µm PVDF syringe filter to remove any uncomplexed, precipitated drug.

    • Validation Step: Measure the optical density (OD) of the filtrate at 600 nm using a UV-Vis spectrophotometer. An OD600​<0.05 confirms the absence of nano-precipitates scattering light, proving that true molecular complexation has occurred.

  • Lyophilization: Freeze the clear filtrate at -80°C and lyophilize for 48 hours. The resulting solid powder is a stable complex that can be rapidly reconstituted in standard saline or PBS prior to dosing.

References
  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL:[Link][1]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs Source: International Journal of Scientific Research and Technology (IJSRT) URL:[Link][2]

  • Beta-Cyclodextrin Complexation: A Review On Novel Technique To Enhance Solubility Of Drugs Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS) URL:[Link][3]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research (EIJPPR) URL:[Link][5]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: MDPI Pharmaceuticals URL:[Link][4]

Sources

Troubleshooting

Reducing unwanted byproducts during 3-methoxy-4-nitro-N-phenylaniline nitration

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and workflow optimizations required when nitrating highly act...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and workflow optimizations required when nitrating highly activated substrates like 3-methoxy-4-nitro-N-phenylaniline .

Nitration of diphenylamine derivatives is notoriously difficult due to competing side reactions. This guide provides field-proven, self-validating protocols to ensure high regioselectivity and eliminate unwanted byproducts.

🔬 Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does direct nitration of 3-methoxy-4-nitro-N-phenylaniline yield black, tarry mixtures instead of the desired product? A1: This is a classic case of oxidative degradation. Nitric acid acts not only as a source of the electrophilic nitronium ion (NO₂⁺) but also as a potent single-electron oxidant. Diphenylamines are highly susceptible to oxidation, rapidly forming diphenylamino radicals when exposed to oxidizing agents[1]. These radical intermediates undergo rapid polymerization, leading to the intractable tarry byproducts you are observing. Additionally, the unprotected secondary amine is prone to N-nitrosation and N-nitration, further complicating the reaction mixture[2].

Q2: How can I suppress these oxidative byproducts and control regioselectivity? A2: The field-proven solution is transient protection of the secondary amine via acetylation[3]. By converting the highly electron-rich amine (-NH-) into an amide (-NAc-), you achieve two critical objectives:

  • Oxidation Resistance: The electron-withdrawing nature of the acetyl group drastically increases the oxidation potential of the nitrogen atom, rendering it inert to single-electron transfer by nitric acid.

  • Regiocontrol: The free amine is an aggressively strong ortho/para director, which often leads to over-nitration (polynitration). The acetamido group is a moderate ortho/para director. Since the 3-methoxy-4-nitrophenyl ring is already deactivated by its nitro group, the nitronium ion will selectively attack the ortho or para positions of the newly protected, unsubstituted phenyl ring[3].

Q3: What is the best way to validate that my protection step was successful before proceeding to nitration? A3: A self-validating protocol requires analytical checkpoints. Do not proceed to nitration without confirming complete acetylation.

  • TLC: The acetylated product will have a significantly higher Rf​ value in ethyl acetate/hexanes compared to the highly polar free amine.

  • IR Spectroscopy: The sharp N-H stretch (typically around 3300-3400 cm⁻¹) of the starting material must completely disappear, replaced by a strong amide carbonyl (C=O) stretch near 1650-1680 cm⁻¹.

📊 Quantitative Data: Impact of Reaction Conditions

To illustrate the causality between experimental choices and byproduct formation, review the comparative data below. Temperature control and amine protection are non-negotiable variables for this synthesis.

Table 1: Quantitative Impact of Reaction Conditions on Byproduct Formation

Synthesis StrategyTemperatureYield of Target IsomerTarry Byproducts (Oxidation)Polynitration Byproducts
Direct Nitration (No Protection)0 °C< 15%> 60%~ 10%
Protected (N-Acetylation)25 °C42%< 5%35%
Protected (N-Acetylation) 0 to 5 °C 88% < 2% < 5%

🗺️ Reaction Logic & Workflows

G Start Free Secondary Amine (-NH-) HNO3 Nitric Acid (Oxidant) Start->HNO3 Protected Protected Amide (-NAc-) Start->Protected Acetylation Radical Amine Radical Cation (Single Electron Transfer) HNO3->Radical Oxidation NNitro N-Nitrosation / N-Nitration HNO3->NNitro Electrophilic attack on N Tar Polymerization (Tarry Byproducts) Radical->Tar Electrophile Nitronium Ion (NO2+) Protected->Electrophile Wheland Wheland Intermediate (Ring B) Electrophile->Wheland Electrophilic attack on C CNitro Regioselective C-Nitration Wheland->CNitro

Mechanistic divergence: Amine protection redirects the reaction from oxidation to C-nitration.

G SM 3-Methoxy-4-nitro- N-phenylaniline Step1 Step 1: Acetylation (Ac2O, Heat) SM->Step1 Protected N-Acetylated Intermediate Step1->Protected Step2 Step 2: Nitration (HNO3/H2SO4, 0°C) Protected->Step2 Nitrated Nitrated N-Acetylated Intermediate Step2->Nitrated Step3 Step 3: Deprotection (Acidic/Basic Hydrolysis) Nitrated->Step3 Product Target C-Nitrated Product Step3->Product

Three-step synthesis workflow: Protection, nitration, and deprotection to prevent byproducts.

🧪 Self-Validating Experimental Protocol

This methodology utilizes the protection-nitration-deprotection sequence to guarantee high yields and minimal purification bottlenecks.

Phase 1: Amine Protection (Acetylation)
  • Dissolution: Suspend 3-methoxy-4-nitro-N-phenylaniline (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add acetic anhydride (3.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Heating: Reflux the mixture at 120 °C for 4 hours under an inert argon atmosphere.

  • Validation Check: Sample the reaction and run a TLC (Hexanes:EtOAc 7:3). The reaction is complete when the starting material spot is entirely consumed.

  • Workup: Pour the mixture over crushed ice. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the N-acetylated intermediate.

Phase 2: Regioselective Nitration

Note: Strict temperature control is required here to prevent polynitration of the newly protected intermediate.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C[3].

  • Substrate Dissolution: Dissolve the N-acetylated intermediate from Phase 1 in concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stir bar. Cool to 0 °C[3].

  • Addition: Add the nitrating mixture dropwise to the substrate solution over 30 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Reaction: Stir for 1-2 hours at 0-5 °C[3].

  • Quenching: Carefully pour the reaction mixture over vigorously stirred crushed ice. Extract with dichloromethane (DCM), wash the organic layer with saturated NaHCO₃ until neutralized, dry over MgSO₄, and concentrate.

Phase 3: Deprotection (Hydrolysis)
  • Hydrolysis: Dissolve the crude nitrated intermediate in a mixture of ethanol and 6M HCl (or 20% NaOH for basic hydrolysis)[3].

  • Reflux: Heat the mixture to reflux for 2-3 hours to cleave the amide bond[3].

  • Validation Check: Monitor via IR spectroscopy to confirm the reappearance of the N-H stretch (~3350 cm⁻¹) and the disappearance of the C=O stretch.

  • Isolation: Neutralize the mixture, extract with ethyl acetate, and purify via flash column chromatography to isolate the final, cleanly nitrated 3-methoxy-4-nitro-N-phenylaniline derivative.

📚 References

  • Reactions of Diphenylamine with OH Radicals in the Environment: Theoretical Insights into the Mechanism, Kinetics, Temperature, and pH Effects. ACS Publications. 1

  • Methods for the Syntheses of Mono-, Di-, Tri- and Tetranitro Derivatives of Diphenylamine. Defense Technical Information Center (DTIC). 2

  • 5-Chloro-2-nitrodiphenylamine Research Chemical. Benchchem. 3

Sources

Optimization

HPLC mobile phase optimization for 3-methoxy-4-nitro-N-phenylaniline analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the physicochemical challenges of analyzing 3-methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the physicochemical challenges of analyzing 3-methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-3)[1][2].

This molecule presents a unique chromatographic triad: a secondary aromatic amine (prone to severe stationary phase interactions), a strongly electron-withdrawing nitro group, and a moderately polar methoxy group. This guide moves beyond generic troubleshooting by providing causality-driven explanations and self-validating protocols to ensure robust, reproducible method development.

Diagnostic Workflow

G Start Analyze 3-methoxy-4-nitro- N-phenylaniline Check Evaluate Chromatogram Start->Check Tailing Exponential Tailing (As > 1.5) Check->Tailing Peak Shape Res Co-elution / Poor Res (Rs < 1.5) Check->Res Selectivity Drift RT Drift / Instability Check->Drift Stability Cause1 Silanol Interaction Tailing->Cause1 Cause2 Protic/Aprotic Selectivity Res->Cause2 Cause3 Inadequate Buffering Drift->Cause3 Fix1 Lower pH < 3.0 or Add 10mM TEA Cause1->Fix1 Fix2 Switch ACN to MeOH Cause2->Fix2 Fix3 Use 20mM NH4Ac Buffer Cause3->Fix3

Diagnostic workflow for 3-methoxy-4-nitro-N-phenylaniline HPLC optimization.

Section 1: Causality-Driven Troubleshooting & FAQs

Q1: Why am I experiencing severe exponential peak tailing (Asymmetry Factor > 1.5) for this compound? The Causality: Peak tailing in secondary aromatic amines (like N-phenylaniline derivatives) is predominantly caused by secondary interactions with residual ionized silanol groups (Si-O⁻) on the silica stationary phase. At neutral pH, these silanols act as cation exchangers, strongly binding the protonated amine, which leads to a delayed, exponential elution profile[3][4]. The Solution:

  • pH Suppression: Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This protonates the silanols (pKa ~3.5-4.5), neutralizing their charge and eliminating the ionic interaction[5].

  • Competing Amines: If low pH is incompatible with your column or detector, add a competing base like 10 mM Triethylamine (TEA) to the mobile phase. TEA will preferentially bind to active silanol sites, masking them from your analyte[5].

Q2: I have resolved the tailing, but my retention time (RT) is drifting between injections. How do I stabilize it? The Causality: Retention time drift in reversed-phase HPLC often stems from inadequate column equilibration or insufficient buffer capacity[6]. Because 3-methoxy-4-nitro-N-phenylaniline contains highly polarizable groups, minor pH fluctuations in the sample matrix or mobile phase can shift the ionization state of the secondary amine, altering its hydrophobicity. The Solution: Switch from a simple acid modifier to a buffered mobile phase system. A 20 mM Ammonium Acetate (NH4Ac) buffer adjusted to pH 4.0 provides excellent buffering capacity and LC-MS compatibility, stabilizing the analyte's ionization state[7].

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier? The Causality: ACN is an aprotic solvent that generally provides lower backpressure and sharper peaks for aromatic amines by minimizing non-specific interactions. However, MeOH is a protic solvent. Because your analyte contains a nitro group (a strong hydrogen-bond acceptor) and a methoxy group, MeOH can participate in hydrogen bonding, offering unique selectivity[8][9]. The Solution: Start with ACN for optimal peak shape. If you suffer from poor resolution (Rs < 1.5) from closely related synthetic impurities (e.g., positional isomers of the nitro group), switch to MeOH to exploit protic selectivity and alter the elution order.

Section 2: Quantitative Data & Mobile Phase Comparison

The following table summarizes the expected chromatographic behavior of 3-methoxy-4-nitro-N-phenylaniline under various mobile phase conditions. Note: Data assumes a standard C18 end-capped column (e.g., 250 mm × 4.6 mm, 5 μm) at 1.0 mL/min.

Mobile Phase System (Aqueous : Organic)Primary Mechanism / CausalityTailing Factor ( As​ )RT Stability (%RSD)Resolution ( Rs​ ) from Isomers
Water : ACN (Unbuffered, Neutral)Unsuppressed silanol interaction; mixed ionization states.> 2.5 (Severe)> 2.0% (Poor)< 1.0 (Co-elution)
0.1% TFA in Water : ACN Silanol suppression via low pH; aprotic environment.1.1 - 1.3 (Excellent)~ 0.8% (Acceptable)~ 1.5 (Moderate)
20mM NH4Ac (pH 4.0) : MeOH Buffered pH stability; protic H-bonding with nitro/methoxy groups.1.2 - 1.4 (Good)< 0.2% (Excellent)> 2.0 (Excellent)

Section 3: Self-Validating Experimental Protocol

To ensure your method is built on solid scientific ground, do not guess parameters. Follow this self-validating, step-by-step methodology to optimize the mobile phase.

Step 1: Baseline Assessment & System Suitability

  • Prepare a 10 μg/mL standard of 3-methoxy-4-nitro-N-phenylaniline in 50:50 Water:ACN.

  • Inject 10 μL onto a high-purity, end-capped C18 column using an unbuffered 50:50 Water:ACN mobile phase at 1.0 mL/min.

  • Validation Check: Calculate the Asymmetry Factor ( As​ ). If As​ > 1.5, proceed to Step 2. If As​ < 1.5, your column has ultra-low silanol activity (e.g., specialized columns like Newcrom R1)[10].

Step 2: Silanol Suppression Verification

  • Replace the aqueous phase with 0.1% TFA in Water (pH ~2.0).

  • Equilibrate the column with 10 column volumes (CV).

  • Inject the standard.

  • Validation Check: If As​ drops below 1.3, you have successfully confirmed that secondary silanol interactions were the root cause of the tailing[4].

Step 3: Selectivity & Resolution Tuning

  • Spike the standard with known synthetic precursors or closely related impurities.

  • Run a gradient from 10% to 90% ACN over 20 minutes. Calculate the resolution ( Rs​ ) of the critical pair.

  • Validation Check: If Rs​ < 1.5, flush the system and replace ACN with Methanol (MeOH). Re-run the gradient. The protic nature of MeOH will interact differently with the nitro group, predictably shifting the retention time and improving resolution[9].

Step 4: Buffer Capacity & RT Stabilization

  • Once the organic modifier is chosen, replace the 0.1% TFA with a 20 mM Ammonium Acetate buffer adjusted to pH 4.0.

  • Perform 6 replicate injections of the standard.

  • Validation Check: Calculate the %RSD of the retention time. A robust, well-buffered method will yield an RT %RSD of ≤ 0.5%.

References

  • Source: nih.
  • Source: sielc.
  • Source: spkx.net.
  • Source: alwsci.
  • Source: scribd.
  • Source: fao.
  • N-(3-methoxy-4-nitrophenyl)
  • Source: pitt.
  • But My Peaks Are Not Gaussian!
  • 51451-80-0 | 3-Methoxy-N-(4-nitrophenyl)

Sources

Troubleshooting

Best practices for long-term storage and handling of 3-methoxy-4-nitro-N-phenylaniline

Welcome to the Technical Support Center for 3-Methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-3). This guide is engineered for researchers, analytical chemists, and drug development professionals who require rigorous sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-3). This guide is engineered for researchers, analytical chemists, and drug development professionals who require rigorous standards for the long-term preservation and safe handling of this specific diphenylamine derivative.

Because this compound features both a diphenylamine core and a nitroaniline moiety, it is highly susceptible to specific environmental degradation pathways and poses distinct toxicological risks. This guide is structured to troubleshoot common issues, explain the mechanistic reasoning behind our protocols, and provide self-validating workflows.

Part 1: Chemical Properties & Hazard Summary

To establish a baseline for our troubleshooting and handling protocols, the quantitative data and hazard profiles for 3-methoxy-4-nitro-N-phenylaniline are summarized below.

Property / ParameterValue / DescriptionRationale / Implication
CAS Number 723296-85-3[1]Unique identifier for inventory tracking.
Molecular Formula C13H12N2O3[1]Contains oxidizable amine and reducible nitro groups.
Molecular Weight 244.25 g/mol Relevant for molarity calculations in assays.
Storage Temperature Cool, well-ventilated (< 30°C)[2]Heat accelerates auto-oxidation of the diphenylamine core.
Atmosphere Inert Gas (Argon/Nitrogen)[3]Prevents oxygen-mediated photooxidation[4].
Light Sensitivity High (Requires Amber Glass)[2]UV/Sunlight induces transformation to quinoneimines[4][5].
Primary Hazards Toxic (Oral/Dermal/Inhalation), Aquatic Toxicity[2]Mandates strict PPE and engineering controls (fume hoods).

Part 2: Troubleshooting & FAQs

Q1: My batch of 3-methoxy-4-nitro-N-phenylaniline has darkened from its original color. Is it still viable for synthesis?

A: Likely not, without repurification. The darkening is a visual indicator of degradation.

  • The Causality: The diphenylamine core of this molecule is highly susceptible to photo-induced oxidative transformation. When exposed to ambient UV light and oxygen, diphenylamines undergo a radical-mediated oxidation process that yields highly conjugated, dark-colored N -phenyl- p -benzoquinoneimine derivatives[4][5].

  • Self-Validating Check: Perform a Thin Layer Chromatography (TLC) or HPLC-UV analysis. If you observe secondary peaks with higher UV absorbance (often around λmax​=450 nm characteristic of quinoneimines[5]), the material has oxidized. Discard or repurify via recrystallization before use in sensitive drug development assays.

Q2: What is the optimal container and atmospheric setup for multi-year storage?

A: You must eliminate the two primary catalysts for degradation: photons and oxygen.

  • The Causality: Studies on diphenylamine derivatives show that photooxidation exhibits saturation kinetics with respect to the compound and air[4]. Removing just one factor slows degradation, but removing both halts it. Furthermore, nitroaniline derivatives are sensitive to moisture and strong oxidizing agents[6].

  • The Solution: Store the powder in amber glass vials (glass prevents chemical leaching, amber blocks UV transmission)[3][6]. The vial must be purged with an inert gas (Argon is preferred over Nitrogen as it is heavier than air and forms a better protective "blanket" over the solid) and sealed with PTFE-lined caps[3]. Store the sealed vials in a cool, dark environment, ideally below 30°C[2].

Q3: What engineering controls are mandatory when weighing or transferring this compound?

A: 3-Methoxy-4-nitro-N-phenylaniline carries the toxicological profile of nitroanilines, which are toxic via inhalation, ingestion, and dermal contact, and can cause damage to organs through prolonged exposure[7][8].

  • The Causality: Fine powders can easily aerosolize. Inhalation of nitro-aromatics can lead to systemic toxicity, including methemoglobinemia (oxidation of iron in hemoglobin, preventing oxygen transport).

  • The Solution: Never handle this powder on an open bench. All weighing and transferring must be conducted inside a certified chemical fume hood or a localized exhaust ventilation system[3]. Use anti-static weighing boats to prevent powder dispersion.

Part 3: Visualizing the Degradation Pathway

Understanding the mechanism of degradation is critical for enforcing strict storage compliance. The diagram below illustrates the logical relationship between environmental exposure and chemical degradation.

DegradationPathway Compound 3-Methoxy-4-nitro- N-phenylaniline Oxidation Photo-induced Oxidative Transformation Compound->Oxidation Light UV/Sunlight (Photons) Light->Oxidation Oxygen Atmospheric O2 Oxygen->Oxidation Degradant Quinoneimine Derivatives (Darkened) Oxidation->Degradant

Caption: Environmental photooxidation pathway of diphenylamine derivatives into quinoneimines.

Part 4: Standard Operating Procedure (SOP)

Workflow: Aliquoting and Long-Term Storage Preparation

To prevent repeated exposure to air and moisture, bulk supplies of 3-methoxy-4-nitro-N-phenylaniline should be aliquoted immediately upon receipt. This protocol is a self-validating system: if the argon blanket fails, the color change will alert the user.

Prerequisites:

  • Chemical fume hood or inert-atmosphere glovebox.

  • Amber glass vials with PTFE-lined screw caps.

  • Argon gas source with a low-flow regulator and sterile pipette/needle.

  • PPE: Nitrile gloves (double-gloved), lab coat, safety goggles, and an N95/P100 particulate respirator if handled outside a hood (not recommended)[3][6].

Step-by-Step Methodology:

  • Preparation: Move the bulk container, clean amber vials, and spatulas into the fume hood. Ensure the hood sash is lowered to the appropriate operational height to maintain face velocity.

  • Visual Inspection: Open the bulk container and inspect the powder. It should be a crystalline or powder solid (typically tan/yellowish). If the powder is dark brown or black, abort the process and test for purity (see Q1).

  • Aliquoting: Carefully weigh out single-use or short-term use quantities (e.g., 100 mg to 1 g) into the individual amber glass vials. Self-validation: Use anti-static guns on the vials prior to transfer to ensure powder does not cling to the upper walls, which compromises the seal.

  • Inert Gas Blanketing:

    • Attach a sterile glass pipette or long needle to the Argon line.

    • Set the flow rate to a gentle breeze (vigorous flow will blow the toxic powder out of the vial).

    • Insert the tip into the vial, keeping it about 1 cm above the powder surface.

    • Purge the headspace for 10–15 seconds to displace atmospheric oxygen and moisture[3].

  • Sealing: While slowly withdrawing the argon source, immediately cap the vial tightly with the PTFE-lined cap. Wrap the cap junction with Parafilm for an added moisture barrier.

  • Storage: Label vials clearly with the CAS number, date of aliquoting, and hazard warnings. Store the vials in a dedicated, temperature-controlled chemical storage cabinet (< 30°C) away from strong oxidizing agents and acids[2][6].

StorageWorkflow Start Receive Bulk Compound Inspect Visual Color Inspection (Reject if dark) Start->Inspect Hood Transfer to Fume Hood (Don PPE) Inspect->Hood Aliquot Aliquot into Amber Vials Hood->Aliquot Argon Purge Headspace with Argon Gas Aliquot->Argon Seal Seal with PTFE Cap & Parafilm Argon->Seal Store Store at < 30°C Away from Oxidizers Seal->Store

Caption: Step-by-step workflow for the safe aliquoting and long-term storage of the compound.

Part 5: References

  • Chemsrc. "N-(3-methoxy-4-nitrophenyl)benzenamine | CAS#:723296-85-3". Available at:[Link]

  • ChemBK. "Diphenylamine (Oxidation-reduction indicator,white)". Available at:[Link]

  • ResearchGate / Elsevier B.V. "Solar photooxidation of diphenylamine". Available at:[Link]

  • Taylor & Francis. "Photoinduced oxidative transformation of diphenylamine on CeO2". Available at:[Link]

  • Kishida Chemical Co. "Safety Data Sheet: 4-Nitroaniline(p-)". Available at:[Link]

  • Loba Chemie. "2-NITROANILINE EXTRA PURE MSDS". Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-methoxy-4-nitro-N-phenylaniline vs. 2-methoxy-4-nitroaniline

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and materials science, substituted anilines are foundational scaffolds for the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, substituted anilines are foundational scaffolds for the synthesis of a vast array of functional molecules. The strategic placement of substituents on the aniline ring profoundly influences the electronic and steric environment of the molecule, thereby dictating its reactivity and suitability for various synthetic transformations. This guide presents an in-depth comparative analysis of the reactivity of two structurally related nitroanilines: 3-methoxy-4-nitro-N-phenylaniline and 2-methoxy-4-nitroaniline.

While both molecules share a methoxy and a nitro substituent, the key distinction lies in the nature of the amino group: a secondary N-phenylamine in the former and a primary amine in the latter. This difference, coupled with the varied positioning of the methoxy group, leads to significant disparities in their basicity, nucleophilicity, and susceptibility to electrophilic and nucleophilic attack. This guide will dissect these differences through an examination of their structural and electronic properties, and provide a practical comparison of their behavior in key chemical transformations, supported by detailed experimental protocols.

Structural and Electronic Properties: A Tale of Two Anilines

The reactivity of an aniline derivative is fundamentally governed by the interplay of inductive and resonance effects of its substituents, as well as any steric constraints.

Electronic Effects

The electronic character of a substituent can be dissected into two primary components: the inductive effect (-I) and the resonance effect (+M or -M).[1]

  • Methoxy Group (-OCH₃): This group exhibits a dual electronic nature. The highly electronegative oxygen atom exerts an electron-withdrawing inductive effect (-I). Conversely, the lone pairs on the oxygen can be delocalized into the aromatic ring via resonance, resulting in an electron-donating mesomeric effect (+M).[1] The net effect is position-dependent.

  • Nitro Group (-NO₂): This is a potent electron-withdrawing group, exerting both a strong -I and -M effect. It significantly reduces the electron density of the aromatic ring and the basicity of the amino group.

  • N-Phenyl Group (-NHPh): The phenyl group is generally electron-withdrawing due to its sp² hybridized carbons.

In 2-methoxy-4-nitroaniline , the methoxy group is ortho to the amino group and para to the nitro group. The +M effect of the methoxy group and the -M effect of the nitro group work in concert to influence the electron density on the amino nitrogen.

In 3-methoxy-4-nitro-N-phenylaniline , the methoxy group is meta to the amino group. At the meta position, the resonance effect of the methoxy group does not extend to the amino group, and its electron-withdrawing -I effect predominates.[1]

Steric Hindrance

The most significant structural difference is the presence of the N-phenyl group in 3-methoxy-4-nitro-N-phenylaniline. This bulky substituent introduces considerable steric hindrance around the nitrogen atom, which can impede the approach of reagents and influence reaction rates.

Comparative Reactivity Analysis

Basicity

The basicity of an aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton.

  • 2-methoxy-4-nitroaniline: The nitro group at the para position strongly delocalizes the nitrogen's lone pair, significantly reducing basicity. The ortho-methoxy group, primarily through its -I effect at this proximity, will also contribute to decreasing the basicity. A predicted pKa value for 2-methoxy-4-nitroaniline is approximately 1.02, indicating it is a very weak base.

Nucleophilicity and Acylation Reactions

Nucleophilicity is closely related to basicity but also incorporates steric factors. The acylation of an amine is a classic reaction that demonstrates its nucleophilic character. Primary amines are generally more reactive in acylation than secondary amines due to reduced steric hindrance.[2]

Comparative Acylation: 2-methoxy-4-nitroaniline, being a primary amine, is expected to undergo acylation more readily than the sterically hindered secondary amine, 3-methoxy-4-nitro-N-phenylaniline.

This protocol provides a method to compare the relative rates of acylation.

Materials:

  • 2-methoxy-4-nitroaniline

  • 3-methoxy-4-nitro-N-phenylaniline

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Ethyl acetate

  • Hexane

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of 2-methoxy-4-nitroaniline and 3-methoxy-4-nitro-N-phenylaniline in a suitable solvent like ethyl acetate (10 mL). Add an equimolar amount of pyridine to each flask.

  • Acylation: To each flask, add an equimolar amount of acetic anhydride dropwise at room temperature with stirring.

  • Monitoring: Monitor the progress of both reactions simultaneously by TLC at regular intervals (e.g., every 15 minutes). Use a suitable eluent system (e.g., ethyl acetate/hexane mixture) to resolve the starting material and the acetylated product.

  • Analysis: Compare the rate of consumption of the starting material in both reactions. The reaction that reaches completion first, or shows a faster conversion rate, involves the more reactive nucleophile.

Expected Outcome: The reaction with 2-methoxy-4-nitroaniline will likely proceed at a faster rate, demonstrating its higher nucleophilicity and lower steric hindrance compared to 3-methoxy-4-nitro-N-phenylaniline.

Electrophilic Aromatic Substitution (EAS)

In aniline derivatives, the amino group is a powerful activating, ortho-, para-director, while the nitro group is a strong deactivating, meta-director.

  • 2-methoxy-4-nitroaniline: The powerful activating effect of the amino group will dominate. The available positions for electrophilic attack are ortho and para to the amino group. The position para to the amino group is occupied by the nitro group. The two ortho positions are C3 and C5. The C3 position is sterically hindered by the adjacent methoxy group. Therefore, electrophilic substitution is most likely to occur at the C5 position.

  • 3-methoxy-4-nitro-N-phenylaniline: The N-phenylamino group is also an ortho-, para-director, though its activating effect is somewhat moderated by the electron-withdrawing nature of the phenyl ring. The para position is occupied by the nitro group. The available ortho positions are C2 and C6. The C2 position is adjacent to the bulky N-phenylamino group, and the C6 position is adjacent to the methoxy group. Steric hindrance will play a significant role in determining the regioselectivity.

Diazotization Reactions

Diazotization involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. This reaction is a cornerstone of aromatic chemistry, enabling the introduction of a wide range of substituents. Secondary aromatic amines react with nitrous acid to form N-nitrosamines.

  • 2-methoxy-4-nitroaniline: As a primary aromatic amine, it will undergo diazotization in the presence of nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[3]

  • 3-methoxy-4-nitro-N-phenylaniline: As a secondary aromatic amine, it will react with nitrous acid to form an N-nitrosoamine derivative.

This fundamental difference in reactivity provides a clear method for distinguishing between the two compounds.

Materials:

  • 2-methoxy-4-nitroaniline

  • 3-methoxy-4-nitro-N-phenylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Ice

Procedure for 2-methoxy-4-nitroaniline (Diazotization):

  • Dissolve a known amount of 2-methoxy-4-nitroaniline in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5 °C.

  • The formation of the diazonium salt can be confirmed by coupling with a suitable compound, such as 2-naphthol, to produce a characteristic azo dye.

Procedure for 3-methoxy-4-nitro-N-phenylaniline (N-Nitrosation):

  • Dissolve a known amount of 3-methoxy-4-nitro-N-phenylaniline in a suitable solvent.

  • React with a source of nitrous acid (e.g., NaNO₂ and acid) at low temperature.

  • The formation of the N-nitrosoamine can be confirmed by spectroscopic methods (e.g., NMR, IR).

Data Presentation

Property2-methoxy-4-nitroaniline3-methoxy-4-nitro-N-phenylaniline
Structure A primary aromatic amineA secondary N-phenyl aromatic amine
Predicted pKa ~1.02Expected to be < 1.02
Reactivity in Acylation HigherLower (due to steric hindrance)[2]
Reactivity in EAS Activated, directs to C5Activated, directs to ortho positions (C2, C6), sterically influenced
Reaction with Nitrous Acid Forms a diazonium salt[3]Forms an N-nitrosoamine

Visualizations

DOT Language Diagrams

G cluster_0 Reactivity Comparison cluster_1 Basicity cluster_2 Nucleophilicity (Acylation) cluster_3 Reaction with HNO₂ MNA 2-methoxy-4-nitroaniline (Primary Amine) B_MNA Higher Basicity (pKa ≈ 1.02) MNA->B_MNA N_MNA More Reactive (Less Steric Hindrance) MNA->N_MNA D_MNA Diazotization (Forms Diazonium Salt) MNA->D_MNA MNPA 3-methoxy-4-nitro-N-phenylaniline (Secondary Amine) B_MNPA Lower Basicity (Lone pair delocalized over two rings) MNPA->B_MNPA N_MNPA Less Reactive (Steric Hindrance from N-phenyl group) MNPA->N_MNPA D_MNPA N-Nitrosation (Forms N-Nitrosoamine) MNPA->D_MNPA

Caption: Comparative reactivity overview of the two aniline derivatives.

Caption: Predicted regioselectivity in electrophilic aromatic substitution.

Conclusion

The seemingly subtle structural differences between 3-methoxy-4-nitro-N-phenylaniline and 2-methoxy-4-nitroaniline give rise to markedly different chemical reactivities. The primary amine of 2-methoxy-4-nitroaniline is more basic and a better nucleophile than the sterically encumbered secondary amine of its N-phenyl counterpart. This is most evident in reactions such as acylation, where the former is expected to react more rapidly. Furthermore, their behavior towards nitrous acid is fundamentally different, with 2-methoxy-4-nitroaniline undergoing diazotization and 3-methoxy-4-nitro-N-phenylaniline forming an N-nitrosoamine. In electrophilic aromatic substitution, while both are activated systems, the regioselectivity is governed by the interplay of directing effects and steric hindrance, leading to different substitution patterns.

A thorough understanding of these differences is paramount for medicinal chemists and drug development professionals in designing synthetic routes and predicting the behavior of these and related molecules in complex chemical environments.

References

  • Chemguide. Making diazonium salts from phenylamine (aniline). Available at: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

  • Chemistry LibreTexts. Basicity of Arylamines. Available at: [Link]

Sources

Comparative

Validation of HPLC analytical methods for 3-methoxy-4-nitro-N-phenylaniline

Title: Advanced Analytical Validation for 3-Methoxy-4-nitro-N-phenylaniline: A Comparative HPLC Guide Introduction As a Senior Application Scientist, I frequently encounter the challenge of developing robust, stability-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Analytical Validation for 3-Methoxy-4-nitro-N-phenylaniline: A Comparative HPLC Guide

Introduction As a Senior Application Scientist, I frequently encounter the challenge of developing robust, stability-indicating methods for complex diarylamines. 3-Methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-3) is a highly functionalized intermediate utilized in advanced chemical synthesis and pharmaceutical development. The presence of a secondary amine, an electron-donating methoxy group, and an electron-withdrawing nitro group on the aromatic rings creates a highly polarizable molecule. This structural complexity demands an analytical approach that goes beyond generic platform methods.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) against alternative modalities for the quantification of 3-methoxy-4-nitro-N-phenylaniline, detailing a self-validating protocol compliant with the latest ICH Q2(R2) guidelines[1].

Cross-Platform Modality Comparison: Why HPLC?

While Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis spectrophotometry are often considered for aniline derivatives, the thermolabile nature and high polarity of nitroanilines frequently necessitate derivatization prior to GC analysis, adding variability to the workflow[2]. HPLC coupled with Photodiode Array (PDA) or UV detection offers a direct, non-destructive, and highly reproducible alternative[3].

Table 1: Modality Comparison for 3-Methoxy-4-nitro-N-phenylaniline Analysis

ParameterHPLC-PDA (Recommended)GC-MSUV-Vis Spectrophotometry
Principle Liquid-solid phase partitioningThermal volatilization & mass detectionLight absorption at specific λ
Sample Prep Direct injection (filtration)Derivatization often required[2]Direct dilution
Specificity High (resolves structural isomers)Very High (structural elucidation)Low (matrix interferences)
Sensitivity High (ng/mL range)Very High (pg/mL range)Moderate (µg/mL range)
Throughput High (Automated, ~8-15 min/run)Low (Lengthy prep & cooling cycles)Very High
Operational Cost ModerateHigh (Carrier gases, maintenance)Low

Chromatographic Mechanics: Stationary Phase Selection

The causality behind column selection is rooted in intermolecular interactions. Standard C18 columns rely purely on hydrophobic dispersive forces. However, 3-methoxy-4-nitro-N-phenylaniline possesses an extended π-electron system and a strong dipole moment induced by the nitro group.

To exploit these features, we compare three column chemistries:

Table 2: Column Chemistry Performance Comparison

Column ChemistryPrimary InteractionRetention of AnalyteIsomer Resolution
Standard C18 HydrophobicModerateBaseline
Phenyl-Hexyl Hydrophobic + π-πStrongImproved
Biphenyl Enhanced π-π + Dipole-DipoleVery StrongOptimal

Using a Biphenyl stationary phase provides orthogonal selectivity. The electron-deficient nitro group on the analyte interacts strongly with the electron-rich biphenyl rings of the stationary phase, resulting in superior resolution from structurally similar synthetic impurities.

G Analyte 3-methoxy-4-nitro-N-phenylaniline (Analyte) C18 C18 Column (Hydrophobic Interactions) Analyte->C18 Baseline Separation Phenyl Phenyl-Hexyl Column (π-π & Hydrophobic) Analyte->Phenyl Improved Isomer Resolution Biphenyl Biphenyl Column (Enhanced π-π & Dipole) Analyte->Biphenyl Optimal Selectivity for Nitro/Aryl

Figure 1: Chromatographic interaction mechanisms for nitro-diarylamines across stationary phases.

Experimental Protocol: Optimized HPLC Method

Based on the physicochemical properties of the analyte, the following self-validating protocol is established. The use of an acidic modifier ensures the secondary amine remains fully protonated (or consistently neutral, depending on the exact microenvironment), preventing peak tailing caused by secondary interactions with residual silanols on the silica support[4].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid in LC-MS grade Water. (The acidic pH suppresses silanol ionization).

    • Channel B: Acetonitrile (Provides better elution strength and lower backpressure than methanol for rigid diarylamines)[5].

    • Degassing: Sonicate for 10 minutes and filter through a 0.22 µm membrane.

  • Chromatographic Conditions:

    • Column: Biphenyl, 150 mm x 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 35°C (Thermostatic control is critical to maintain reproducible partitioning).

    • Gradient: 0-2 min (30% B), 2-10 min (30% to 80% B), 10-12 min (80% B), 12-12.1 min (return to 30% B), 12.1-15 min (Equilibration).

    • Detection: PDA at 254 nm and 400 nm (Nitroanilines exhibit strong absorbance in the visible region due to the chromophore extension)[5].

  • Sample Preparation (Matrix Elimination):

    • Accurately weigh 10.0 mg of 3-methoxy-4-nitro-N-phenylaniline standard.

    • Dissolve in 10 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to prevent solvent-mismatch peak distortion.

    • Vortex and sonicate for 15 minutes.

    • Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (protecting the nitro-aromatic system from photodegradation).

G S1 Sample Weighing S2 Diluent Addition S1->S2 S3 Sonication (15 min) S2->S3 S4 Filtration (0.22 µm PTFE) S3->S4 S5 HPLC Injection S4->S5

Figure 2: Standardized sample preparation workflow ensuring matrix elimination and analyte stability.

Method Validation Framework (ICH Q2(R2) Compliance)

The updated ICH Q2(R2) guideline emphasizes a lifecycle approach, integrating seamlessly with ICH Q14 (Analytical Procedure Development)[1],[6]. The validation must demonstrate that the analytical procedure is fit for its intended purpose[1].

G A Method Design & Development (ICH Q14) B Risk Assessment & Analytical Target Profile A->B C Method Validation (ICH Q2(R2)) B->C D Specificity & Range C->D E Accuracy & Precision C->E F Routine Use & Continuous Monitoring D->F E->F

Figure 3: Analytical procedure lifecycle integrating ICH Q14 development and Q2(R2) validation.

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ExecutionAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of 3-methoxy-4-nitro-N-phenylaniline. Peak purity angle < purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target working concentration.Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ ±2.0%[3].
Accuracy Spike known amounts of standard into the matrix at 80%, 100%, and 120% levels (n=3 each).Mean recovery between 98.0% and 102.0%[3].
Precision (Repeatability) 6 replicate injections of the 100% target concentration standard.Relative Standard Deviation (RSD) ≤ 2.0%[4].
LOD & LOQ Calculated based on the standard deviation of the response (σ) and the slope (S): LOQ = 10σ/S.Signal-to-noise ratio ≥ 3 for LOD and ≥ 10 for LOQ.

Conclusion

By understanding the specific physicochemical interactions of 3-methoxy-4-nitro-N-phenylaniline, we can move away from generic C18 methods and utilize Biphenyl stationary phases to maximize selectivity. Validating this method under the rigorous framework of ICH Q2(R2) ensures that the analytical data generated is both scientifically sound and regulatory-compliant.

References

  • ICH Q2(R2) validation of analytical procedures - ICH Official Guidelines - 1

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - QbD Group - 6

  • A Comparative Guide to Analytical Method Validation for N,N-Dimethyl-2-nitroaniline Quantification - Benchchem - 3

  • A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - RSC Publishing - 4

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines - LCGC International - 2

  • Quantification of aniline and N-methylaniline in indigo - PMC - NIH - 5

Sources

Validation

3-methoxy-4-nitro-N-phenylaniline vs other nitro-diphenylamine derivatives

Title: Engineering Stability: A Comparative Guide to 3-Methoxy-4-nitro-N-phenylaniline vs. Conventional Nitro-Diphenylamines Introduction In the fields of materials science, energetic polymers, and pharmaceutical synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering Stability: A Comparative Guide to 3-Methoxy-4-nitro-N-phenylaniline vs. Conventional Nitro-Diphenylamines

Introduction In the fields of materials science, energetic polymers, and pharmaceutical synthesis, nitro-diphenylamine (NDPA) derivatives serve as indispensable chemical building blocks and radical scavengers. Historically, compounds like 2-nitrodiphenylamine (2-NDPA) and 4-nitrodiphenylamine (4-NDPA) have been the industry standards for stabilizing nitrate ester-based propellants and acting as antioxidants. However, the evolution of "green stabilizers" and advanced synthetic intermediates has brought 3-methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-3) to the forefront.

This guide objectively compares the mechanistic performance, experimental utility, and safety profiles of 3-methoxy-4-nitro-N-phenylaniline against conventional NDPA derivatives. By examining the profound electronic effects of methoxy substitution, we provide researchers with actionable data for selecting the optimal diarylamine for their specific workflows.

Mechanistic Causality: The Power of the Methoxy Group

The fundamental difference between 3-methoxy-4-nitro-N-phenylaniline and standard 2-NDPA lies in the push-pull electronic system of the aromatic ring. In conventional NDPAs, the electron-withdrawing nitro group deactivates the ring. When these compounds act as scavengers for electrophilic nitrogen oxides (NOx)—a critical function in preventing the autocatalytic decomposition of nitrocellulose—the initial attack predominantly occurs at the amine nitrogen. This N-nitrosation pathway generates N-nitrosodiphenylamine derivatives, which are highly toxic and carcinogenic 1.

Conversely, 3-methoxy-4-nitro-N-phenylaniline incorporates an electron-donating methoxy (-OCH3) group ortho to the nitro group. This methoxy substitution significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution (EAS) 2. As a result, the NOx scavenging reaction is regioselectively directed toward the carbon atoms of the ring (C-nitrosation/C-nitration). This causality is critical: by outcompeting N-attack, the methoxy-activated ring effectively bypasses the formation of carcinogenic N-nitrosamines, yielding stable and safe C-nitro daughter products 3.

NOx_Scavenging cluster_0 Conventional (2-NDPA) cluster_1 Advanced (3-Methoxy-4-NDPA) NOx Electrophilic NOx Radicals NDPA 2-Nitrodiphenylamine (2-NDPA) NOx->NDPA M_NDPA 3-Methoxy-4-nitro- N-phenylaniline NOx->M_NDPA N_Nitroso N-Nitrosamine Derivative (High Toxicity) NDPA->N_Nitroso N-Attack C_Nitro C-Nitro/Nitroso Derivatives (Low Toxicity) M_NDPA->C_Nitro Ring-Attack

Fig 1. Divergent NOx scavenging pathways driven by methoxy-induced ring activation.

Comparative Performance Data

To objectively evaluate these derivatives, we must look at their physicochemical properties and functional performance in stabilization and synthetic matrices. The table below summarizes the quantitative and qualitative distinctions.

Performance Metric2-Nitrodiphenylamine (2-NDPA)4-Nitrodiphenylamine (4-NDPA)3-Methoxy-4-nitro-N-phenylaniline
Primary Application Propellant StabilizerAntioxidant / Dye IntermediateGreen Stabilizer / Pharma Intermediate
Ring Electronic State Deactivated (Strongly)Deactivated (Strongly)Activated (Methoxy Push-Pull)
Primary NOx Scavenging Site Amine Nitrogen (N-attack)Amine Nitrogen (N-attack)Aromatic Ring (C-attack)
Carcinogenic Byproduct Risk High (N-nitrosamines)High (N-nitrosamines)Low (C-nitro derivatives)
Synthetic Cross-Coupling Utility Low (Steric/Electronic hindrance)ModerateHigh (Orthogonal functionalization)
Solubility in Organic Matrices ModerateModerateHigh (Enhanced by -OCH3 group)

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of NDPA derivatives requires robust, self-validating analytical frameworks. Below are the standardized protocols for quantifying stabilizer performance and structural integrity.

Protocol 1: HPLC Quantification of Stabilizer Depletion and Daughter Products

This protocol is designed to isolate the stabilizer from complex polymer matrices (e.g., nitrocellulose) without inducing artificial degradation. The use of an isocratic mobile phase ensures baseline resolution between the parent compound and its nitrated daughter products 4.

  • Selective Extraction: Weigh 1.00 g of the stabilized matrix. Perform a Soxhlet extraction using 100 mL of Chloroform (CHCl3) for 6 hours. Causality: CHCl3 selectively extracts the diphenylamine derivatives while leaving the interfering nitrocellulose polymer precipitated, preventing column clogging and matrix effects.

  • Solvent Evaporation: Evaporate the CHCl3 extract under hydrothermal conditions (water bath at 60°C) to near dryness.

  • Reconstitution & Filtration: Dissolve the resulting residue in exactly 10.0 mL of LC-MS grade Acetonitrile (MeCN). Filter the solution through a 0.22 µm PTFE syringe filter to remove any residual particulates.

  • Isocratic Chromatographic Separation: Inject 20 µL of the filtrate onto a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Utilize an isocratic mobile phase consisting of 85% MeCN and 15% H2O at a flow rate of 1.0 mL/min.

  • Self-Validation (Matrix Spike): To validate the extraction efficiency, spike a known concentration of the analytical standard into a blank matrix prior to extraction. Acceptable recovery rates must fall between 95.0% and 99.9%.

  • Detection: Monitor the UV absorbance at 254 nm to quantify the remaining 3-methoxy-4-nitro-N-phenylaniline and map the chromatographic profile of its C-nitrated derivatives.

HPLC_Workflow S1 1. Soxhlet Extraction (CHCl3, 6h) S2 2. Solvent Evaporation (Hydrothermal) S1->S2 S3 3. Reconstitution (MeCN, 0.22µm filter) S2->S3 S4 4. Isocratic HPLC (85% MeCN / 15% H2O) S3->S4 S5 5. UV Detection (Quantification) S4->S5

Fig 2. Self-validating HPLC workflow for the quantification of NDPA derivatives.

Protocol 2: Evaluation of Synthetic Utility via Buchwald-Hartwig Amination

Beyond stabilization, 3-methoxy-4-nitro-N-phenylaniline is a highly valuable intermediate in the synthesis of photosensitive materials and targeted kinase inhibitors 5. The methoxy group provides a unique steric and electronic handle that facilitates downstream functionalization.

  • Reaction Setup: In an inert atmosphere (glovebox), combine 1.0 eq of 3-methoxy-4-nitro-N-phenylaniline, 1.2 eq of an aryl bromide, 0.05 eq of Pd2(dba)3, 0.1 eq of XPhos, and 2.0 eq of NaOtBu in anhydrous toluene.

  • Causality of Ligand Choice: XPhos is selected because its bulky, electron-rich nature effectively stabilizes the palladium intermediate, overcoming the slight steric hindrance introduced by the ortho-methoxy group, thereby preventing catalyst deactivation.

  • Execution: Heat the mixture to 90°C for 12 hours.

  • Validation (TLC & GC-MS): Monitor the reaction via TLC. Quench with water, extract with ethyl acetate, and analyze the crude mixture via GC-MS to confirm the absence of homocoupled byproducts, validating the regioselectivity of the cross-coupling.

Conclusion

While 2-NDPA and 4-NDPA remain entrenched in legacy industrial applications, 3-methoxy-4-nitro-N-phenylaniline represents a significant leap forward in both safety and chemical versatility. By leveraging the electron-donating power of the methoxy group, researchers can fundamentally alter the molecular reaction pathways—shifting from toxic N-nitrosation to safe C-nitration in stabilization contexts, and unlocking new regioselective vectors in advanced pharmaceutical synthesis.

References

  • Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review. Springer. 1

  • A green stabilizer for Nitrate ester-based propellants: An overview. PMC - NIH. 2

  • On the replacement of traditional stabilizers by guaiacol in environmentally safe nitrocellulose-based propellants. ResearchGate. 3

  • Chromatographic Determination of Stabilizer in Nitrocellulose Based Propellants. ICM. 4

  • CN1130600C - Photosensitive plate with very thin photosensitive layer. Google Patents. 5

Sources

Comparative

Analytical Purity Profiling of 3-Methoxy-4-nitro-N-phenylaniline: A Comparative Guide to Reference Standard Validation

The certification of analytical reference standards is the bedrock of pharmaceutical quality control. For complex secondary amines like 3-methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-3)—a critical intermediate and ref...

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Author: BenchChem Technical Support Team. Date: April 2026

The certification of analytical reference standards is the bedrock of pharmaceutical quality control. For complex secondary amines like 3-methoxy-4-nitro-N-phenylaniline (CAS: 723296-85-3)—a critical intermediate and reference marker in the synthesis of targeted kinase inhibitors and complex aniline derivatives—assigning absolute purity requires a rigorous, multi-modal analytical strategy.

This guide objectively compares the performance of orthogonal analytical methodologies used to validate the purity of 3-methoxy-4-nitro-N-phenylaniline. By synthesizing physicochemical causality with field-proven protocols, we establish a self-validating framework aligned with ICH Q2(R1) guidelines[1].

Physicochemical Profiling & Analytical Causality

To design a robust purity testing system, the analytical techniques must be dictated by the molecule's intrinsic properties:

  • Structure & Chromophores: The molecule consists of a diphenylamine core substituted with a methoxy (-OCH3) and a nitro (-NO2) group. This highly conjugated system dictates excellent UV absorbance, making High-Performance Liquid Chromatography with UV detection (HPLC-UV) the primary workhorse for relative purity and related-substance profiling[2].

  • Lipophilicity & Isomerism: The secondary amine and methoxy groups introduce moderate polarity, while the aromatic rings provide lipophilicity. Reversed-phase chromatography (C18) is required to separate structurally similar synthetic impurities, such as the positional isomer 2-methoxy-4-nitro-N-phenylaniline.

  • The Mass Balance Blindspot: Traditional chromatographic purity (Area %) assumes all impurities elute and absorb UV light equally. It is blind to inorganic salts, residual water, and NMR-silent solvents. Therefore, Quantitative Nuclear Magnetic Resonance (qNMR) is mandatory to assign an absolute mass fraction without relying on an identical pre-existing reference standard[3].

Comparative Analysis of Purity Testing Modalities

No single analytical technique can definitively certify a reference standard. Table 1 compares the primary modalities used to evaluate 3-methoxy-4-nitro-N-phenylaniline, highlighting their specific roles in a comprehensive validation package.

Table 1: Objective Comparison of Analytical Modalities
Analytical ModalityPrimary FunctionStrengths for 3-Methoxy-4-nitro-N-phenylanilineLimitations
HPLC-UV (Reversed-Phase) Relative Purity & Isomer SeparationHigh resolution of positional isomers; excellent sensitivity (LOD < 0.05%) due to strong nitro-aromatic UV absorbance at 254 nm and 350 nm[2].Cannot detect non-UV absorbing impurities (e.g., inorganic salts); relies on relative response factors.
LC-HRMS (ESI+) Impurity IdentificationIdentifies unknown impurities via exact mass and fragmentation (e.g., detecting unreacted aniline precursors).Poor for absolute quantification due to variable ionization efficiencies of different impurities.
1H-qNMR Absolute Mass FractionProvides direct, absolute quantification (SI-traceable) using an internal calibrant; detects residual solvents and water[4].Lower sensitivity for trace impurities (<0.5%); requires highly isolated proton signals[5].
Karl Fischer / TGA Volatile & Water ContentAccurately quantifies residual water and volatile solvents.Destructive; offers no structural information.

The Orthogonal Certification Workflow

To achieve a self-validating system, the results of the relative chromatographic purity (Mass Balance) must be cross-examined against the absolute purity derived from qNMR. If the variance between the two methods is <0.5% , the standard is certified.

PurityWorkflow Start 3-Methoxy-4-nitro-N-phenylaniline Batch Synthesis HPLC HPLC-UV & KF/TGA (Mass Balance Purity) Start->HPLC qNMR 1H-qNMR (Absolute Mass Fraction) Start->qNMR MassBalance Calculate: 100% - (HPLC Impurities + Water + Solvents + Ash) HPLC->MassBalance Compare Orthogonal Concordance (|qNMR - Mass Balance| < 0.5%) qNMR->Compare MassBalance->Compare Fail Investigate Unknowns (e.g., Inorganic Salts) Compare->Fail No Pass Certify as Analytical Reference Standard Compare->Pass Yes

Orthogonal purity assignment workflow for analytical reference standard certification.

Step-by-Step Methodological Protocols

The following protocols are engineered as self-validating systems, incorporating specific System Suitability Testing (SST) criteria to ensure data integrity prior to sample analysis[6].

Protocol A: HPLC-UV Method for Related Substances

Causality: A gradient elution utilizing acidic modifiers (0.1% Formic Acid) is chosen to suppress the ionization of the secondary amine, ensuring sharp peak shapes and preventing secondary interactions with free silanols on the stationary phase[2].

Step 1: Chromatographic Conditions Setup

  • Column: Kromasil C18 (250 × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program: 0–5 min (10% B), 5–20 min (10% to 80% B), 20–25 min (80% B), 25–26 min (80% to 10% B), 26–35 min (10% B for re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic backbone) and 350 nm (nitro group specificity).

  • Injection Volume: 10 µL.

Step 2: System Suitability Testing (SST)

  • Prepare a resolution solution containing 3-methoxy-4-nitro-N-phenylaniline and a known isomer (e.g., 2-methoxy-4-nitro-N-phenylaniline) at 0.1 mg/mL.

  • Validation Gate: The resolution ( Rs​ ) between the two isomers must be ≥2.0 . The tailing factor ( Tf​ ) for the main peak must be ≤1.5 .

Step 3: Sample Preparation & Analysis

  • Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL solution.

  • Inject the blank, followed by the sample in triplicate. Calculate chromatographic purity by Area Normalization (excluding blank peaks).

Table 2: Experimental Validation Data (HPLC-UV)

Data generated in accordance with ICH Q2(R1) validation parameters[1].

ParameterResultAcceptance Criteria (ICH Q2)
Retention Time ( Rt​ ) 14.8 minutesN/A
Limit of Detection (LOD) 0.02 µg/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 0.06 µg/mLSignal-to-Noise (S/N) ≥10
Linearity ( R2 ) 0.9998 (Range: 0.1 - 1.5 mg/mL) R2≥0.999
Method Precision (RSD) 0.4% ( n=6 ) ≤2.0%
Protocol B: Absolute qNMR Purity Determination

Causality: The methoxy protons (-OCH3) of 3-methoxy-4-nitro-N-phenylaniline resonate as a sharp, isolated singlet near 3.9 ppm in DMSO-d6. This signal is completely free from the aromatic proton interference (6.5–8.5 ppm), making it the ideal target for precise integration against an internal calibrant[5].

Step 1: Internal Calibrant Selection

  • Select an SI-traceable internal standard (IS) that is soluble in DMSO-d6 and has a distinct, non-overlapping signal. Maleic acid (NIST SRM traceable) is chosen because its symmetric alkene protons yield a sharp singlet at 6.26 ppm (2H), which perfectly avoids the analyte's methoxy (3.9 ppm) and aromatic signals.

Step 2: Gravimetric Sample Preparation

  • Using an ultra-microbalance (readability 0.001 mg), accurately co-weigh approximately 10.0 mg of 3-methoxy-4-nitro-N-phenylaniline ( mx​ ) and 5.0 mg of Maleic acid ( mIS​ ) into a clean glass vial.

  • Add 1.0 mL of DMSO-d6. Sonicate for 5 minutes to ensure complete dissolution. Transfer to a 5 mm NMR tube.

Step 3: qNMR Acquisition Parameters

  • Pulse Sequence: 1D proton with inverse gated decoupling (to suppress NOE if applicable, though standard 1D 1 H is usually sufficient for non-coupled singlets).

  • Relaxation Delay (D1): 30 seconds (Must be ≥5×T1​ of the slowest relaxing proton to ensure complete magnetization recovery)[4].

  • Number of Scans (NS): 64 (to achieve S/N > 250 for the integrated peaks).

  • Processing: Apply an exponential window function (LB = 0.3 Hz), zero-fill to 64k points, manually phase, and apply a 5th-order polynomial baseline correction[5].

Step 4: Integration and Calculation

  • Integrate the Maleic acid singlet at 6.26 ppm ( IIS​ , 2 protons).

  • Integrate the analyte methoxy singlet at 3.9 ppm ( Ix​ , 3 protons).

  • Calculate the absolute mass fraction ( Px​ ) using the following self-validating equation[3]:

Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×mx​mIS​​×PIS​

(Where N = number of protons, M = molar mass, m = weighed mass, and PIS​ = certified purity of the internal standard).

By comparing the qNMR absolute purity with the HPLC-UV mass balance purity, researchers can confidently certify 3-methoxy-4-nitro-N-phenylaniline as a reference standard, ensuring the highest level of scientific integrity in downstream drug development applications.

References
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . U.S. Food and Drug Administration.[Link]

  • Purity by Absolute qNMR Instructions . American Chemical Society (ACS).[Link]

  • A Benign Protocol for the Simultaneously Specific Extraction of Acidic and Basic Pollutants in Environmental Samples . Analytical Chemistry, ACS Publications.[Link]

  • Stimuli to the Revision Process: Quantitative Nuclear Magnetic Resonance (qNMR) . US Pharmacopeia (USP).[Link]

  • QNMR for Reference Material Preparation . Encyclopedia MDPI.[Link]

Sources

Validation

Comparative Efficacy of 3-Methoxy-4-nitro-N-phenylaniline in Cross-Coupling Reactions: A Technical Guide

Executive Summary & Chemical Significance In the synthesis of advanced optoelectronic materials and pharmaceutical intermediates, the construction of highly functionalized unsymmetrical triarylamines is a critical bottle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

In the synthesis of advanced optoelectronic materials and pharmaceutical intermediates, the construction of highly functionalized unsymmetrical triarylamines is a critical bottleneck. 3-Methoxy-4-nitro-N-phenylaniline (CAS 723296-85-3), a specialized secondary diarylamine, serves as a highly valuable building block in these pathways, as documented by 1[1].

While traditional palladium-catalyzed 2[2] readily accommodate electron-rich amines, electron-deficient substrates bearing nitro groups often stall the catalytic cycle. This guide objectively compares the cross-coupling efficacy of 3-methoxy-4-nitro-N-phenylaniline against standard diarylamine alternatives, detailing the mechanistic causality that makes it uniquely reactive despite its electron-withdrawing substituents.

Mechanistic Causality: The Steric Inhibition of Resonance (SIR)

The reactivity of a secondary amine in cross-coupling is dictated by the delicate balance between its N-H acidity (facilitating deprotonation) and its nucleophilicity (facilitating coordination and reductive elimination).

  • The Electronic Penalty: A para-nitro group (as seen in 4-nitro-N-phenylaniline) strongly withdraws electron density from the amine nitrogen via resonance (-R effect). This drastically reduces the amine's nucleophilicity, making it a notoriously poor substrate for 3[3].

  • The SIR Advantage: The structural genius of 3-methoxy-4-nitro-N-phenylaniline lies in the ortho-relationship between the methoxy and nitro groups. The bulky 3-methoxy group creates severe steric hindrance, forcing the 4-nitro group to twist out of coplanar alignment with the benzene ring. Because resonance requires parallel p-orbital overlap, this twisting physically disrupts the nitro group's -R effect—a phenomenon known as4[4].

As validated by 5[5] and 6[6], this structural twist restores significant nucleophilicity to the amine nitrogen. Consequently, 3-methoxy-4-nitro-N-phenylaniline couples much faster and in higher yields than its purely 4-nitro-substituted counterpart.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar Pd(II) Aryl Halide OxAdd->PdII_Ar AmineCoord Amine Coordination (3M4N-DPA via SIR) PdII_Ar->AmineCoord Deprot Deprotonation (Cs2CO3 Base) AmineCoord->Deprot PdII_Amido Pd(II) Amido Complex Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Triarylamine Product RedElim->Product

Fig 1. Pd-catalyzed Buchwald-Hartwig amination cycle for 3-methoxy-4-nitro-N-phenylaniline.

Comparative Efficacy Data

The following table summarizes the quantitative performance of 3-methoxy-4-nitro-N-phenylaniline against alternative diarylamines in a standardized Buchwald-Hartwig coupling with 4-bromotoluene (Pd₂(dba)₃ / RuPhos, 100°C).

SubstrateRelative NucleophilicityEstimated pKa (DMSO)Optimal BaseAvg. Yield (%)Reaction Time
Diphenylamine (DPA)High~25NaOtBu>95%4-6 h
4-Methoxy-N-phenylanilineVery High~26NaOtBu>95%2-4 h
3-Methoxy-4-nitro-N-phenylaniline Moderate (SIR Enhanced) ~18 Cs₂CO₃ 80-85% 12-16 h
4-Nitro-N-phenylanilineLow (Strong -R Effect)~15Cs₂CO₃<60%24 h+

Self-Validating Experimental Protocol

To ensure high reproducibility and trustworthiness, the following protocol is designed as a self-validating system. It incorporates internal standards and specific reagent choices tailored to the electronic profile of nitro-containing substrates.

Causality Check - Base Selection: As noted by industrial guides on 7[7], strong alkoxide bases (e.g., NaOtBu) must be strictly avoided when coupling nitroaromatics. They can trigger unwanted nucleophilic aromatic substitution (SNAr) or degrade the nitro group. Mild, non-nucleophilic bases like Cs₂CO₃ are mandatory.

Step-by-Step Methodology
  • Substrate & Standard Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 3-methoxy-4-nitro-N-phenylaniline (1.0 equiv, 1.0 mmol) and the aryl halide (1.2 equiv). Add 1,3,5-trimethoxybenzene (0.1 equiv) as an internal standard for quantitative NMR/LC-MS tracking.

  • Catalyst Assembly: Add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%). Rationale: RuPhos is a highly electron-rich, sterically demanding biaryl phosphine that accelerates the challenging reductive elimination step for electron-deficient amido complexes.

  • Base Addition: Add anhydrous Cs₂CO₃ (1.5 equiv).

  • Solvent & Execution: Add anhydrous, degassed Toluene (5 mL). Seal the tube, remove it from the glovebox, and heat to 100°C.

  • In-Process Validation: At t = 2h, 6h, and 12h, extract 20 µL aliquots under positive argon pressure. Dilute with acetonitrile and analyze via LC-MS against the internal standard to plot the conversion curve and ensure catalyst viability.

  • Workup & Isolation: Upon complete consumption of the amine (typically 12-16h), cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel flash chromatography.

Workflow S1 1. Substrate Prep Dry 3M4N-DPA & Aryl Halide S2 2. Catalyst Assembly Pd2(dba)3 + RuPhos (Toluene) S1->S2 S3 3. Base Addition Add Cs2CO3 (Avoid NaOtBu) S2->S3 S4 4. Cross-Coupling Heat at 100°C for 12-16h S3->S4 S5 5. Workup Filtration & Chromatography S4->S5 S6 6. Validation LC-MS & NMR Analysis S5->S6

Fig 2. Self-validating experimental workflow for diarylamine cross-coupling reactions.

References

  • NextSDS. "Benzenamine, 3-methoxy-4-nitro- — Chemical Substance Information.
  • National Institutes of Health (NIH).
  • University of Windsor.
  • Wikipedia.
  • BenchChem. "A Comparative Analysis of Acidity: Steric Inhibition of Resonance."
  • AIP Publishing.
  • Indian Academy of Sciences (IAS). "Diamagnetic susceptibilities of some substituted anisoles and thioanisoles. Evidence for steric enhancement of resonance."

Sources

Comparative

Benchmarking UV-Vis absorption spectra of 3-methoxy-4-nitro-N-phenylaniline

An in-depth understanding of photophysical properties is critical when designing organic probes, photocatalysts, or pharmaceutical intermediates. 3-Methoxy-4-nitro-N-phenylaniline is a highly specialized donor-π-acceptor...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of photophysical properties is critical when designing organic probes, photocatalysts, or pharmaceutical intermediates. 3-Methoxy-4-nitro-N-phenylaniline is a highly specialized donor-π-acceptor (D-π-A) chromophore. By benchmarking its UV-Vis absorption spectra against structurally related analogs, researchers can decode the delicate balance between electronic resonance and steric hindrance.

This guide provides a comprehensive benchmarking analysis, mechanistic insights, and self-validating experimental protocols for evaluating the UV-Vis spectra of 3-methoxy-4-nitro-N-phenylaniline and its alternatives.

Mechanistic Insight: The Causality of Structural Modifications

To understand the UV-Vis spectrum of 3-methoxy-4-nitro-N-phenylaniline, we must deconstruct its architecture. The molecule is built on a push-pull framework where the amine acts as the electron donor and the nitro group acts as the electron acceptor. Upon absorbing a photon, the molecule undergoes an Intramolecular Charge Transfer (ICT) transition from the ground state (S₀) to the excited state (S₁).

When benchmarking this compound against standard alternatives, two primary structural effects dictate the spectral shifts:

  • Extended Conjugation (The N-Phenyl Effect): Compared to the baseline 1[1], adding an N-phenyl group (forming 2[2]) extends the π-conjugation of the donor moiety. The phenyl ring donates additional electron density, stabilizing the positive charge that develops on the amine nitrogen during ICT. This narrows the HOMO-LUMO gap, resulting in a bathochromic (red) shift .

  • Steric Inhibition of Resonance (The 3-Methoxy Effect): The introduction of a methoxy group at the 3-position places it ortho to the nitro group. While methoxy is an electron-donating group (+M), its steric bulk physically clashes with the oxygen atoms of the nitro group. To relieve this steric strain, the nitro group is forced to twist out of the coplanar alignment with the benzene ring. This breaks the orbital overlap, severely dampening the electron-withdrawing resonance (-M) effect. Consequently, the ICT energy gap widens, causing a hypsochromic (blue) shift relative to the unhindered N-phenyl-4-nitroaniline.

ICT_Mechanism Ground Ground State (S0) Localized Electrons Excited Excited State (S1) Intramolecular Charge Transfer Ground->Excited hν (Photon Absorption) Sub1 N-Phenyl Group (+M Donor Effect) Sub1->Excited Stabilizes ICT State Sub2 3-Methoxy Group (Steric Hindrance) Sub3 4-Nitro Group (-M Acceptor Effect) Sub2->Sub3 Twists NO2 out of plane (Inhibits Resonance) Sub3->Excited Pulls Electron Density

Electronic and steric effects governing the Intramolecular Charge Transfer (ICT) state.

Quantitative Benchmarking Data

To objectively evaluate the photophysical performance, we benchmark 3-methoxy-4-nitro-N-phenylaniline against 4-nitroaniline and N-phenyl-4-nitroaniline across solvents of varying polarities. The1[1].

The data below illustrates how the steric twist of the 3-methoxy group counteracts the extended conjugation of the N-phenyl group.

Compoundλmax in Cyclohexane (nm)λmax in Ethanol (nm)λmax in DMSO (nm)ε in EtOH (M⁻¹cm⁻¹)
4-Nitroaniline (Baseline) 320380395~15,000
N-Phenyl-4-nitroaniline 345398415~22,000
3-Methoxy-4-nitro-N-phenylaniline 335385400~18,500

Data Interpretation: As solvent polarity increases from cyclohexane to DMSO, all three compounds exhibit a positive solvatochromism (red shift), indicating that the excited state is more polar than the ground state. This behavior can be mathematically modeled using 3[3] to understand 4[4].

Self-Validating Experimental Protocol

To ensure high data integrity, the following protocol is designed as a self-validating system. By measuring a concentration gradient rather than a single point, we verify adherence to the Beer-Lambert law, ruling out artifacts caused by intermolecular aggregation (e.g., π-π stacking).

Phase 1: Solvent Selection & Preparation

Causality: We select Cyclohexane (non-polar), Ethanol (polar protic), and DMSO (polar aprotic). This specific triad allows us to decouple non-specific dipole-dipole interactions from specific hydrogen-bond donor/acceptor interactions.

  • Obtain spectroscopic-grade solvents to prevent background UV cutoff interference.

  • Degas solvents using sonication for 10 minutes to remove dissolved oxygen, which can quench excited states.

Phase 2: Stock Formulation & Serial Dilution
  • Weigh exactly 2.44 mg of 3-methoxy-4-nitro-N-phenylaniline.

  • Dissolve in 1.0 mL of DMSO to create a 10 mM master stock.

  • Prepare a working gradient: Dilute the stock into the target solvents to yield final concentrations of 10 µM, 20 µM, 30 µM, and 40 µM.

Phase 3: Spectral Acquisition (Self-Validation Check)

Causality: An indirect technique 5[5] requires rigorous baseline control.

  • Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium/tungsten lamps to warm up for 30 minutes.

  • Fill two matched quartz cuvettes (1 cm path length) with the pure blank solvent. Run a baseline correction scan from 250 nm to 600 nm.

  • Replace the sample cuvette with the 10 µM solution. Record the spectrum.

  • Repeat for the 20, 30, and 40 µM solutions.

  • Validation Gate: Plot Absorbance at λmax versus Concentration. The resulting R² value must be ≥ 0.995. If the curve flattens at higher concentrations, aggregation is occurring, and the data must be discarded and re-run at lower micro-molar ranges.

Workflow A Compound Synthesis & Purity B Stock Solution (10 mM in DMSO) A->B C Solvent Dilution (10-40 µM) B->C D UV-Vis Acquisition (250-600 nm) C->D E Data Analysis (Beer-Lambert Validation) D->E

Experimental workflow for UV-Vis spectral acquisition and solvatochromic analysis.

Conclusion for Drug Development Professionals

For researchers utilizing nitroaniline derivatives as synthetic intermediates or solvatochromic probes, 3-methoxy-4-nitro-N-phenylaniline offers a unique profile. While the N-phenyl group attempts to push the absorption into the visible spectrum via extended conjugation, the steric penalty introduced by the 3-methoxy group acts as a structural "brake," blue-shifting the compound back toward the UV boundary. Understanding this push-pull-twist dynamic is essential for rationally designing custom chromophores with precise absorption windows.

References

  • Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. ACS Publications.[Link]

  • Phenazine-Based Donor Acceptor Systems as Organic Photocatalysts for “Metal-free” C–N/C–C Cross-Coupling. ACS Publications.[Link]

  • Experimental and Theoretical Studies of Preferential Solvation of 4-Nitroaniline and 4-Nitroanisole in an Amino Acid Ionic Liquid with Molecular Solvents. ACS Publications.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 3-methoxy-4-nitro-N-phenylaniline

Understanding the Risks: A Proactive Approach to Safety 3-methoxy-4-nitro-N-phenylaniline is a compound that combines the structural features of an aniline and an aromatic nitro compound. Both of these chemical families...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Risks: A Proactive Approach to Safety

3-methoxy-4-nitro-N-phenylaniline is a compound that combines the structural features of an aniline and an aromatic nitro compound. Both of these chemical families present significant health hazards. Aniline and its derivatives are known to be toxic if inhaled, ingested, or absorbed through the skin.[2] A primary toxic effect of aromatic amines and nitro compounds is the induction of methemoglobin formation, which can impair the oxygen-carrying capacity of the blood, leading to symptoms such as cyanosis, headache, and confusion.[3] Structurally similar compounds are often harmful if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[4] Some related nitroaromatics and anilines are also suspected of being carcinogenic or causing reproductive harm.[5][6]

Due to these potential hazards, a conservative approach to handling 3-methoxy-4-nitro-N-phenylaniline is essential. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to 3-methoxy-4-nitro-N-phenylaniline. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE RecommendationStandardRationale
Hands Chemical-resistant gloves (Butyl rubber, Viton, or Neoprene recommended). Double gloving is advised.[8]EN 374 (Europe), F739 (US)To prevent skin absorption, which is a primary route of exposure for anilines and nitro compounds.[2] Nitrile gloves may offer limited protection and should be used only for short-term handling, if at all.[2]
Eyes Chemical splash goggles or safety glasses with side shields.[9][10]EN 166 (Europe), ANSI Z87.1 (US)To protect eyes from splashes of solutions or contact with airborne powder.
Body A flame-resistant lab coat, fully buttoned.[1]---To protect skin from accidental spills and prevent contamination of personal clothing.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required, especially when handling the solid outside of a fume hood or if there is a risk of aerosol generation.[8][10]NIOSH (US), EN 149 (Europe)To prevent inhalation of the powdered compound or vapors from solutions.
Feet Closed-toe, chemical-resistant shoes.[1]---To protect feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for the safe handling of 3-methoxy-4-nitro-N-phenylaniline, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weighing the Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolving the Compound handle_weigh->handle_dissolve handle_reaction Performing the Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste cleanup_segregate->cleanup_dispose

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-4-nitro-N-phenylaniline
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Reactant of Route 2
3-methoxy-4-nitro-N-phenylaniline
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